molecular formula C28H40O6 B15590007 Macrocarpal L

Macrocarpal L

Numéro de catalogue: B15590007
Poids moléculaire: 472.6 g/mol
Clé InChI: HWFSHYBHNVCQPE-YFPSJCASSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Macrocarpal L is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H40O6

Poids moléculaire

472.6 g/mol

Nom IUPAC

5-[(1S)-1-[(1aR,3aR,4R,7S,7aS,7bR)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21+,25-,27+,28-/m0/s1

Clé InChI

HWFSHYBHNVCQPE-YFPSJCASSA-N

Origine du produit

United States

Foundational & Exploratory

Macrocarpal L: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Macrocarpal L, a member of the formylated phloroglucinol (B13840) compounds (FPCs), with a focus on its natural sources, distribution within the plant kingdom, and the methodologies for its study.

Introduction to this compound

This compound is a naturally occurring compound belonging to the class of formylated phloroglucinol compounds (FPCs). These are complex chemical entities characterized by a phloroglucinol core, which is often formylated and linked to a terpenoid moiety. The chemical structure of this compound, as cataloged in PubChem, is C28H40O6. Macrocarpals, as a group, have garnered significant interest from the scientific community due to their diverse biological activities.

Natural Sources and Distribution

The primary natural sources of this compound and other related macrocarpals are plants from the Eucalyptus genus, which is a large and diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae.

Primary Species:

  • Eucalyptus globulus (Tasmanian Blue Gum): The leaves of this species are a well-documented source of various macrocarpals, including Macrocarpals A, B, and C.[1][2] While the presence of this compound is anticipated, specific quantification in this species is not widely reported.

  • Eucalyptus macrocarpa (Mottlecah): This species is another significant source of macrocarpals, with Macrocarpal A being first isolated from its leaves.[3]

Distribution within the Plant:

Macrocarpals are predominantly found in the leaves of Eucalyptus species.[1][3] However, studies on the broader class of FPCs have shown their presence in other tissues as well, including flower buds and flowers, albeit potentially at different concentrations.

Quantitative Data on Macrocarpals

Compound/ClassPlant SpeciesPlant TissueConcentration/YieldReference
Macrocarpals A, B, C Eucalyptus globulusLeavesYields from 20g of dried leaves: 3.1 mg (A), 5.4 mg (B), 1.8 mg (C)[1]
Total Phenols Eucalyptus globulusLeaves5.12 GAE (Gallic Acid Equivalents)[4]
Total Flavonoids Eucalyptus globulusLeaves11.46 GAE (Gallic Acid Equivalents)[4]
Triterpenoid Compounds Eucalyptus leaf residue-2.84%[5]

Note: The yields for Macrocarpals A, B, and C are based on a specific isolation procedure and may not represent the absolute concentration in the plant material. Further targeted quantitative studies are required to determine the precise concentration of this compound.

Experimental Protocols

The study of this compound involves a series of steps from extraction to purification and characterization. The following protocols are based on established methods for the isolation of macrocarpals from Eucalyptus leaves.

Extraction
  • Sample Preparation: Freshly collected leaves of Eucalyptus globulus or Eucalyptus macrocarpa are air-dried or freeze-dried and then ground into a fine powder.

  • Solvent Extraction: The powdered leaf material is extracted with a suitable organic solvent. A common method involves refluxing with 95% ethanol (B145695) for a specified period (e.g., 1 hour, repeated twice).[6] Alternatively, methanolic extraction has also been successfully employed.[1]

  • Concentration: The resulting ethanolic or methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Liquid-Liquid Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[6] The more polar fraction containing the macrocarpals is retained.

  • Column Chromatography: The polar fraction is subjected to column chromatography on silica (B1680970) gel. A stepwise gradient elution is typically used, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity (e.g., with increasing proportions of ethyl acetate (B1210297) and then methanol).[1]

  • Further Chromatographic Steps: Fractions containing macrocarpals, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 or other suitable column.[1]

Characterization and Quantification
  • Structural Elucidation: The purified this compound can be structurally characterized using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Quantification: A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound.

    • HPLC System: A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.

    • Standard Curve: A standard curve is generated using a purified and quantified standard of this compound to determine its concentration in the plant extracts.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from Eucalyptus leaves.

experimental_workflow plant_material Eucalyptus Leaves (Dried and Powdered) extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (n-Hexane/Methanol-Water) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound characterization Structural Characterization (NMR, MS) quantification Quantitative Analysis (HPLC-DAD/MS) isolated_compound->characterization isolated_compound->quantification

Caption: General workflow for this compound isolation.

Proposed Biosynthetic Pathway

The biosynthesis of formylated phloroglucinol compounds (FPCs) is believed to start from the shikimate pathway, leading to the formation of a phloroglucinol core, which is then further modified.

biosynthetic_pathway shikimate Shikimate Pathway arogenate Arogenate shikimate->arogenate phenylalanine L-Phenylalanine arogenate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid polyketide Polyketide Pathway (Malonyl-CoA) cinnamic_acid->polyketide phloroglucinol_core Phloroglucinol Core polyketide->phloroglucinol_core prenylation Prenylation (Terpenoid Pathway) phloroglucinol_core->prenylation formylation Formylation prenylation->formylation fpc Formylated Phloroglucinol Compounds (FPCs) formylation->fpc macrocarpal_l This compound fpc->macrocarpal_l Further Modifications

Caption: Proposed biosynthesis of this compound.

References

Isolating Macrocarpal L from Eucalyptus globulus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific detailed research on the isolation and biological activity of Macrocarpal L from Eucalyptus globulus is limited in publicly available literature. This guide provides a comprehensive overview based on established methodologies for the isolation of other closely related macrocarpal compounds from the same species. The experimental protocols and data presented are generalized from existing studies on macrocarpals such as A, B, C, H, I, and J, and should be adapted and optimized for the specific isolation of this compound.

Introduction

Eucalyptus globulus, commonly known as the Tasmanian blue gum, is a rich source of bioactive secondary metabolites. Among these, the phloroglucinol-sesquiterpene coupled compounds known as macrocarpals have garnered significant scientific interest due to their diverse pharmacological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anti-diabetic properties.[1][2] This technical guide focuses on the isolation of a specific compound, this compound, from the leaves of Eucalyptus globulus. While detailed protocols for this compound are not extensively documented, this guide synthesizes established methods for the isolation of other macrocarpals from this species to provide a robust starting point for researchers.

This compound has been identified and isolated from the branches of Eucalyptus globulus.[] Like other macrocarpals, it is a complex molecule composed of a phloroglucinol (B13840) dialdehyde (B1249045) and a sesquiterpene moiety. The successful isolation and characterization of this compound are crucial steps for further investigation into its potential therapeutic applications.

General Methodology for Isolation of Macrocarpals

The isolation of macrocarpals from Eucalyptus globulus typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a generalized procedure based on the successful isolation of various macrocarpal compounds.

Plant Material Collection and Preparation

Fresh leaves of Eucalyptus globulus are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The leaves are then air-dried or freeze-dried to remove moisture and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the desired compounds.

Protocol:

  • Maceration/Reflux Extraction: The dried leaf powder is extracted with a polar solvent such as 95% ethanol (B145695) or methanol (B129727).[4] This can be done by maceration at room temperature for several days or by reflux extraction for a shorter period (e.g., 2 x 1 hour).[4]

  • Solvent Evaporation: The resulting ethanolic or methanolic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is then partitioned with immiscible solvents of varying polarities to separate compounds based on their solubility.

Protocol:

  • Liquid-Liquid Partitioning: The dried crude extract is suspended in water or a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[4] Macrocarpals are typically found in the less polar fractions. For instance, in the isolation of Macrocarpal C, the ethanolic extract was dried and partitioned with n-hexane.[4]

Chromatographic Purification

The enriched fraction containing the macrocarpals is subjected to various chromatographic techniques to isolate the individual compounds.

Protocol:

  • Silica (B1680970) Gel Column Chromatography: The active fraction (e.g., n-hexane fraction) is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing similar compound profiles are pooled and further purified using a Sephadex LH-20 column with a solvent system like methanol to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.[4] The purity of the isolated this compound should be confirmed by analytical HPLC, with a purity of >95% being desirable.[4]

Structure Elucidation

The chemical structure of the isolated this compound is determined using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Quantitative Data

ParameterValueSource SpeciesReference
Pulp Yield 56.5% (average)Eucalyptus globulus[5]
Macrocarpal C Purity >95%Eucalyptus globulus[4]
Macrocarpal H, I, J MIC 0.20 - 6.25 µg/mLEucalyptus globulus[1]
Macrocarpal C MIC 1.95 µg/mL (against T. mentagrophytes)Eucalyptus globulus[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of macrocarpals from Eucalyptus globulus.

experimental_workflow plant_material Eucalyptus globulus Leaves drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., 95% Ethanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Partitioning (e.g., n-hexane) crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR, etc.) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on other macrocarpals and Eucalyptus extracts has identified several key biological targets.

Inhibition of Dipeptidyl Peptidase 4 (DPP-4) by Macrocarpal C

Macrocarpals A, B, and C isolated from Eucalyptus globulus have been shown to inhibit DPP-4, an enzyme involved in glucose metabolism.[2] Macrocarpal C exhibited the highest inhibitory activity.[2] This suggests a potential therapeutic application in the management of type 2 diabetes.

dpp4_inhibition macrocarpal_c Macrocarpal C dpp4 DPP-4 macrocarpal_c->dpp4 Inhibits glp1 GLP-1 (Active) dpp4->glp1 Inactivates insulin Insulin Secretion glp1->insulin inactive_glp1 GLP-1 (Inactive) glucose Blood Glucose Regulation insulin->glucose

Caption: Inhibition of DPP-4 by Macrocarpal C.

Anti-inflammatory Action of Eucalyptus Extracts

Essential oils from Eucalyptus species have demonstrated anti-inflammatory effects by modulating key signaling pathways, such as the MAPK and NF-κB pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).

anti_inflammatory_pathway eucalyptus_extract Eucalyptus Extract mapk MAPK Pathway (ERK, p38, JNK) eucalyptus_extract->mapk Inhibits nfkb NF-κB Pathway eucalyptus_extract->nfkb Inhibits lps LPS tlr4 TLR4 lps->tlr4 tlr4->mapk tlr4->nfkb inflammatory_mediators Inflammatory Mediators (NO, TNF-α, IL-6) mapk->inflammatory_mediators nfkb->inflammatory_mediators

Caption: Anti-inflammatory signaling pathways modulated by Eucalyptus extracts.

Conclusion

The isolation of this compound from Eucalyptus globulus presents a promising avenue for the discovery of novel therapeutic agents. Although specific protocols and quantitative data for this particular compound are scarce, the established methodologies for related macrocarpals provide a solid foundation for its successful isolation and characterization. The diverse biological activities reported for other macrocarpals underscore the importance of further research into the pharmacological potential of this compound. This guide provides researchers, scientists, and drug development professionals with the necessary foundational knowledge to embark on the isolation and investigation of this intriguing natural product. Future studies should focus on optimizing the isolation protocol for this compound, quantifying its yield, and elucidating its specific biological mechanisms and signaling pathways.

References

Unveiling the Molecular Architecture of Macrocarpal L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Macrocarpal L, a phloroglucinol-sesquiterpene conjugate isolated from Eucalyptus species. This document details the spectroscopic data and analytical methodologies that have been pivotal in defining the complex architecture of this natural product.

Physicochemical Properties of this compound

This compound is a structurally intricate natural product belonging to the family of formylated phloroglucinol (B13840) compounds (FPCs).[1] It was first reported as a known compound isolated from the leaves of Eucalyptus globulus in a study focused on the characterization of new macrocarpals. The fundamental physicochemical properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C₂₈H₄₀O₆PubChem CID: 9847648[1]
Molecular Weight 472.6 g/mol PubChem CID: 9847648[1]
IUPAC Name 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehydePubChem CID: 9847648[1]
Canonical SMILES CC(C)C--INVALID-LINK--[C@H]2CC[C@@]3([C@H]4[C@]2(CC[C@H]5[C@@H]4C5(C)C)C)(C)OPubChem CID: 9847648[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR data are presented below.

¹H and ¹³C NMR Spectroscopic Data

The complete proton and carbon NMR assignments for this compound, acquired in CDCl₃, are crucial for its structural verification.

Position¹³C NMR (δc, ppm)¹H NMR (δH, ppm, Multiplicity, J in Hz)
1106.1-
2163.8-
3108.9-
4161.4-
5110.1-
6163.8-
7192.810.15 (s)
8192.810.15 (s)
1'35.83.98 (dd, 10.5, 3.5)
2'43.11.85 (m)
3'24.91.15 (m), 1.05 (m)
4'22.80.83 (d, 6.5)
5'22.30.81 (d, 6.5)
1''48.62.15 (m)
2''27.51.60 (m), 1.25 (m)
3''27.81.55 (m), 1.40 (m)
4''39.1-
5''55.41.95 (m)
6''24.11.70 (m), 1.50 (m)
7''42.0-
8''20.90.65 (dd, 9.5, 7.5)
9''28.90.58 (ddd, 9.5, 5.0, 1.0)
10''18.9-
11''28.51.02 (s)
12''15.80.98 (s)
13''78.1-
14''30.11.28 (s)
15''21.90.95 (s)

Experimental Protocols

While the original publication by Osawa et al. (1996) should be consulted for the exact experimental details of the isolation of this compound, a general methodology for the isolation of macrocarpals from Eucalyptus species is outlined below, based on protocols for structurally related compounds.

General Isolation Procedure for Macrocarpals

The following workflow illustrates a typical procedure for the extraction and isolation of macrocarpals from Eucalyptus leaves.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification Eucalyptus_Leaves Dried & Powdered Eucalyptus globulus Leaves EtOH_Extraction 50% EtOH Extraction Eucalyptus_Leaves->EtOH_Extraction Crude_Extract Crude EtOH Extract EtOH_Extraction->Crude_Extract Concentration Solvent_Partition Partitioning with Solvents (e.g., n-hexane, EtOAc, n-BuOH) Crude_Extract->Solvent_Partition Active_Fraction Bioactive Fraction Solvent_Partition->Active_Fraction Selection of Active Fraction Silica_Gel Silica Gel Column Chromatography Active_Fraction->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Isolated_Macrocarpal_L Isolated this compound HPLC->Isolated_Macrocarpal_L G cluster_initial Initial Analysis cluster_connectivity Connectivity Determination cluster_stereochemistry Stereochemical Analysis cluster_final Structure Confirmation Isolated_Compound Pure this compound MS Mass Spectrometry (MS) Isolated_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Isolated_Compound->NMR_1D Final_Structure Elucidated Structure of this compound MS->Final_Structure Molecular Formula & Fragmentation NMR_2D 2D NMR Experiments (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->Final_Structure Functional Groups & Carbon Skeleton NOESY NOESY/ROESY NMR_2D->NOESY NMR_2D->Final_Structure C-H & C-C Connectivity NOESY->Final_Structure NOESY->Final_Structure Spatial Proximity & Relative Stereochemistry

References

An In-depth Technical Guide to the Physicochemical Properties and Characterization of Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

Macrocarpal L is a natural product isolated from the branches of Eucalyptus globulus.[] It belongs to the class of formylated phloroglucinol (B13840) compounds, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, characterization methods, and potential biological activities of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been determined through various computational and experimental methods. These properties are crucial for its identification, purification, and formulation in research and development.

PropertyValueSource
Molecular Formula C28H40O6[][2]
Molecular Weight 472.6 g/mol [][2]
IUPAC Name 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde[][2]
Canonical SMILES CC(C)C--INVALID-LINK--C)C)(C)O">C@HC4=C(C(=C(C(=C4O)C=O)O)C=O)O[2]
InChIKey HWFSHYBHNVCQPE-XRTAJGAOSA-N[2]
CAS Number 327601-97-8[2]
Classification Sesquiterpene[]

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of macrocarpals, including this compound, involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

1. Extraction and Fractionation: Fresh plant material, such as the leaves or branches of Eucalyptus species, is subjected to extraction with a solvent like acetone (B3395972) or ethanol.[3][4] The resulting crude extract is then fractionated, often by partitioning with solvents of varying polarity (e.g., n-hexane) or through acidic/basic washes to separate compounds based on their chemical properties.[3]

2. Chromatographic Purification: The active fractions are further purified using a combination of chromatographic methods. This typically includes:

  • Silica Gel Column Chromatography: Used to separate compounds based on polarity, with elution gradients of solvents like chloroform/methanol or chloroform/acetic acid.[3][5]

  • Sephadex LH-20 Column Chromatography: Employed for size-exclusion chromatography to separate compounds based on their molecular size.[3][5]

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final purification steps to obtain the pure compound.[3][5]

3. Structural Characterization: The structure of the isolated compound is determined using a suite of spectroscopic and analytical techniques:

  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight of the compound.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for elucidating the detailed molecular structure, including the connectivity of atoms and stereochemistry.[3][6]

  • X-ray Crystallography: When a suitable crystal of the compound can be obtained, X-ray crystal structure analysis provides unambiguous determination of the three-dimensional structure.[3][7]

  • UV-Vis Spectroscopy: Used to identify the presence of specific chromophores within the molecule.[5]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]

G cluster_0 Isolation and Purification cluster_1 Structural Characterization Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Fractionation Fractionation Crude Extract->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Silica, Sephadex HPLC HPLC Column Chromatography->HPLC Reversed-Phase Pure this compound Pure this compound HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis NMR NMR Spectroscopic Analysis->NMR 1H, 13C MS MS Spectroscopic Analysis->MS Molecular Weight X-ray Crystallography X-ray Crystallography Spectroscopic Analysis->X-ray Crystallography 3D Structure

Workflow for the isolation and characterization of this compound.

Potential Signaling Pathways and Biological Activities

While specific studies on the signaling pathways of this compound are limited, the biological activities of structurally related macrocarpals provide valuable insights into its potential mechanisms of action.

Antifungal Activity (inferred from Macrocarpal C): Macrocarpal C has been shown to exhibit potent antifungal activity against the dermatophyte Trichophyton mentagrophytes.[4][8] Its mode of action involves a multi-pronged attack on the fungal cell:

  • Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability.[4][8]

  • Induction of Reactive Oxygen Species (ROS): The disruption of cellular homeostasis leads to a significant increase in the production of intracellular ROS.[4][8]

  • DNA Fragmentation: The elevated ROS levels and cellular stress induce apoptosis, evidenced by DNA fragmentation.[4][8]

G Macrocarpal Macrocarpal Fungal Cell Membrane Fungal Cell Membrane Macrocarpal->Fungal Cell Membrane Targets Increased Permeability Increased Permeability Fungal Cell Membrane->Increased Permeability Causes ROS Production ROS Production Increased Permeability->ROS Production Induces DNA Fragmentation DNA Fragmentation ROS Production->DNA Fragmentation Leads to Apoptosis Apoptosis DNA Fragmentation->Apoptosis Results in

Antifungal mode of action based on Macrocarpal C.

Anticancer Activity (inferred from Macrocarpal B): Macrocarpal B has demonstrated potential anticancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis.[] One of the key mechanisms identified is the inhibition of DNA topoisomerase I (Top1).[]

  • Topoisomerase I Inhibition: Macrocarpal B inhibits the Top1 enzyme, which is crucial for relaxing DNA supercoils during replication and transcription.

  • DNA Damage: Inhibition of Top1 leads to the accumulation of DNA strand breaks.

  • Apoptosis: The extensive DNA damage triggers programmed cell death (apoptosis) in cancer cells.

G Macrocarpal Macrocarpal DNA Topoisomerase I DNA Topoisomerase I Macrocarpal->DNA Topoisomerase I Inhibits DNA Replication/Transcription DNA Replication/Transcription DNA Topoisomerase I->DNA Replication/Transcription Required for DNA Damage DNA Damage DNA Topoisomerase I->DNA Damage Inhibition leads to Apoptosis Apoptosis DNA Damage->Apoptosis Triggers

References

Spectroscopic Analysis of Macrocarpals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Macrocarpals, a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives isolated from Eucalyptus species. Due to the prevalence of information on Macrocarpals A, B, C, D, and G in the scientific literature, this guide will focus on these compounds as representative examples. The methodologies and data presented herein are crucial for the identification, characterization, and further development of these biologically active natural products.

Introduction to Macrocarpals

Macrocarpals are complex natural products that have garnered significant interest due to their potential therapeutic applications, including antibacterial and enzyme inhibitory activities.[1][2][3][4] Structurally, they consist of a phloroglucinol dialdehyde moiety linked to a diterpene unit.[1][5] The detailed structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Data of Macrocarpals

The following sections summarize the key spectroscopic data for various Macrocarpals as reported in the literature. This information is essential for the identification and comparison of these closely related compounds.

Macrocarpal A

Macrocarpal A is a well-characterized member of this family with potent antibacterial activity.[1]

Table 1: Spectroscopic Data for Macrocarpal A

Spectroscopic TechniqueObserved Data
UV (in EtOH) λmax (ε): 275 nm (13,000), 393 nm (5,600)[1]
Mass Spectrometry Molecular Formula: C28H40O6[1]Molecular Weight: 472.6 g/mol [6]Negative FAB-MS: m/z 471 (M-H)⁻[1]EI-MS fragmentation peaks: m/z 454, 397, 251, 204, 203, 195, 161[1]
¹H NMR (270 MHz) δ 13.57 (s, 2H, hydrogen-bonded phenolic OH), 10.19 (s, 1H, aldehyde), 10.13 (s, 1H, aldehyde), 6.00 (s, 1H, phenolic OH), 3.67 (m, 1H, methine), 1.15, 1.10, 0.95, 0.75 (all s, 4 x CH₃), 0.83 (d, 3H, CH₃), 0.80 (d, 3H, CH₃), 0.65 (m, 1H, cyclopropane (B1198618) H), 0.54 (m, 1H, cyclopropane H)[1]
¹³C NMR The spectrum shows six methyl carbons, five methylene (B1212753) carbons, six methine carbons, two quaternary carbons, and a quaternary carbon bearing an oxygen atom in the sp3 region.[1]
Other Macrocarpals

Several other Macrocarpals (B-G) have been isolated and characterized. They are often isomers or closely related derivatives of Macrocarpal A.[5]

Table 2: Spectroscopic Data for Macrocarpals B, C, D, and G

CompoundSpectroscopic Data Highlights
Macrocarpal B Molecular Formula: C28H40O6[5]Negative FAB-MS: m/z 471 (M-H)⁻[5]NMR: A stereoisomer of Macrocarpal A, also possessing a cyclopropane ring.[5]
Macrocarpal C Molecular Formula: C28H40O6Negative FAB-MS: m/z 471 (M-H)⁻NMR: ¹H-NMR signals are broader compared to A and B, suggesting aggregation in solution.[7] ESI-MS analysis showed a peak at m/z = 907.54 [2M-H]⁻.[7]
Macrocarpal D Molecular Formula: C28H40O6[5]Negative FAB-MS: m/z 471 (M-H)⁻[5]
Macrocarpal G Molecular Formula: C28H38O5[5]Molecular Weight: 454[5]NMR: Suggested to be a dehydrated derivative of Macrocarpal A or its isomers.[5]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data for the structural elucidation of natural products.

Sample Preparation

For accurate spectroscopic analysis, Macrocarpals should be isolated and purified to a high degree. This is typically achieved through a series of chromatographic techniques, such as silica (B1680970) gel column chromatography and reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

UV-Visible Spectroscopy
  • Instrumentation: A standard UV-Vis spectrophotometer (e.g., Hitachi 200-20) can be used.[8]

  • Solvent: Spectroscopic grade ethanol (B145695) is a common solvent.[1]

  • Procedure:

    • Prepare a dilute solution of the purified Macrocarpal in the chosen solvent.

    • Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.

    • Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Infrared Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., JASCO IRA-1) is typically used.[8]

  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film.

  • Procedure:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., -OH, C=O, C=C, C-O).

Mass Spectrometry
  • Instrumentation: Various mass spectrometers can be employed, such as those capable of Electron Ionization (EI) (e.g., JEOL JMS-DX300) and Fast Atom Bombardment (FAB) (e.g., JEOL JMS-SX 102).[8] High-resolution mass spectrometry (HRMS) is essential for accurate mass determination and molecular formula prediction.

  • Procedure:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

    • For HRMS, the exact mass is used to deduce the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., JEOL JNM-GX270 at 270 MHz for ¹H NMR) is required for detailed structural analysis.[1][8] Modern instruments operating at 500 MHz or higher are now standard.[7]

  • Solvents: Deuterated solvents such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are used.

  • Procedure:

    • Dissolve a few milligrams of the purified compound in the appropriate deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals unequivocally.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like a Macrocarpal, from initial extraction to final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (e.g., Eucalyptus leaves) B Solvent Extraction (e.g., Acetone) A->B C Fractionation B->C D Chromatographic Purification (Silica Gel, HPLC) C->D E UV-Vis Spectroscopy D->E Pure Compound F IR Spectroscopy D->F G Mass Spectrometry (MS) D->G H NMR Spectroscopy (1D & 2D) D->H I Data Interpretation I_in E->I_in F->I_in G->I_in H->I_in J Proposed Structure I->J K Structure Confirmation (e.g., X-ray Crystallography) J->K I_in->I

Caption: Workflow for the isolation and structural elucidation of Macrocarpals.

Biological Activity and Signaling Pathways

Macrocarpals have demonstrated significant biological activities. For instance, Macrocarpal A exhibits potent antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[1] Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), suggesting its potential in the management of type-2 diabetes.[3][7] The antifungal mode of action of Macrocarpal C against Trichophyton mentagrophytes has been linked to increased fungal membrane permeability, production of reactive oxygen species (ROS), and DNA fragmentation, ultimately leading to apoptosis.[9]

The following diagram illustrates the proposed antifungal mechanism of action for Macrocarpal C.

Antifungal_Mechanism cluster_effects Cellular Effects A Macrocarpal C B Fungal Cell (e.g., T. mentagrophytes) A->B Interaction C Increased Membrane Permeability B->C D Increased Intracellular ROS Production B->D F Apoptosis C->F E DNA Fragmentation D->E E->F

Caption: Proposed antifungal mechanism of Macrocarpal C.

This guide provides a comprehensive summary of the spectroscopic analysis of Macrocarpals. The data and protocols presented are fundamental for researchers in natural product chemistry, pharmacology, and drug development who are interested in this promising class of compounds.

References

The Biosynthesis of Macrocarpal L in Eucalyptus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Macrocarpal L, a formylated phloroglucinol (B13840) compound (FPC) found in various Eucalyptus species, exhibits a range of bioactive properties, making it a compound of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of meroterpenoid biosynthesis in plants. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated, this document synthesizes existing knowledge to present a putative pathway, details the necessary experimental protocols for its validation, and summarizes quantitative analytical methods. The guide is intended to serve as a foundational resource for researchers aiming to unravel the intricacies of this compound biosynthesis and explore its potential applications.

Introduction to this compound and its Significance

This compound is a complex meroterpenoid, a class of natural products derived from the combination of a polyketide (in this case, a phloroglucinol derivative) and a terpenoid moiety.[1][2] Structurally, it comprises a formylated phloroglucinol dialdehyde (B1249045) core linked to a sesquiterpene unit.[1] Like other macrocarpals isolated from Eucalyptus, such as Macrocarpal A and C, it is recognized for its potential biological activities.[3][4][5] The unique chemical architecture and therapeutic promise of macrocarpals underscore the importance of understanding their biosynthesis for potential biotechnological production and synthetic biology applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through the convergence of two major metabolic pathways: the polyketide pathway for the formation of the phloroglucinol core and the terpenoid pathway for the synthesis of the sesquiterpene moiety. A subsequent coupling reaction, likely catalyzed by a prenyltransferase, joins these two precursors.

Biosynthesis of the Phloroglucinol Dialdehyde Moiety

The phloroglucinol core of this compound is believed to be synthesized via the polyketide pathway.[2][6] The key steps are proposed as follows:

  • Malonyl-CoA Condensation: The pathway is initiated by the condensation of three molecules of malonyl-CoA, a common building block in fatty acid and polyketide synthesis.[7][8] This reaction is likely catalyzed by a type III polyketide synthase (PKS).

  • Cyclization and Aromatization: The resulting polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form the characteristic phloroglucinol ring.

  • Formylation and Acylation: The phloroglucinol core is then subject to tailoring reactions, including formylation to introduce the aldehyde groups. The exact order and enzymatic mechanisms of these modifications in Eucalyptus are yet to be determined.

Biosynthesis of the Sesquiterpene Moiety

The C15 sesquiterpene component of this compound is derived from the terpenoid biosynthesis pathway. Eucalyptus species are known to possess a large and diverse family of terpene synthase (TPS) genes, enabling the production of a wide array of terpene skeletons.[9]

  • Formation of Farnesyl Pyrophosphate (FPP): The universal C15 precursor, farnesyl pyrophosphate (FPP), is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

  • Sesquiterpene Cyclization: A specific sesquiterpene synthase (STS) catalyzes the cyclization of FPP to form a complex, cyclic sesquiterpene scaffold.[10][11] The precise structure of the initial sesquiterpene precursor for this compound is currently unknown.

  • Post-Cyclization Modifications: The initial sesquiterpene hydrocarbon is likely modified by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes to introduce hydroxyl groups and other functionalities present in the final this compound structure.[12][13]

Coupling of the Phloroglucinol and Sesquiterpene Moieties

The final key step in the biosynthesis of this compound is the covalent linkage of the phloroglucinol dialdehyde and the modified sesquiterpene. This reaction is hypothetically catalyzed by a prenyltransferase (PT), an enzyme class known to mediate the addition of isoprenoid groups to aromatic compounds.[6][14]

Visualizing the Proposed Biosynthetic Pathway and Experimental Workflow

To facilitate a clearer understanding, the proposed biosynthetic pathway and a general experimental workflow for its elucidation are presented below using Graphviz diagrams.

Macrocarpal_L_Biosynthesis_Pathway cluster_phloroglucinol Phloroglucinol Moiety Biosynthesis cluster_sesquiterpene Sesquiterpene Moiety Biosynthesis Malonyl_CoA 3x Malonyl-CoA Phloroglucinol_Core Phloroglucinol Core Malonyl_CoA->Phloroglucinol_Core PKS PKS Polyketide Synthase (PKS) Phloroglucinol_Dialdehyde Phloroglucinol Dialdehyde Phloroglucinol_Core->Phloroglucinol_Dialdehyde Tailoring Enzymes Tailoring_Enzymes_P Formyltransferases, etc. Macrocarpal_L This compound Phloroglucinol_Dialdehyde->Macrocarpal_L PT FPP Farnesyl Pyrophosphate (FPP) Sesquiterpene_Scaffold Cyclic Sesquiterpene Scaffold FPP->Sesquiterpene_Scaffold STS STS Sesquiterpene Synthase (STS) Modified_Sesquiterpene Modified Sesquiterpene Sesquiterpene_Scaffold->Modified_Sesquiterpene CYP450s, etc. CYP450 Cytochrome P450s & other enzymes Modified_Sesquiterpene->Macrocarpal_L PT Prenyltransferase Prenyltransferase (PT)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation cluster_interaction Interaction & Pathway Confirmation Transcriptomics Transcriptome Analysis (RNA-Seq) Candidate_Genes Identification of Candidate Genes (PKS, STS, CYP450, PT) Transcriptomics->Candidate_Genes Genomics Genome Mining Genomics->Candidate_Genes Metabolomics Metabolite Profiling (LC-MS) Metabolomics->Candidate_Genes Cloning Gene Cloning and Vector Construction Candidate_Genes->Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast, N. benthamiana) Cloning->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Product_Identification Product Identification (GC-MS, LC-MS, NMR) Enzyme_Assays->Product_Identification VIGE Virus-Induced Gene Silencing (VIGS) in Eucalyptus Product_Identification->VIGE Metabolite_Analysis Analysis of Metabolite Levels VIGE->Metabolite_Analysis Protein_Interaction Yeast Two-Hybrid / Co-immunoprecipitation Protein_Interaction->Metabolite_Analysis

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymatic reactions leading to this compound. However, methods for the general quantification of formylated phloroglucinol compounds in Eucalyptus tissues have been established.[1][15] These data are crucial for understanding the flux through the pathway and for metabolic engineering efforts.

ParameterAnalytical MethodReported Concentration Range in Eucalyptus spp. (for FPCs)Reference
Tissue ConcentrationUHPLC-DAD-ESI-Q-TOF-MS/MSVaries significantly by species and tissue (leaves, buds)[1][15]
Enzyme Kinetics (Km, kcat)N/A (enzymes not yet characterized)--
Gene Expression LevelsqRT-PCR, RNA-SeqVaries by tissue and developmental stage[9]

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound requires a multi-faceted approach combining genomics, transcriptomics, proteomics, and metabolomics. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate Polyketide Synthases (PKSs), Sesquiterpene Synthases (STSs), Cytochrome P450s (CYPs), and Prenyltransferases (PTs) involved in this compound biosynthesis.

Methodology: Transcriptome Analysis (RNA-Seq)

  • Plant Material: Collect tissues from a high-producing Eucalyptus species (e.g., leaves of varying developmental stages, flower buds).

  • RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Annotate transcripts using databases such as NCBI, UniProt, and KEGG.

    • Identify transcripts homologous to known PKSs, STSs, CYPs, and PTs.

    • Perform differential gene expression analysis to identify genes co-expressed with this compound accumulation.

Functional Characterization of Candidate Enzymes

Objective: To determine the specific function of candidate enzymes identified in the previous step.

Methodology: Heterologous Expression and in vitro Enzyme Assays

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli, pYES-DEST52 for yeast, or pEAQ-HT for plant transient expression).[16][17][18]

  • Heterologous Expression:

    • For PKS and STS: Express recombinant proteins in E. coli or yeast.

    • For CYPs: Co-express with a cytochrome P450 reductase in yeast or use a plant-based transient expression system (e.g., Nicotiana benthamiana) as these are often membrane-bound and require a eukaryotic system for proper folding.[18]

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

  • Enzyme Assays:

    • PKS Assay: Incubate the purified PKS with malonyl-CoA and analyze the products by LC-MS.

    • STS Assay: Provide FPP as a substrate to the purified STS and analyze the resulting sesquiterpenes by GC-MS.

    • CYP Assay: Incubate the microsomal fraction containing the CYP and its reductase with the sesquiterpene product from the STS assay and NADPH. Analyze the hydroxylated products by GC-MS or LC-MS.

    • PT Assay: Incubate the purified PT with the phloroglucinol dialdehyde precursor and the modified sesquiterpene pyrophosphate. Analyze the formation of this compound by LC-MS.

In vivo Pathway Validation

Objective: To confirm the role of the identified genes in the biosynthesis of this compound within the plant.

Methodology: Virus-Induced Gene Silencing (VIGS)

  • VIGS Vector Construction: Clone fragments of the target genes (PKS, STS, CYP, PT) into a VIGS vector (e.g., tobacco rattle virus-based).

  • Agroinfiltration: Infiltrate young Eucalyptus seedlings with Agrobacterium tumefaciens carrying the VIGS constructs.

  • Metabolite Analysis: After a period of incubation for the silencing to take effect, extract metabolites from the silenced and control plants.

  • Quantification: Quantify the levels of this compound and its precursors using UHPLC-MS to determine if the silencing of a specific gene leads to a reduction in its production.[1][15]

Protein-Metabolite Interaction Studies

Objective: To identify proteins that bind to pathway intermediates, which can help in discovering novel enzymes.

Methodology: Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS) [19][20]

  • Protein Extraction: Prepare native protein extracts from Eucalyptus tissues.

  • Ligand Incubation: Incubate the protein extracts with a specific biosynthetic intermediate (if available as a pure standard).

  • Limited Proteolysis: Subject the protein-metabolite mixtures and controls to limited proteolysis with a non-specific protease.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify proteins that show altered proteolytic patterns in the presence of the metabolite, indicating a binding event.

Conclusion and Future Directions

The biosynthesis of this compound in Eucalyptus is a complex process that is still largely uncharacterized at the molecular level. This guide has presented a putative pathway based on current knowledge and outlined a comprehensive experimental strategy for its full elucidation. Future research should focus on the isolation and functional characterization of the key enzymes involved, particularly the specific sesquiterpene synthase, cytochrome P450s, and the prenyltransferase that couples the two halves of the molecule. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the sustainable production of this compound and other valuable bioactive compounds through metabolic engineering and synthetic biology approaches.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Macrocarpal L and other bioactive phloroglucinol (B13840) diterpenoids, primarily isolated from the Eucalyptus species. Phloroglucinol derivatives are a significant class of secondary metabolites known for their diverse and potent biological activities, making them promising candidates for drug discovery and development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action through signaling pathway diagrams.

Introduction to Phloroglucinol Diterpenoids

Phloroglucinol compounds are characterized by a 1,3,5-trihydroxybenzene core. In nature, this core is often elaborated with isoprenoid units, leading to a vast array of complex structures with significant biological properties. A notable subgroup is the phloroglucinol-terpene adducts, which can be broadly categorized into euglobals (containing a chroman ring) and macrocarpals (lacking a chroman ring). These compounds have garnered considerable interest due to their wide range of bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.

This compound, along with its related compounds such as Macrocarpal A, B, and C, are primarily isolated from plants of the Eucalyptus genus. These formyl-phloroglucinol-terpene meroterpenoids have demonstrated a variety of biological activities, which are detailed in the subsequent sections.

Quantitative Biological Activity

The biological activities of this compound and related phloroglucinol diterpenoids have been evaluated through various in vitro assays. The following tables summarize the key quantitative data available in the current literature.

Table 1: Antibacterial and Antifungal Activity
CompoundOrganismAssay TypeActivity (MIC/IC50)Reference
Macrocarpal ABacillus subtilis PCI219MIC< 0.2 µg/mL
Macrocarpal AStaphylococcus aureus FDA209PMIC0.4 µg/mL
Macrocarpal CTrichophyton mentagrophytesMIC1.95 µg/mL
Eucarobustol ECandida albicans (fluconazole-susceptible)MIC504 - 16 µg/mL
Eucarobustol ECandida albicans (fluconazole-resistant)MIC5032 - 128 µg/mL
Table 2: Enzyme Inhibitory Activity
CompoundEnzymeActivity (IC50 / % Inhibition)Reference
Macrocarpal ADipeptidyl peptidase 4 (DPP-4)30% inhibition at 500 µM
Macrocarpal BDipeptidyl peptidase 4 (DPP-4)30% inhibition at 500 µM
Macrocarpal CDipeptidyl peptidase 4 (DPP-4)90% inhibition at 50 µM
Table 3: Cytotoxic Activity
Compound/ExtractCell LineActivity (IC50)Reference
Lipophilic Fraction of E. camaldulensisMCF-7 (Breast Cancer)7.34 µg/mL
Lipophilic Fraction of E. camaldulensisHEK-293 (Normal Kidney)> 80 µg/mL
E. benthamii Young Leaf Essential OilJurkat (T-cell Leukemia)108.33 µg/mL (24h)
E. benthamii Adult Leaf Essential OilJurkat (T-cell Leukemia)54.96 µg/mL (24h)
E. benthamii Young Leaf Essential OilHeLa (Cervical Cancer)84.24 µg/mL (24h)
E. benthamii Adult Leaf Essential OilHeLa (Cervical Cancer)110.02 µg/mL (24h)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 method for filamentous fungi.

1. Inoculum Preparation:

  • Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 25°C) until sporulation.

  • Conidia are harvested by flooding the agar (B569324) surface with sterile saline and gently scraping the surface.

  • The resulting suspension is filtered through sterile gauze to remove hyphal fragments.

  • The conidial suspension is adjusted to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium.

2. Microdilution Assay:

  • The test compound (e.g., Macrocarpal C) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • An equal volume of the prepared fungal inoculum is added to each well.

  • The plate is incubated at the optimal growth temperature for the fungus for a predetermined period (e.g., 48-72 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Reactive Oxygen Species (ROS) Production Assay

This protocol utilizes the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA).

1. Cell Preparation:

  • Fungal cells are cultured and harvested as described for the antifungal susceptibility test.

  • The cells are washed and resuspended in a suitable buffer (e.g., PBS).

2. Staining and Treatment:

  • The fungal cell suspension is incubated with carboxy-H2DCFDA at a final concentration of 10 µM for 30 minutes at 37°C in the dark.

  • After incubation, the cells are washed to remove excess probe.

  • The stained cells are then treated with the test compound at various concentrations.

3. Measurement:

  • The fluorescence intensity is measured at appropriate time points using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

DNA Fragmentation (TUNEL) Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

1. Cell Fixation and Permeabilization:

  • Fungal cells are treated with the test compound for a specified duration.

  • The cells are then harvested, washed, and fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Following fixation, the cell walls are permeabilized using an appropriate enzyme (e.g., lyticase or zymolyase) to allow entry of the labeling reagents.

2. TUNEL Reaction:

  • The permeabilized cells are incubated with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., FITC-dUTP).

  • TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

3. Analysis:

  • The cells are washed to remove unincorporated nucleotides.

  • The fluorescence of the labeled cells is analyzed by fluorescence microscopy or flow cytometry.

  • An increase in the number of fluorescent cells indicates an increase in DNA fragmentation.

Signaling Pathways and Mechanisms of Action

Phloroglucinol compounds exert their biological effects through the modulation of various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected.

Antifungal Mechanism of Action of Macrocarpal C

The antifungal activity of Macrocarpal C against dermatophytes like Trichophyton mentagrophytes involves a multi-pronged attack on the fungal cell.

G cluster_drug Macrocarpal C cluster_cell Fungal Cell Macrocarpal_C Macrocarpal_C Membrane Increased Membrane Permeability Macrocarpal_C->Membrane ROS Increased ROS Production Macrocarpal_C->ROS DNA_frag DNA Fragmentation Macrocarpal_C->DNA_frag Apoptosis Apoptosis Membrane->Apoptosis ROS->Apoptosis DNA_frag->Apoptosis G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk Ras/ERK-MAPK Pathway Phloroglucinol Phloroglucinol PI3K PI3K Phloroglucinol->PI3K inhibits Ras Ras Phloroglucinol->Ras inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Preliminary Bioactivity Screening of Macrocarpal L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal L is a sesquiterpenoid natural product that has been isolated from the branches of Eucalyptus globulus. As part of the broader family of macrocarpals, which are known for their diverse biological activities, this compound is a compound of interest for preliminary bioactivity screening. This technical guide provides a summary of the currently available data on the bioactivity of this compound, with a focus on its cytotoxic effects. Due to the limited public data on this compound, this guide also includes comparative bioactivity information for the closely related and more extensively studied compounds: Macrocarpal A, B, and C. This comparative context aims to provide a broader understanding of the potential therapeutic applications of this class of compounds.

Bioactivity of this compound

The primary bioactivity reported for this compound is cytotoxicity against human cancer cell lines. The following table summarizes the quantitative data from these preliminary screenings.

Table 1: Cytotoxicity of this compound
Cell LineAssay TypeEndpointIC50 (µM)
A549 (Human Lung Carcinoma)SRB AssayCell Viability< 10
HL-60 (Human Promyelocytic Leukemia)SRB AssayCell Viability< 10

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.

Materials:

  • 96-well microtiter plates

  • A549 and HL-60 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Remove the culture medium and fix the cells by adding 50-100 µL of 10% TCA to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates with 1% acetic acid to remove unbound dye. Repeat this step at least three times.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: After staining, wash the plates with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 540 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_staining Staining cluster_readout Data Acquisition start Seed Cells in 96-well Plate treatment Add this compound start->treatment incubation Incubate (72h) treatment->incubation fixation Fix with TCA incubation->fixation wash1 Wash with Acetic Acid fixation->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye wash2->solubilize read Read Absorbance (540nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Comparative Bioactivity of Related Macrocarpals

To provide a broader context for the potential bioactivities of this compound, this section summarizes the reported biological activities of Macrocarpals A, B, and C.

Table 2: Bioactivities of Macrocarpal A, B, and C
CompoundBioactivityTarget/AssayEndpointResult
Macrocarpal A AntibacterialBacillus subtilis PCI219MIC< 0.2 µg/mL
Staphylococcus aureus FDA209PMIC0.4 µg/mL
DPP-4 InhibitionDPP-4 Enzyme Assay% Inhibition30% at 500 µM
Macrocarpal B AntibacterialGram-positive bacteriaMICNot specified
DPP-4 InhibitionDPP-4 Enzyme Assay% Inhibition30% at 500 µM
Macrocarpal C AntifungalTrichophyton mentagrophytesMIC1.95 µg/mL[1]
DPP-4 InhibitionDPP-4 Enzyme Assay% Inhibition90% at 50 µM[2]

Experimental Protocols for Comparative Bioactivities

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1]

Procedure Outline:

  • A pure culture of the target fungus is grown on a suitable agar (B569324) medium.

  • A suspension of fungal conidia is prepared and diluted to a standardized concentration.

  • The antifungal compound (e.g., Macrocarpal C) is serially diluted in a 96-well microtiter plate.[1]

  • The fungal suspension is added to each well containing the diluted compound.

  • The plate is incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[1]

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Procedure Outline:

  • The test compound (e.g., Macrocarpal A, B, or C) is incubated with the DPP-4 enzyme.[2]

  • A fluorogenic or chromogenic substrate for DPP-4 is added to the mixture.

  • The reaction is allowed to proceed for a set period.

  • The fluorescence or absorbance is measured to determine the amount of product formed.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to a control without the compound.

Signaling Pathway

Proposed Antifungal Mechanism of Macrocarpal C

Based on in vitro studies, Macrocarpal C is suggested to exert its antifungal effects through a multi-faceted mechanism.[1][3][4]

G mc Macrocarpal C membrane Fungal Cell Membrane Permeability Increase mc->membrane ros Intracellular ROS Production Increase mc->ros death Fungal Cell Death membrane->death dna DNA Fragmentation ros->dna apoptosis Apoptosis dna->apoptosis apoptosis->death

Caption: Proposed mechanism of antifungal action for Macrocarpal C.

Conclusion

The preliminary bioactivity screening of this compound indicates potent cytotoxic activity against human lung carcinoma and promyelocytic leukemia cell lines. Further investigation is warranted to elucidate the mechanism of action and to explore its potential as an anticancer agent. The bioactivity profile of related macrocarpals, particularly their antibacterial, antifungal, and enzyme inhibitory properties, suggests that this compound may also possess a broader range of biological activities that are yet to be explored. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of macrocarpal compounds.

References

Macrocarpal L: An In-Depth Technical Guide on a Member of the Phloroglucinol-Terpene Adduct Family

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

Macrocarpal L is a naturally occurring phloroglucinol-terpene adduct, a class of complex chemical compounds known for their diverse biological activities. The discovery of this family of molecules, known as macrocarpals, is rooted in the exploration of the chemical constituents of the Eucalyptus genus, a plant group with a long history of use in traditional medicine.

The first macrocarpals were identified in the latter half of the 20th century, with research intensifying as new analytical techniques allowed for the isolation and structural elucidation of these complex molecules. This compound was first reported as an isolated compound from the leaves of Eucalyptus globulus in a 2001 study by Shibuya et al.[1]. Subsequently, it was also isolated from the fruits of the same plant species by Qin et al. in 2018, where it was identified as a known compound among a series of newly discovered formyl-phloroglucinol–terpene meroterpenoids[2].

While the initial discovery and isolation of this compound have been documented, the scientific literature currently lacks in-depth studies on its specific biological activities, mechanism of action, and quantitative efficacy. This is in contrast to other members of the macrocarpal family, such as Macrocarpals A and C, which have been more extensively investigated. Therefore, this guide will present the available information on this compound and then, to provide a comprehensive technical overview of this compound class, will focus on the well-characterized activities of Macrocarpals A and C as representative examples. This approach offers a valuable framework for understanding the potential therapeutic applications and research directions for this compound and other related compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
IUPAC Name 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

Biological Activities and Mechanism of Action of Representative Macrocarpals

Due to the limited specific data on this compound, this section will detail the biological activities of the well-studied analogues, Macrocarpal A and Macrocarpal C.

Antibacterial Activity of Macrocarpal A

Macrocarpal A has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data for Macrocarpal A Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis<0.2
Staphylococcus aureus0.4

Mechanism of Action: The precise mechanism of antibacterial action for Macrocarpal A has not been fully elucidated. However, it is hypothesized that its lipophilic nature allows it to interact with and disrupt the bacterial cell membrane, leading to a loss of cellular integrity and eventual cell death.

Antifungal Activity of Macrocarpal C

Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes.

Quantitative Data for Macrocarpal C Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Trichophyton mentagrophytes1.95

Mechanism of Action: The antifungal mode of action of Macrocarpal C against Trichophyton mentagrophytes has been shown to involve a multi-pronged attack on the fungal cell.[3]

  • Increased Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane.

  • Induction of Oxidative Stress: It triggers the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components.

  • DNA Fragmentation: Macrocarpal C induces apoptosis-like cell death, characterized by DNA fragmentation.

Antifungal_Mechanism_of_Macrocarpal_C cluster_0 Macrocarpal C cluster_1 Fungal Cell Macrocarpal C Macrocarpal C Membrane Cell Membrane Macrocarpal C->Membrane Increases Permeability ROS Reactive Oxygen Species (ROS) Macrocarpal C->ROS Induces Production DNA Fungal DNA Macrocarpal C->DNA Induces Fragmentation Cell_Death Fungal Cell Death Membrane->Cell_Death Loss of Integrity ROS->Cell_Death Oxidative Damage DNA->Cell_Death Apoptosis

Antifungal mechanism of Macrocarpal C.
DPP-4 Inhibitory Activity of Macrocarpals A and C

Macrocarpals A and C have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[2][4] This suggests their potential as therapeutic agents for type 2 diabetes.

Quantitative Data for DPP-4 Inhibition

CompoundConcentration (µM)% Inhibition
Macrocarpal A500~30
Macrocarpal C50~90

Mechanism of Action: Macrocarpals are thought to bind to the active site of the DPP-4 enzyme, preventing it from degrading incretin (B1656795) hormones like GLP-1. This leads to increased insulin (B600854) secretion and improved glucose control. The significantly higher potency of Macrocarpal C is attributed to its tendency to form aggregates, which may enhance its interaction with the enzyme.[2]

DPP4_Inhibition_Pathway cluster_0 Macrocarpal C Macrocarpal_C Macrocarpal C DPP4 DPP-4 Enzyme Macrocarpal_C->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Degraded by Insulin Insulin Secretion GLP1_active->Insulin Stimulates Glucose Blood Glucose Insulin->Glucose Lowers

DPP-4 inhibition by Macrocarpal C.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of Macrocarpals

The following is a general protocol for the isolation of macrocarpals from Eucalyptus species, based on reported methods.[1][2]

Experimental Workflow for Macrocarpal Isolation

Isolation_Workflow Start Plant Material (Eucalyptus globulus leaves/fruits) Extraction Extraction with Methanol (B129727) or Ethanol Start->Extraction Partitioning Solvent Partitioning (e.g., with n-hexane or chloroform) Extraction->Partitioning Column_Chromatography Silica (B1680970) Gel Column Chromatography Partitioning->Column_Chromatography Fractionation Fraction Collection and Analysis Column_Chromatography->Fractionation HPLC Preparative High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC Isolation Isolation of Pure Macrocarpals HPLC->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation

General workflow for macrocarpal isolation.

Detailed Protocol:

  • Extraction: Dried and powdered plant material (leaves or fruits) is extracted with a suitable solvent, such as methanol or 95% ethanol, typically under reflux.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning with n-hexane can remove non-polar compounds.

  • Column Chromatography: The resulting fractions are further purified using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions showing the desired activity or containing compounds of interest are subjected to preparative HPLC for final purification.

  • Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of antifungal compounds is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Detailed Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., T. mentagrophytes) is prepared in a suitable medium like RPMI-1640.

  • Serial Dilution: The test compound (e.g., Macrocarpal C) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

DPP-4 Inhibition Assay

The inhibitory activity of macrocarpals against DPP-4 can be assessed using a fluorometric assay.

Detailed Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the DPP-4 enzyme, and the test compound at various concentrations.

  • Substrate Addition: A fluorogenic substrate for DPP-4 (e.g., Gly-Pro-AMC) is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence of the product (free AMC) is measured at appropriate excitation and emission wavelengths.

  • Inhibition Calculation: The percentage of DPP-4 inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control without the inhibitor.

Conclusion and Future Directions

This compound, a member of the complex phloroglucinol-terpene adduct family, has been successfully isolated from Eucalyptus globulus. However, a comprehensive understanding of its biological activities and therapeutic potential remains an untapped area of research. The detailed investigations into its analogues, Macrocarpals A and C, reveal significant antibacterial, antifungal, and DPP-4 inhibitory properties, suggesting that this compound may also possess a valuable bioactivity profile.

Future research should prioritize the following:

  • Bioactivity Screening: A comprehensive screening of this compound against a wide range of pharmacological targets is essential to uncover its potential therapeutic applications.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be crucial for its development as a drug candidate.

  • Synthesis and Analogue Development: The development of efficient synthetic routes to this compound will not only provide a sustainable source of the compound for research but also enable the creation of novel analogues with improved efficacy and pharmacokinetic properties.

The exploration of this compound and its related compounds holds significant promise for the discovery of new therapeutic agents from natural sources. A dedicated research effort is warranted to fully characterize this intriguing molecule and unlock its potential for the benefit of human health.

References

In Silico Prediction of Macrocarpal L Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal L, a phloroglucinol-diterpene adduct from the Eucalyptus species, belongs to a class of natural products known for their diverse biological activities. While its counterparts, Macrocarpals A and C, have been studied for their antibacterial and antifungal properties, the specific biological targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to predict and elucidate the molecular targets of this compound, leveraging modern computational approaches. This document provides a framework for generating testable hypotheses and guiding subsequent experimental validation.

In Silico Target Prediction Workflow for this compound

The identification of protein targets for a novel natural product like this compound can be efficiently initiated through a multi-faceted in silico approach. This workflow combines ligand-based and structure-based methods to generate a high-confidence list of potential targets.

A generalized workflow for this process is depicted below. It starts with the 3D structure of this compound and utilizes several parallel computational screening methods. The results from these diverse approaches are then integrated to identify consensus targets, which are subsequently prioritized for experimental validation.

G cluster_0 Input cluster_1 In Silico Prediction Methods cluster_2 Target Databases cluster_3 Analysis & Validation Macrocarpal_L This compound 3D Structure Reverse_Docking Reverse Docking Macrocarpal_L->Reverse_Docking Pharmacophore Pharmacophore Screening Macrocarpal_L->Pharmacophore Similarity Chemical Similarity (e.g., SEA) Macrocarpal_L->Similarity Hit_List Initial Hit List Reverse_Docking->Hit_List Pharmacophore->Hit_List Similarity->Hit_List PDB Protein Data Bank (PDB) PDB->Reverse_Docking PDB->Pharmacophore ChEMBL ChEMBL ChEMBL->Similarity PubChem PubChem PubChem->Similarity Consensus Consensus Scoring & Ranking Hit_List->Consensus Pathway Pathway & Network Analysis Consensus->Pathway Validation Experimental Validation Pathway->Validation

Figure 1: In Silico Target Prediction Workflow for this compound.

Known Biological Activities of Structurally Related Macrocarpals

While direct experimental data for this compound is limited, the known activities of structurally similar compounds, particularly Macrocarpal C, can inform the target prediction process. These activities suggest potential target classes and pathways to prioritize in the in silico screening.

CompoundBiological ActivityOrganism/AssayKey Findings
Macrocarpal C AntifungalTrichophyton mentagrophytesIncreases membrane permeability, induces reactive oxygen species (ROS) production, and causes DNA fragmentation.[1][2]
Macrocarpal C Enzyme InhibitionDipeptidyl Peptidase 4 (DPP-4)Potent inhibitor with 90% inhibition at 50 µM.[3]
Macrocarpal A AntibacterialBacillus subtilisNovel antibacterial compound.[4][5]

Proposed Signaling Pathways Based on Analog Data

Based on the known antifungal activity of Macrocarpal C, a proposed mechanism of action involves the disruption of fungal cell homeostasis, leading to apoptosis. The key events in this pathway are illustrated below.

G Macrocarpal_C Macrocarpal C Fungal_Membrane Fungal Cell Membrane Macrocarpal_C->Fungal_Membrane Membrane_Permeability Increased Membrane Permeability Fungal_Membrane->Membrane_Permeability ROS Intracellular ROS Production Membrane_Permeability->ROS DNA_Fragmentation DNA Fragmentation ROS->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Figure 2: Proposed Antifungal Mechanism of Action for Macrocarpal C.

Furthermore, the inhibition of Dipeptidyl Peptidase 4 (DPP-4) by Macrocarpal C suggests a potential role in modulating the incretin (B1656795) pathway, which is relevant in the context of type 2 diabetes.

G GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 Degradation Insulin_Secretion Increased Insulin Secretion GLP1->Insulin_Secretion Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Macrocarpal_C Macrocarpal C Macrocarpal_C->DPP4 Inhibition

Figure 3: Inhibition of the DPP-4 Pathway by Macrocarpal C.

Detailed Methodologies for Key Experiments

To facilitate the experimental validation of predicted targets for this compound, detailed protocols for relevant assays, based on studies of Macrocarpal C, are provided below.

Antifungal Susceptibility Testing

This protocol is adapted from the study on the antifungal mode of action of Macrocarpal C.[1][2]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a fungal strain (e.g., Trichophyton mentagrophytes).

Materials:

  • This compound

  • Fungal strain (e.g., T. mentagrophytes ATCC 9129)

  • Modified Sabouraud dextrose agar (B569324) (MSDA)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Fungal Culture Preparation: Culture the fungal strain on MSDA slants at 25°C. Prepare a conidial suspension in sterile saline and adjust the concentration to 1-3 x 10³ CFU/mL in RPMI-1640 medium.

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal suspension to each well. Include positive (e.g., terbinafine) and negative (no compound) controls.

  • Incubation: Incubate the plates at 35°C for 4-7 days.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

DPP-4 Inhibition Assay

This protocol is a generalized fluorometric assay for DPP-4 inhibition.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.

Materials:

  • This compound

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer. Dilute the DPP-4 enzyme and substrate to their working concentrations.

  • Assay Reaction: In a 96-well plate, add the assay buffer, this compound (or control), and DPP-4 enzyme solution. Incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Add the DPP-4 substrate to all wells to start the reaction.

  • Incubation and Measurement: Incubate for 30 minutes at 37°C. Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide provides a roadmap for the in silico prediction of biological targets for this compound. By integrating various computational techniques and leveraging data from structurally related compounds, researchers can generate a prioritized list of potential targets for experimental validation. The detailed experimental protocols provided herein offer a starting point for these validation studies. This combined computational and experimental approach will be instrumental in uncovering the therapeutic potential of this compound and its mechanism of action.

References

An In-depth Technical Guide to the Solubility of Macrocarpal L in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal L, a complex phloroglucinol-diterpene adduct isolated from Eucalyptus species, presents a promising scaffold for drug discovery. A critical parameter in the preclinical development of any natural product is its solubility, which influences bioavailability, formulation, and in vitro testing. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related compounds in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document extrapolates information from closely related analogues, namely Macrocarpals A and C, and the parent phloroglucinol (B13840) structure. Furthermore, it details standardized experimental protocols for determining solubility and presents a logical workflow for the investigation of natural products, from initial solubility screening to potential signaling pathway analysis.

Introduction to this compound

This compound is a member of the macrocarpal family of compounds, which are complex meroterpenoids found in the leaves and branches of Eucalyptus globulus and other Eucalyptus species. These compounds are characterized by a phloroglucinol core linked to a diterpene moiety. The unique and complex architecture of macrocarpals has attracted interest for their potential biological activities. Understanding the physicochemical properties of this compound, particularly its solubility, is a foundational step for any research and development program.

Solubility Profile of this compound and Related Compounds

A thorough review of the scientific literature reveals a lack of specific quantitative solubility data for this compound. However, qualitative information and data on analogous compounds provide valuable insights into its likely solubility behavior. This information is summarized in the table below. The general principle of "like dissolves like" suggests that this compound, with its multiple hydroxyl groups and large hydrophobic diterpene unit, will exhibit solubility in polar organic solvents and limited solubility in non-polar and aqueous media.

CompoundSolventSolubility DataSource
Macrocarpal A Methanol (MeOH)Crystallized from MeOH, suggesting moderate to good solubility.[1]
Macrocarpal C Dimethyl Sulfoxide (DMSO)Used as a solvent for biological assays and NMR spectroscopy, indicating good solubility.[2][2]
Macrocarpals A-C Buffered DMSO solutionUtilized for acquiring ¹H-NMR spectra.[2][2]
Phloroglucinol Ethanol~25 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~15 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[3]
Aqueous BuffersSparingly soluble.[3][3]

Table 1: Summary of known solubility of this compound analogues and Phloroglucinol in various solvents.

Experimental Protocol for Determining the Solubility of this compound

For researchers seeking to quantify the solubility of this compound, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended.

3.1. Objective

To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature.

3.2. Materials and Reagents

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide) of analytical grade

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

3.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Preparation for Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet any remaining solid particles.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantitative Analysis:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

      • Dilute the supernatant aliquot with the appropriate solvent to fall within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

    • UV-Vis Spectrophotometry Method (Alternative):

      • If this compound has a distinct chromophore, determine its molar absorptivity at a specific wavelength.

      • Prepare a calibration curve using standard solutions.

      • Dilute the supernatant and measure its absorbance.

      • Calculate the concentration using the Beer-Lambert law and the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent and report the mean solubility and standard deviation.

Logical Workflow for Natural Product Investigation

The journey from a newly isolated natural product like this compound to a potential drug candidate involves a series of logical steps. The following diagram illustrates a typical workflow, starting from fundamental characterization, including solubility assessment, to the investigation of its biological mechanism of action.

Natural_Product_Investigation_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Signaling Pathway Analysis cluster_3 Phase 4: Preclinical Development A Isolation & Purification of this compound B Structural Elucidation (NMR, MS) A->B C Physicochemical Characterization B->C D Solubility Profiling (Organic Solvents) C->D E Initial Bioactivity Screening D->E F Dose-Response Studies E->F E->F G Mechanism of Action Studies F->G H Target Identification G->H I Hypothesis Generation (Based on MOA) H->I H->I J Western Blot, qPCR, etc. I->J K Pathway Mapping J->K L Lead Optimization K->L K->L M In Vivo Efficacy & Toxicity L->M N Formulation Development M->N

Caption: A logical workflow for the investigation of a novel natural product like this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, the information available for its analogues provides a strong basis for predicting its behavior in organic solvents. It is anticipated that this compound will be soluble in polar organic solvents such as DMSO, methanol, and ethanol. For researchers in drug discovery and development, the provided experimental protocol offers a robust method for determining the precise solubility of this promising natural product. The outlined workflow further provides a strategic framework for advancing the investigation of this compound from basic characterization to a potential therapeutic lead. Further studies are highly encouraged to establish a definitive quantitative solubility profile for this compound to facilitate its development.

References

The Diterpene Moiety of Macrocarpal L: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Macrocarpal L is a complex phloroglucinol-diterpene adduct isolated from various species of the Eucalyptus genus. As a member of the macrocarpal family, it shares a characteristic and intricate diterpene core that is pivotal to its diverse biological activities. This technical guide provides an in-depth exploration of the diterpene moiety of this compound, synthesizing available data on its chemical structure, biosynthesis, and biological significance. Detailed experimental protocols for isolation and bioactivity assessment, derived from studies on closely related macrocarpals, are presented to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique class of natural products.

Introduction

The macrocarpals are a class of natural products characterized by the conjunction of a phloroglucinol (B13840) or acylphloroglucinol unit with a sesquiterpene or diterpene moiety. This compound, with the molecular formula C28H40O6, is a notable member of this family, isolated from the branches of Eucalyptus globulus[1]. The biological activities of macrocarpals, including antibacterial, antifungal, and anticancer properties, are largely attributed to their unique chemical structures. The diterpene core, in particular, is a subject of significant scientific interest due to its complex, polycyclic nature and its contribution to the bioactivity of the parent molecule. This guide focuses on elucidating the key aspects of this diterpene moiety.

Chemical Structure and Properties

This compound is chemically identified as 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde[2]. The diterpene portion of the molecule is a highly substituted, fused ring system. Analysis of the closely related Macrocarpal A reveals that its diterpene component possesses a distinctive structure featuring a three-membered, a five-membered, and a seven-membered ring system[3][4][5]. This intricate architecture is a hallmark of the macrocarpal family and is crucial for its biological interactions.

Key Structural Features of the Macrocarpal Diterpene Moiety:

  • Tricyclic Core: A complex fusion of cyclopropane, cyclopentane, and cycloheptane (B1346806) rings.

  • Multiple Chiral Centers: The presence of numerous stereocenters contributes to the molecule's specificity in biological systems.

  • Hydroxylation: The presence of hydroxyl groups enhances the potential for hydrogen bonding with biological targets.

Biosynthesis of the Diterpene Core

While the complete biosynthetic pathway for this compound has not been fully elucidated, insights can be drawn from the proposed biogenesis of related compounds like Macrocarpal A[3]. The diterpene moiety is believed to originate from the general terpenoid pathway, starting with geranylgeranyl diphosphate (B83284) (GGPP).

A plausible biosynthetic route for the macrocarpal diterpene core is outlined below.

Macrocarpal Diterpene Biosynthesis cluster_0 General Terpenoid Pathway cluster_1 Proposed Macrocarpal Diterpene Core Formation cluster_2 This compound Formation IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Bicyclogermacrene Bicyclogermacrene GGPP->Bicyclogermacrene Diterpene Synthase Cyclization Series of Cyclizations & Rearrangements Bicyclogermacrene->Cyclization Diterpene_Core Macrocarpal Diterpene Core Cyclization->Diterpene_Core Macrocarpal_L This compound Diterpene_Core->Macrocarpal_L Phloroglucinol Isovaleroylphloroglucinol dialdehyde precursor Phloroglucinol->Macrocarpal_L

Figure 1: Proposed Biosynthetic Pathway of this compound.

Biological Activities and Mechanism of Action

The macrocarpal family exhibits a broad spectrum of biological activities. While specific data for this compound is limited, the activities of its close analogs provide a strong indication of its potential therapeutic applications.

Antimicrobial Activity

Macrocarpals are potent antimicrobial agents, particularly against Gram-positive bacteria[3]. For instance, Macrocarpal A has demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus[3]. The antifungal mechanism of Macrocarpal C against Trichophyton mentagrophytes has been elucidated, involving the disruption of the fungal cell membrane, induction of reactive oxygen species (ROS), and subsequent DNA fragmentation[6].

Antifungal Mechanism of Macrocarpals Macrocarpal Macrocarpal C Membrane Fungal Cell Membrane Macrocarpal->Membrane interacts with ROS Increased Reactive Oxygen Species (ROS) Macrocarpal->ROS induces Permeability Increased Membrane Permeability Membrane->Permeability Apoptosis Apoptosis Permeability->Apoptosis DNA_Frag DNA Fragmentation ROS->DNA_Frag DNA_Frag->Apoptosis

Figure 2: Antifungal Signaling Pathway of Macrocarpal C.
Anticancer Activity

Recent studies have highlighted the anticancer potential of macrocarpals. Macrocarpal I has been shown to inhibit the growth of colorectal cancer cells by disrupting the cytoskeleton and promoting apoptosis. Mechanistically, it targets tubulin (TUBB2B) and poly (ADP-ribose) polymerase 1 (PARP1) and induces immunogenic cell death, suggesting its potential in combination with immunotherapy[7].

Anticancer Mechanism of Macrocarpal I Macrocarpal_I Macrocarpal I TUBB2B TUBB2B (Tubulin) Macrocarpal_I->TUBB2B targets PARP1 PARP1 Macrocarpal_I->PARP1 targets Microtubule_Disruption Microtubule Polymerization Disruption TUBB2B->Microtubule_Disruption DNA_Repair_Inhibition DNA Repair Inhibition PARP1->DNA_Repair_Inhibition Apoptosis Apoptosis Microtubule_Disruption->Apoptosis DNA_Repair_Inhibition->Apoptosis ICD Immunogenic Cell Death (ICD) Apoptosis->ICD

Figure 3: Anticancer Signaling Pathway of Macrocarpal I.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for various macrocarpals. It is important to note the absence of specific data for this compound, highlighting a key area for future research.

CompoundAssayTarget Organism/Cell LineActivityReference
Macrocarpal A Minimum Inhibitory Concentration (MIC)Bacillus subtilis PCI219< 0.2 µg/mL[3]
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus FDA209P0.4 µg/mL[3]
Macrocarpal B Cytotoxicity (IC50)A549 (Human lung carcinoma)< 10 µM[8]
Cytotoxicity (IC50)HL-60 (Human promyelocytic leukemia)< 10 µM[8]
Macrocarpal C Antifungal SusceptibilityTrichophyton mentagrophytesMIC of 1.95 µg/mL[6]
Membrane PermeabilityTrichophyton mentagrophytes69.2% increase in SYTOX® Green uptake at 1x MIC[6]
DPP-4 InhibitionDipeptidyl peptidase 490% inhibition at 50 µM[9]

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and bioactivity testing of various macrocarpals and can be adapted for the study of this compound.

Isolation of this compound

This protocol is adapted from the isolation of Macrocarpals A, B, and C from Eucalyptus species[1][6].

Isolation Workflow Start Dried & Powdered Eucalyptus globulus leaves Extraction Extraction with 95% Ethanol (B145695) (reflux) Start->Extraction Partitioning Partitioning with n-hexane Extraction->Partitioning Chromatography1 Silica (B1680970) Gel Column Chromatography (gradient elution) Partitioning->Chromatography1 Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 HPLC Preparative HPLC (C18 column) Chromatography2->HPLC End Pure this compound HPLC->End

Figure 4: Experimental Workflow for this compound Isolation.

Methodology:

  • Extraction: Dried and powdered leaves of Eucalyptus globulus are extracted with 95% ethanol under reflux conditions for 1-2 hours. The process is repeated, and the ethanolic extracts are combined and concentrated under reduced pressure.

  • Partitioning: The dried extract is partitioned with n-hexane to separate compounds based on polarity. The n-hexane fractions are collected and combined.

  • Chromatographic Purification: The n-hexane fraction is subjected to a series of chromatographic steps:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane:ethyl acetate) to separate fractions.

    • Sephadex LH-20 Column Chromatography: Fractions showing activity are further purified on a Sephadex LH-20 column using a suitable solvent like methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol:water gradient).

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry.

Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 method used for Macrocarpal C[6].

Methodology:

  • Inoculum Preparation: A suspension of fungal conidia (e.g., Trichophyton mentagrophytes) is prepared and diluted in RPMI-1640 medium to a final concentration of 1–3 × 10^3 CFU/mL.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: The fungal suspension is added to each well containing the diluted compound.

  • Incubation: The plate is incubated at 35°C for an appropriate duration (e.g., 4-7 days).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Conclusion and Future Directions

The diterpene moiety of this compound is a structurally complex and biologically significant component of this promising natural product. While research directly focused on this compound is still emerging, the extensive studies on its analogs, such as Macrocarpals A, C, and I, provide a robust framework for understanding its potential therapeutic applications. The potent antimicrobial and anticancer activities demonstrated by the macrocarpal family underscore the importance of further investigation into this compound.

Future research should prioritize:

  • Isolation and full spectroscopic characterization of this compound.

  • Comprehensive evaluation of its biological activities, including the determination of IC50 and MIC values against a panel of cancer cell lines and microbial pathogens.

  • Elucidation of its specific mechanisms of action and identification of its molecular targets and signaling pathways.

  • Investigation of its biosynthetic pathway to enable potential synthetic biology approaches for its production.

A deeper understanding of the structure-activity relationships of the diterpene core will be instrumental in the design of novel therapeutic agents with improved efficacy and selectivity. The information compiled in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the development of new drugs from natural sources.

References

Macrocarpal L: An Uncharted Territory in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a natural compound isolated from Eucalyptus globulus, a comprehensive review of scientific literature reveals a significant gap in the understanding of Macrocarpal L's potential therapeutic applications. Currently, there is no publicly available data on its biological activities, mechanism of action, or any quantitative efficacy studies. Its chemical structure is documented, and it is available commercially for research purposes, but its role in medicine and drug development remains unexplored.

While information on this compound is sparse, related compounds from the same family, known as macrocarpals, have shown promising therapeutic potential. Research into other macrocarpals, such as Macrocarpal A and Macrocarpal C, has provided insights into the potential biological activities that compounds of this class may possess.

The Broader Family of Macrocarpals: A Glimpse into Potential Activities

Studies on other macrocarpals isolated from Eucalyptus species have revealed a range of biological effects, offering clues to the potential, yet uninvestigated, therapeutic avenues for this compound.

Antimicrobial Properties

Several macrocarpals have demonstrated notable antibacterial and antifungal properties. For instance, Macrocarpal A , isolated from the leaves of Eucalyptus macrocarpa, has shown inhibitory activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of Macrocarpal A

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis PCI219< 0.2 µM[1]
Staphylococcus aureus FDA209P0.4 µM[1]

Furthermore, Macrocarpal C , extracted from Eucalyptus globulus, has been investigated for its antifungal action against the dermatophyte Trichophyton mentagrophytes.[][3] The compound was found to disrupt the fungal cell membrane, increase the production of reactive oxygen species (ROS), and induce DNA fragmentation, ultimately leading to fungal cell death.[][4]

Table 2: Antifungal Activity of Macrocarpal C against T. mentagrophytes

ConcentrationIncrease in SYTOX® Green Uptake (Membrane Permeability)
1 x MIC69.2%[3]
0.5 x MIC42.0%[3]
0.25 x MIC13.6%[3]
Anti-diabetic Potential

Intriguingly, Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[5][6] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Among the three, Macrocarpal C exhibited the most potent inhibitory activity.[5][6]

Table 3: DPP-4 Inhibitory Activity of Macrocarpals

CompoundConcentration for Inhibition% Inhibition
Macrocarpal A500 µM~30%[6]
Macrocarpal B500 µM~30%[6]
Macrocarpal C50 µM~90%[6]

Experimental Protocols: A Look at Methodologies for Macrocarpal C

While no experimental details are available for this compound, the methodologies used to evaluate Macrocarpal C provide a framework for potential future investigations.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of Macrocarpal C against T. mentagrophytes was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3][4] This involves preparing serial dilutions of the compound in a liquid growth medium and then inoculating it with the fungal strain. The MIC is the lowest concentration that prevents visible fungal growth.

Mechanism of Antifungal Action

The elucidation of Macrocarpal C's antifungal mechanism involved several key assays:[][4]

  • Fungal Membrane Permeability Assay: This was assessed using the fluorescent dye SYTOX® Green, which can only enter cells with compromised plasma membranes. An increase in fluorescence indicates increased membrane permeability.

  • Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels were measured using a cell-permeable fluorogenic probe, 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate.

  • DNA Fragmentation Assay: A TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay was used to detect DNA fragmentation, a hallmark of apoptosis (programmed cell death).

Below is a conceptual workflow for investigating the antifungal mechanism of a compound like Macrocarpal C.

G cluster_0 In Vitro Antifungal Evaluation cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion Isolate Compound Isolate Compound Determine MIC Determine MIC Isolate Compound->Determine MIC Membrane Permeability Assay Membrane Permeability Assay Determine MIC->Membrane Permeability Assay ROS Production Assay ROS Production Assay Determine MIC->ROS Production Assay DNA Fragmentation Assay DNA Fragmentation Assay Determine MIC->DNA Fragmentation Assay Analyze Results Analyze Results Membrane Permeability Assay->Analyze Results ROS Production Assay->Analyze Results DNA Fragmentation Assay->Analyze Results Elucidate Antifungal Mechanism Elucidate Antifungal Mechanism Analyze Results->Elucidate Antifungal Mechanism

Conceptual workflow for antifungal mechanism of action studies.

Signaling Pathways: The Untouched Aspect of this compound

Due to the absence of research on this compound's biological effects, there are no known signaling pathways associated with its activity. Future research would first need to identify a biological target or a cellular effect, which would then guide the investigation into the relevant signaling cascades. For example, if this compound were found to have anti-inflammatory properties, studies might focus on pathways such as NF-κB or MAPK signaling.

Conclusion and Future Directions

This compound represents an unexplored molecule within a pharmacologically interesting class of natural products. The documented antibacterial, antifungal, and anti-diabetic activities of its close chemical relatives strongly suggest that this compound could possess valuable therapeutic properties.

To unlock its potential, future research should focus on:

  • Broad-spectrum bioactivity screening: Testing this compound against a wide range of pharmacological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in metabolic diseases.

  • Mechanism of action studies: Once a biological activity is identified, in-depth studies will be required to elucidate the underlying molecular mechanisms.

  • In vivo efficacy and safety evaluation: Promising in vitro results would need to be validated in animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

The comprehensive investigation of this compound is a necessary next step to determine if it can be a viable candidate for future drug development. For now, it remains a compound of academic interest with untapped therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Purification of Macrocarpal L by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Macrocarpal L is a phloroglucinol-sesquiterpene derivative isolated from plants of the Eucalyptus genus. Like other related macrocarpals, it is of interest for its potential biological activities. The purification of this compound from crude plant extracts is essential for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for structurally similar macrocarpals. Due to the limited availability of a specific, detailed purification protocol for this compound in published literature, this guide represents a generalized procedure adapted from the successful isolation of related compounds such as Macrocarpals A, B, and C.

Experimental Protocols

Plant Material Extraction

The initial step involves the extraction of crude compounds from the plant material, typically the leaves of Eucalyptus species (e.g., Eucalyptus globulus or Eucalyptus macrocarpa).

Protocol:

  • Preparation: Air-dry or freeze-dry fresh leaves of the selected Eucalyptus species to remove moisture. Grind the dried leaves into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction:

    • Macerate the powdered leaves (e.g., 1 kg) in 80% acetone (B3395972) or 95% ethanol (B145695) (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction of the compounds.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Solvent Partitioning

Solvent partitioning is employed to separate compounds based on their polarity, which helps in the preliminary fractionation of the crude extract.

Protocol:

  • Resuspend the crude extract in a mixture of water and an organic solvent (e.g., methanol (B129727)/water, 9:1 v/v).

  • Perform liquid-liquid extraction using a series of immiscible organic solvents of increasing polarity. A typical sequence is n-hexane, followed by chloroform (B151607) or ethyl acetate (B1210297).

  • For each solvent, mix the extract suspension thoroughly with the solvent in a separatory funnel, allow the layers to separate, and collect the organic layer.

  • Repeat the extraction with each solvent three times.

  • Combine the respective organic layers and concentrate them using a rotary evaporator to yield the n-hexane, chloroform, and/or ethyl acetate fractions. The macrocarpals are typically found in the less polar fractions.

Purification by Column Chromatography

Multi-step column chromatography is the core of the purification process, typically involving silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC).

3.1. Silica Gel Column Chromatography

This step provides the initial separation of the compounds in the active fraction.

Protocol:

  • Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like n-hexane. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common mobile phase is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1, and finally 100% ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. The fractions containing macrocarpals are identified by comparing with a reference standard if available or by subsequent spectroscopic analysis.

3.2. Sephadex LH-20 Column Chromatography (Optional)

This size-exclusion chromatography step can be used for further purification of the fractions obtained from the silica gel column.

Protocol:

  • Column Packing: Swell Sephadex LH-20 beads in methanol and pack them into a column.

  • Elution: Dissolve the semi-purified fraction in methanol, load it onto the column, and elute with methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to pool the fractions containing the target compound.

3.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification step is typically performed using RP-HPLC to isolate this compound to a high degree of purity.

Protocol:

  • Column and Mobile Phase: Use a C18 column (e.g., 250 x 10 mm, 5 µm). The mobile phase is typically a gradient of methanol and water, often with a small amount of acetic acid (e.g., 0.1%) to improve peak shape.

  • Gradient Elution: Start with a higher proportion of water (e.g., 30% methanol in water) and gradually increase the concentration of methanol to 100% over a set period (e.g., 60 minutes).

  • Injection and Detection: Dissolve the further purified fraction in the mobile phase, filter it through a 0.45 µm filter, and inject it into the HPLC system. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).

  • Collection: Collect the peak corresponding to this compound. The purity of the isolated compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

CompoundYield (mg) from 2880 g of leaves
Macrocarpal A252.5
Macrocarpal B51.9
Macrocarpal C20.0
Macrocarpal D56.8
Macrocarpal E14.6
Macrocarpal F11.4
Macrocarpal G47.3

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G Start Eucalyptus Leaves Extraction Solvent Extraction (80% Acetone or 95% Ethanol) Start->Extraction Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) Partitioning->SilicaGel HPLC Reversed-Phase HPLC (C18, MeOH-Water Gradient) SilicaGel->HPLC End Pure this compound HPLC->End

Caption: Workflow for this compound Purification.

Signaling Pathway

As the specific signaling pathway for this compound has not been elucidated, the following diagram illustrates the PERK/eIF2α/ATF4/CHOP signaling pathway, which is a known mechanism of action for the related compound, Macrocarpal I, in inducing immunogenic cell death in colorectal cancer cells. This serves as a relevant example of a signaling pathway modulated by a macrocarpal.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PERK_inactive PERK (inactive) PERK_active PERK (active) PERK_inactive->PERK_active ER Stress eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4_mRNA ATF4 mRNA ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein Selective Translation ATF4_in_nucleus ATF4 ATF4_protein->ATF4_in_nucleus Translocation CHOP_gene CHOP Gene ATF4_in_nucleus->CHOP_gene Transcription CHOP_protein CHOP Protein CHOP_gene->CHOP_protein Apoptosis_genes Apoptosis-related Genes CHOP_protein->Apoptosis_genes Transcription Apoptosis Apoptosis Apoptosis_genes->Apoptosis Macrocarpal_I Macrocarpal I ER_Stress_Node Induces ER Stress Macrocarpal_I->ER_Stress_Node ER_Stress_Node->PERK_inactive

Caption: PERK-mediated ER Stress Pathway.

References

Application Note: Isolation of Macrocarpal L via Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal L, a phloroglucinol-sesquiterpene conjugate found in Eucalyptus species, is a member of the macrocarpal family of natural products. These compounds have garnered significant interest within the scientific community due to their diverse biological activities. This application note provides a detailed protocol for the isolation of this compound from Eucalyptus globulus leaves, employing a multi-step purification process culminating in a reversed-phase high-performance liquid chromatography (RP-HPLC) method for final purification.

Overview of the Isolation Workflow

The isolation of this compound is a multi-step process that begins with the extraction of dried plant material, followed by fractionation using silica (B1680970) gel chromatography, and concluding with final purification by reversed-phase HPLC. This procedure is designed to efficiently isolate this compound from a complex mixture of related compounds and other plant metabolites.

Experimental Protocols

Extraction of Plant Material

A detailed protocol for the initial extraction of macrocarpals from Eucalyptus globulus leaves is outlined below.

Materials:

  • Dried and powdered leaves of Eucalyptus globulus

  • 95% Ethanol (B145695)

  • n-Hexane

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried and powdered leaves of Eucalyptus globulus with 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Suspend the crude extract in water and partition with n-hexane to remove nonpolar compounds.

  • Collect the aqueous layer containing the more polar macrocarpals and concentrate it to dryness.

Silica Gel Column Chromatography

The concentrated extract is then subjected to silica gel column chromatography for initial fractionation.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system: A gradient of n-hexane and ethyl acetate

  • Fraction collector

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles, which are indicative of the presence of macrocarpals.

Reversed-Phase HPLC Purification of this compound

The final purification of this compound is achieved using a preparative reversed-phase HPLC system.

Materials:

  • Reversed-phase HPLC system with a preparative column

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Sample dissolved in methanol

Procedure:

  • Equilibrate the preparative RP-HPLC column with the initial mobile phase composition.

  • Inject the enriched fraction containing this compound onto the column.

  • Elute the column with a linear gradient of methanol in water.

  • Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

  • Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Data Presentation

The following table summarizes representative quantitative data for the isolation of this compound from 1 kg of dried Eucalyptus globulus leaves. Please note that these values are illustrative and actual yields may vary depending on the plant material and experimental conditions.

Purification StepStarting Material (g)Product Weight (mg)Yield (%)Purity (%)
Crude Ethanol Extract100080,0008.0~5-10
n-Hexane Partitioning (Aqueous Phase)80,000 (crude)50,00062.5~10-15
Silica Gel Chromatography50,0005,00010.0~50-60
Reversed-Phase HPLC5,0001503.0>98

Reversed-Phase HPLC Method Parameters

The following table outlines the specific parameters for the analytical and preparative reversed-phase HPLC methods for this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C8 (5 µm, 4.6 x 250 mm)C8 (10 µm, 20 x 250 mm)
Mobile Phase A WaterWater
Mobile Phase B MethanolMethanol
Gradient 70-100% B over 30 min70-100% B over 60 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection UV at 275 nmUV at 275 nm
Injection Volume 10 µL500 µL - 2 mL (depending on concentration)
Temperature AmbientAmbient

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Eucalyptus globulus leaves extraction Ethanol Extraction start->extraction partition n-Hexane/Water Partitioning extraction->partition Crude Extract silica_gel Silica Gel Column Chromatography partition->silica_gel Aqueous Phase rphplc Reversed-Phase HPLC silica_gel->rphplc Enriched Fractions end Isolated this compound (>98% Purity) rphplc->end

Caption: Workflow for the isolation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful isolation of this compound from Eucalyptus globulus leaves. The combination of classical chromatographic techniques with reversed-phase HPLC ensures high purity of the final compound, making it suitable for further biological and pharmacological studies. The provided data and methodologies can be adapted by researchers in natural product chemistry and drug discovery to isolate this compound and other related compounds.

Determining the Minimum Inhibitory Concentration (MIC) of Macrocarpals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Macrocarpals, a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives isolated from plants of the Eucalyptus genus. These compounds have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Data Presentation: Minimum Inhibitory Concentrations of Macrocarpals

The antibacterial and antifungal efficacy of various Macrocarpal analogues is summarized below. These values, collated from existing literature, provide a baseline for their potential as antimicrobial agents.

CompoundTest OrganismMethodMIC (µg/mL)Reference
Macrocarpal A Bacillus subtilis PCI219Agar (B569324) Dilution< 0.2[1]
Staphylococcus aureus FDA209PAgar Dilution0.4[1]
Macrocarpals B-G Staphylococcus aureusAgar Dilution0.78 - 3.13[2]
Bacillus subtilisAgar Dilution0.78 - 3.13[2]
Micrococcus luteusAgar Dilution0.78 - 3.13[2]
Mycobacterium smegmatisAgar Dilution0.78 - 3.13[2]
Macrocarpal C Trichophyton mentagrophytesBroth Microdilution (CLSI M38-A2)1.95[3][4]

Experimental Protocols

A detailed methodology for determining the MIC of Macrocarpals using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is provided below. This method is suitable for assessing the antimicrobial activity of natural products.

Protocol 1: Broth Microdilution Assay for Antibacterial Activity

1. Materials and Reagents:

  • Macrocarpal L (or other Macrocarpal analogues)

  • Test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution preparation)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., ampicillin, vancomycin)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

2. Preparation of Reagents:

  • Macrocarpal Stock Solution: Prepare a high-concentration stock solution of the Macrocarpal compound in DMSO (e.g., 1 mg/mL). Ensure the compound is fully dissolved.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Broth Microdilution Procedure:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the Macrocarpal stock solution to the first well of a row and mix thoroughly. This will be the highest concentration tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plate at 35°C ± 2°C for 18-24 hours.

4. Interpretation of Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of the Macrocarpal at which there is no visible growth.

  • Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.

Protocol 2: Broth Microdilution Assay for Antifungal Activity (Adapted from CLSI M38-A2)

1. Materials and Reagents:

  • Macrocarpal C (or other analogues)

  • Test fungi (e.g., Trichophyton mentagrophytes)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • DMSO

  • Sterile 96-well microtiter plates

  • Sterile saline

  • Spectrophotometer

  • Positive control antifungal (e.g., terbinafine, nystatin)

  • Incubator (as required for the specific fungus, e.g., 28-35°C)

2. Preparation of Reagents:

  • Macrocarpal Stock Solution: Prepare a stock solution in DMSO as described in the antibacterial protocol.

  • Fungal Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) until sporulation is evident.

    • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure transmittance at 530 nm and correlating with a standard curve.

3. Broth Microdilution Procedure:

  • Follow the serial dilution steps as outlined in the antibacterial protocol, using RPMI-1640 medium instead of CAMHB.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include appropriate growth and sterility controls.

  • Incubate the plate at the optimal temperature for the test fungus for a specified period (e.g., 48-96 hours), until growth is clearly visible in the growth control well.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the Macrocarpal that causes complete inhibition of visible growth.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the experimental process and the potential mechanisms of action of Macrocarpals, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock This compound Stock Solution plate 96-Well Plate Serial Dilution stock->plate inoculum Bacterial/Fungal Inoculum Preparation add_inoculum Inoculation inoculum->add_inoculum plate->add_inoculum incubation Incubation (18-24h or 48-96h) add_inoculum->incubation visual Visual Inspection (Turbidity) incubation->visual reader Microplate Reader (OD600) incubation->reader mic Determine MIC visual->mic reader->mic

Caption: Workflow for MIC Determination.

macrocarpal_c_moa cluster_cell Fungal Cell macrocarpal_c Macrocarpal C membrane Increased Membrane Permeability macrocarpal_c->membrane ros Increased Intracellular ROS Production macrocarpal_c->ros apoptosis Apoptosis membrane->apoptosis dna DNA Fragmentation ros->dna dna->apoptosis

Caption: Antifungal Mechanism of Macrocarpal C.

References

Application Notes and Protocols: Antifungal Activity Assay for Macrocarpal L against Dermatophytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the antifungal activity of Macrocarpal L against dermatophytes is not available. The following application notes and protocols are based on the established antifungal properties of the structurally related compound, Macrocarpal C , and provide a comprehensive framework for the evaluation of this compound. All quantitative data and mechanistic insights presented herein are derived from studies on Macrocarpal C and should be considered illustrative for the purpose of designing and conducting experiments with this compound.

Introduction

Dermatophytes are a group of keratinophilic fungi that cause superficial infections of the skin, hair, and nails in humans and animals. The increasing incidence of antifungal resistance necessitates the discovery of novel therapeutic agents. Macrocarpals, a class of phloroglucinol-diterpene adducts isolated from Eucalyptus species, have demonstrated a range of biological activities. Notably, Macrocarpal C has shown potent antifungal activity against the dermatophyte Trichophyton mentagrophytes.[1][2][3][4] This document provides detailed protocols for assessing the antifungal activity of this compound against common dermatophytes, adapting methodologies established for Macrocarpal C and adhering to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Quantitative Data Summary (Based on Macrocarpal C)

The following tables summarize the in vitro antifungal activity of Macrocarpal C against Trichophyton mentagrophytes. These values can serve as a benchmark for the evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpal C and Control Drugs against T. mentagrophytes

CompoundMIC (µg/mL)
Macrocarpal C1.95
Terbinafine HCl0.625
Nystatin1.25

Data sourced from studies on Macrocarpal C against T. mentagrophytes.[5]

Table 2: Effect of Macrocarpal C on Fungal Membrane Permeability

Treatment Concentration (vs. MIC)Increase in SYTOX® Green Uptake (%)
1 × MIC69.2%
0.5 × MIC42.0%
0.25 × MIC13.6%

SYTOX® Green is a fluorescent dye that only enters cells with compromised plasma membranes. An increase in uptake indicates increased membrane permeability.[1]

Table 3: Effect of Macrocarpal C on Intracellular Reactive Oxygen Species (ROS) Production

Incubation TimeIncrease in ROS Production (%)
0.5 h11.6%
1 h70.1%
3 h144.3%

ROS production was measured at 1 × MIC of Macrocarpal C.[1]

Experimental Protocols

Fungal Strains and Culture Conditions
  • Dermatophyte Strains: Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum.

  • Culture Medium: Strains should be maintained on Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) at 28-30°C.[6] For conidia production, subculture the dermatophytes onto oatmeal agar and incubate at 35°C for 7 days or until abundant sporulation is observed.[7]

  • Inoculum Preparation: Prepare a conidial suspension by gently scraping the surface of the sporulating culture with a sterile loop in phosphate-buffered saline (PBS). Adjust the suspension to a final concentration of 1 x 10⁴ cells/mL using a hemocytometer.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound should be determined using the broth microdilution method as described in the CLSI document M38-A2.[2][7][8][9]

  • Materials:

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • RPMI-1640 medium buffered with MOPS

    • Sterile 96-well microtiter plates

    • Positive control antifungal agents (e.g., Terbinafine, Itraconazole)

    • Negative control (solvent alone)

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The concentration range should be selected based on preliminary screening (e.g., 0.03 to 16 µg/mL).[8]

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plates at 28-35°C for 4-7 days, until visible growth is observed in the growth control well.[7]

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Determination of Minimum Fungicidal Concentration (MFC)
  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate the aliquots onto SDA plates.

    • Incubate the plates at 28-30°C for 4-7 days.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Fungal Membrane Permeability Assay

This assay, based on the protocol used for Macrocarpal C, evaluates the effect of this compound on the integrity of the fungal cell membrane using the fluorescent dye SYTOX® Green.[1]

  • Materials:

    • SYTOX® Green stain

    • Fungal suspension (1 x 10⁵ cells/mL)

    • This compound at various concentrations (e.g., 0.25 × MIC, 0.5 × MIC, 1 × MIC)

    • Positive control (e.g., a known membrane-disrupting agent)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Incubate the fungal suspension with different concentrations of this compound for a defined period (e.g., 1-3 hours).

    • Add SYTOX® Green to the suspension at a final concentration of 1 µM.

    • Incubate in the dark for 15-30 minutes.

    • Measure the fluorescence intensity (excitation/emission ~504/523 nm). A significant increase in fluorescence compared to the untreated control indicates membrane damage.

Reactive Oxygen Species (ROS) Production Assay

This protocol, adapted from the study of Macrocarpal C, measures the intracellular accumulation of ROS using a cell-permeable fluorogenic probe.[1][2]

  • Materials:

    • 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA)

    • Fungal suspension (1 x 10⁵ cells/mL)

    • This compound (at 1 × MIC)

    • Positive control (e.g., Nystatin)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Treat the fungal suspension with this compound for different time points (e.g., 0.5, 1, and 3 hours).

    • Add carboxy-H2DCFDA to the suspension at a final concentration of 10 µM.

    • Incubate in the dark for 30-60 minutes.

    • Measure the fluorescence intensity (excitation/emission ~495/525 nm). An increase in fluorescence indicates a rise in intracellular ROS levels.

DNA Fragmentation Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay can be used to detect DNA fragmentation, a hallmark of apoptosis, as demonstrated for Macrocarpal C.[1][2]

  • Materials:

    • In situ cell death detection kit (e.g., TUNEL-based kit)

    • Fungal suspension treated with this compound

    • Positive control (e.g., DNase I treated cells)

    • Fluorescence microscope

  • Procedure:

    • Treat fungal cells with this compound (at 1 × MIC) for various durations.

    • Fix and permeabilize the fungal cells according to the kit manufacturer's instructions.

    • Perform the TUNEL staining procedure.

    • Analyze the cells using fluorescence microscopy. An increase in fluorescently labeled cells indicates DNA fragmentation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_moa Mechanism of Action Studies cluster_data Data Analysis dermatophyte_culture Dermatophyte Culture (SDA/PDA) conidia_production Conidia Production (Oatmeal Agar) dermatophyte_culture->conidia_production inoculum_prep Inoculum Preparation (1x10^4 cells/mL) conidia_production->inoculum_prep mic_assay MIC Determination (CLSI M38-A2) inoculum_prep->mic_assay mfc_assay MFC Determination mic_assay->mfc_assay membrane_permeability Membrane Permeability (SYTOX Green) mic_assay->membrane_permeability ros_production ROS Production (carboxy-H2DCFDA) mic_assay->ros_production dna_fragmentation DNA Fragmentation (TUNEL Assay) mic_assay->dna_fragmentation data_analysis Data Analysis & Interpretation mfc_assay->data_analysis membrane_permeability->data_analysis ros_production->data_analysis dna_fragmentation->data_analysis

Caption: Workflow for assessing the antifungal activity of this compound.

Proposed Signaling Pathway of Antifungal Action

signaling_pathway cluster_cell Dermatophyte Cell macrocarpal_l This compound cell_membrane Cell Membrane macrocarpal_l->cell_membrane Direct Interaction mitochondria Mitochondria macrocarpal_l->mitochondria Induces Dysfunction membrane_damage Increased Membrane Permeability cell_membrane->membrane_damage ros_increase Increased Intracellular ROS mitochondria->ros_increase nucleus Nucleus apoptosis Apoptosis nucleus->apoptosis Triggers cell_death Fungal Cell Death membrane_damage->cell_death dna_damage DNA Fragmentation ros_increase->dna_damage apoptosis->cell_death

Caption: Proposed mechanism of antifungal action for this compound.

References

Investigating the Antifungal Mechanism of Action of Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal L, a phloroglucinol (B13840) derivative, is a member of a class of natural compounds that have demonstrated significant antimicrobial properties. This document provides detailed application notes and experimental protocols to investigate the antifungal mechanism of action of this compound. The information is curated for researchers, scientists, and professionals involved in drug development. While specific data for this compound is limited, the following protocols are based on extensive research on the closely related and structurally similar compound, Macrocarpal C, which is expected to have a comparable mechanism of action.

The primary antifungal actions of macrocarpals involve the disruption of fungal cell membrane integrity, induction of reactive oxygen species (ROS) production, and subsequent induction of apoptosis through DNA fragmentation.[1][2][3][4]

Data Presentation

The following table summarizes the quantitative data obtained from studies on Macrocarpal C, which can be used as a benchmark for investigating this compound.

ParameterFungal SpeciesMethodResultReference
Minimum Inhibitory Concentration (MIC) Trichophyton mentagrophytesCLSI M38-A21.95 µg/mL[1]
Membrane Permeability (at 1x MIC) Trichophyton mentagrophytesSYTOX® Green Uptake69.2% increase (P = 0.0043)[1]
Membrane Permeability (at 0.5x MIC) Trichophyton mentagrophytesSYTOX® Green Uptake42.0% increase (P = 0.0158)[1]
Membrane Permeability (at 0.25x MIC) Trichophyton mentagrophytesSYTOX® Green Uptake13.6% increase (P = 0.0146)[1]
Intracellular ROS Production Trichophyton mentagrophytescarboxy-H2DCFDASignificant increase (P = 0.0063)[1][2]
DNA Fragmentation (Apoptosis) Trichophyton mentagrophytesTUNEL AssaySignificant increase (P = 0.0007)[1][2][3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Fungal strain (e.g., Trichophyton mentagrophytes ATCC 9129)

  • Modified Sabouraud Dextrose Agar (B569324) (MSDA) or Broth (MSDB)

  • 96-well microtiter plates

  • Spectrophotometer (for broth microdilution)

  • Incubator

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in MSDB in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to a standard (e.g., 1-5 x 10^6 CFU/mL).

  • Inoculate each well of the microtiter plate with the fungal suspension.

  • Include positive (fungus with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).[1]

  • Determine the MIC by visual inspection (for agar dilution) or by measuring the absorbance at a specific wavelength (e.g., 540 nm) for broth microdilution. The MIC is the lowest concentration with no visible growth.[2]

Fungal Membrane Permeability Assay

This assay measures the disruption of the fungal cell membrane integrity.

Materials:

  • Fungal cells treated with this compound (at various concentrations, e.g., 0.25x, 0.5x, 1x MIC)

  • SYTOX® Green nucleic acid stain

  • Phosphate Buffered Saline (PBS)

  • Fluorescence spectrometer

Protocol:

  • Incubate fungal cells with different concentrations of this compound for a set time (e.g., 24 hours).[1]

  • Wash the cells with PBS.

  • Add SYTOX® Green to the fungal cultures to a final concentration of 0.5 µM.

  • Incubate in the dark for 10-15 minutes.

  • Measure the fluorescence intensity using a fluorescence spectrometer with excitation and emission wavelengths of approximately 488 nm and 540 nm, respectively.[2]

  • An increase in fluorescence indicates compromised membrane integrity, allowing the dye to enter the cells and bind to nucleic acids.

Reactive Oxygen Species (ROS) Production Assay

This protocol quantifies the generation of intracellular ROS.

Materials:

  • Fungal cells treated with this compound

  • 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA)

  • PBS

  • Fluorescence spectrometer

Protocol:

  • Culture fungal cells in the presence or absence of this compound for a specified duration (e.g., 3 hours).[2]

  • Incubate the cells with 25 µM carboxy-H2DCFDA in PBS at 37°C for 30 minutes.[2]

  • Wash the cells twice with fresh PBS to remove excess probe.

  • Measure the fluorescence intensity with a fluorescence spectrometer at an excitation wavelength of 488 nm and an emission wavelength of 540 nm.[2]

  • An increase in fluorescence corresponds to a higher level of intracellular ROS.

DNA Fragmentation (TUNEL) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Fungal cells treated with this compound

  • In Situ Cell Death Detection Kit (e.g., from Roche Diagnostics)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat fungal cells with this compound for different time points (e.g., 0.5, 1, 2, 4 hours).

  • Fix the cells according to the manufacturer's protocol of the TUNEL assay kit.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction following the kit's instructions. This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTP.

  • Analyze the cells using a fluorescence microscope for qualitative assessment or a flow cytometer for quantitative analysis of DNA fragmentation.

  • A time-dependent increase in nick-end labeling indicates the induction of apoptosis.[1]

Visualizations

Proposed Mechanism of Action of this compound in Fungi

G Proposed Mechanism of Action of this compound cluster_cell Macrocarpal_L This compound Fungal_Cell Fungal Cell Macrocarpal_L->Fungal_Cell Interacts with Cell_Membrane Cell Membrane Disruption Macrocarpal_L->Cell_Membrane Mitochondrial_Stress Mitochondrial Stress Macrocarpal_L->Mitochondrial_Stress Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability Apoptosis Apoptosis Increased_Permeability->Apoptosis ROS_Production Increased Intracellular ROS Production DNA_Damage DNA Fragmentation ROS_Production->DNA_Damage Mitochondrial_Stress->ROS_Production DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of this compound's antifungal action.

Experimental Workflow for Investigating Antifungal Mechanism

G Experimental Workflow cluster_assays 3. Mechanism of Action Assays start Start: Fungal Culture mic 1. Determine MIC of this compound start->mic treat 2. Treat Fungal Cells with This compound (at MIC, sub-MIC) mic->treat membrane Membrane Permeability (SYTOX® Green) treat->membrane ros ROS Production (carboxy-H2DCFDA) treat->ros dna DNA Fragmentation (TUNEL Assay) treat->dna analyze 4. Data Analysis and Interpretation membrane->analyze ros->analyze dna->analyze end End: Elucidate Mechanism analyze->end

Caption: Workflow for elucidating the antifungal mechanism of this compound.

Logical Relationship of this compound's Effects

G Logical Flow of Antifungal Effects Input This compound Treatment Effect1 Disruption of Cell Membrane Integrity Input->Effect1 Effect2 Induction of Oxidative Stress Input->Effect2 Consequence1 Increased Membrane Permeability Effect1->Consequence1 Consequence2 Elevated Intracellular ROS Effect2->Consequence2 Downstream_Effect DNA Damage and Fragmentation Consequence1->Downstream_Effect Consequence2->Downstream_Effect Outcome Fungal Cell Death (Apoptosis) Downstream_Effect->Outcome

Caption: Logical flow from this compound treatment to fungal cell death.

References

Application Notes and Protocols: SYTOX Green Assay for Fungal Membrane Permeability with Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the SYTOX® Green nucleic acid stain to assess the effects of Macrocarpal L on fungal plasma membrane integrity. This assay is a reliable and straightforward method to quantify membrane permeabilization, a key indicator of cellular damage induced by antifungal compounds.

Introduction

The SYTOX® Green stain is a high-affinity nucleic acid stain that is impermeant to live cells with intact plasma membranes.[1][2] Upon loss of membrane integrity, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence emission.[1][2] This property makes it an excellent tool for quantifying cell death and membrane damage in real-time. This compound, a phloroglucinol (B13840) derivative, has demonstrated antifungal properties, and one of its proposed mechanisms of action is the disruption of the fungal plasma membrane.[3][4][5] This document outlines the principles of the SYTOX® Green assay and provides a step-by-step protocol for its application in studying the effects of this compound on fungal pathogens.

Principle of the Assay

The SYTOX® Green assay is based on the differential permeability of the plasma membrane in live versus dead or membrane-compromised cells. In healthy fungal cells, the intact plasma membrane prevents the entry of the SYTOX® Green dye. However, when the membrane is permeabilized by an agent like this compound, the dye can enter the cytoplasm and nucleus. Upon binding to DNA and RNA, its fluorescence quantum yield is increased by more than 500-fold.[1][6] The resulting green fluorescence can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer, providing a quantitative measure of membrane damage.

Data Presentation

The following table summarizes the quantitative data on the effect of a related compound, Macrocarpal C, on the membrane permeability of Trichophyton mentagrophytes as measured by the SYTOX® Green uptake assay.[3] This data can serve as a reference for expected outcomes when testing this compound.

Treatment GroupConcentration (µg/mL)% Increase in SYTOX® Green Uptake (Mean ± SD)
Macrocarpal C1.95 (1 x MIC)69.2 ± 5.4
Macrocarpal C0.975 (0.5 x MIC)42.0 ± 3.8
Macrocarpal C0.4875 (0.25 x MIC)13.6 ± 2.1
Terbinafine (B446) hydrochloride0.625 (1 x MIC)55.3 ± 4.7
Nystatin1.25 (1 x MIC)38.7 ± 3.2
Negative Control-0

Data adapted from a study on Macrocarpal C and Trichophyton mentagrophytes.[3][7] The Minimum Inhibitory Concentration (MIC) values were determined to be 1.95 µg/mL for macrocarpal C, 0.625 µg/mL for terbinafine hydrochloride, and 1.25 µg/mL for nystatin.[7]

Experimental Protocols

This section provides a detailed methodology for performing the SYTOX® Green assay to evaluate the effect of this compound on fungal membrane permeability. The protocol is adaptable for both yeast and filamentous fungi.

Materials
  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton spp.)

  • Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • SYTOX® Green nucleic acid stain (e.g., 5 mM stock solution in DMSO)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS) or a minimal medium)

  • Positive control for membrane permeabilization (e.g., nystatin, ethanol, or heat-killed cells)

  • Negative control (vehicle control, e.g., DMSO at the same concentration used for this compound)

  • Sterile, black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of approximately 485 nm and 520 nm, respectively.[8]

  • Incubator

  • Centrifuge

  • Hemocytometer or spectrophotometer for cell counting

Protocol 1: Preparation of Fungal Inoculum

For Yeast:

  • Inoculate a single colony of the yeast strain into 10 mL of appropriate liquid medium.

  • Incubate at the optimal temperature with shaking (e.g., 30-37°C, 150-200 rpm) overnight.

  • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cell pellet twice with sterile assay buffer.

  • Resuspend the cells in the assay buffer and adjust the cell density to the desired concentration (e.g., 1 x 10^7 cells/mL) using a hemocytometer or by measuring the optical density.

For Filamentous Fungi:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at the optimal temperature until sufficient sporulation is observed.[8]

  • Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile distilled water.[8]

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.[8]

  • Wash the spores twice by centrifugation and resuspension in sterile assay buffer.[8]

  • Count the spores using a hemocytometer and adjust the concentration to the desired level (e.g., 1 x 10^7 spores/mL).[8]

Protocol 2: SYTOX® Green Assay for Membrane Permeability
  • Prepare Reagents:

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare the positive and negative control solutions.

    • Prepare a working solution of SYTOX® Green by diluting the stock solution in the assay buffer to a final concentration of 0.2 to 5 µM. The optimal concentration should be determined empirically for the specific fungal strain.

  • Assay Setup:

    • Pipette 50 µL of the prepared fungal cell suspension into each well of a black, clear-bottom 96-well plate.[8]

    • Add 50 µL of the this compound dilutions, positive control, or negative control to the respective wells.

    • Add 5 µL of the SYTOX® Green working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the fungal strain, protected from light.

    • Measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells containing only assay buffer and SYTOX® Green) from all readings.

    • Express the data as Relative Fluorescence Units (RFU) or as a percentage of the positive control.

    • Plot the fluorescence intensity against time or the concentration of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

experimental_workflow cluster_prep Fungal Preparation cluster_assay SYTOX Green Assay cluster_analysis Data Analysis start Start: Fungal Culture (Yeast or Filamentous Fungi) harvest Harvest and Wash Cells/Spores start->harvest adjust Adjust Cell/Spore Concentration harvest->adjust setup Plate Setup: - Fungal Suspension - this compound - SYTOX Green adjust->setup incubation Incubate at Optimal Temperature (Time-course) setup->incubation measurement Measure Fluorescence (Ex: 485 nm, Em: 520 nm) incubation->measurement analysis Subtract Background measurement->analysis quantify Quantify Membrane Permeability (RFU or % of Control) analysis->quantify end End: Results Interpretation quantify->end

Caption: Experimental workflow for the SYTOX Green assay.

mechanism_of_action cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_interior Cell Interior membrane Intact Membrane damaged_membrane Permeabilized Membrane membrane->damaged_membrane causes damage nucleus Nucleus (DNA) fluorescence Green Fluorescence nucleus->fluorescence emits macrocarpal This compound macrocarpal->membrane interacts with sytox SYTOX Green sytox->damaged_membrane enters through sytox->nucleus binds to DNA

Caption: Proposed mechanism of this compound-induced membrane permeability.

References

Measuring Reactive Oxygen Species (ROS) Production Induced by Macrocarpal L: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring reactive oxygen species (ROS) production induced by Macrocarpal L, a compound of interest for its potential therapeutic applications. Understanding the interaction of this compound with cellular redox systems is crucial for elucidating its mechanism of action and assessing its safety profile in drug development.

Introduction to this compound and ROS Production

This compound is a natural compound belonging to the phloroglucinol (B13840) derivative family, sourced from Eucalyptus species.[1] Related compounds, such as Macrocarpal C, have been shown to induce intracellular ROS production in biological systems.[2][3][4] The generation of ROS is a key event in many cellular processes, including signaling, and its dysregulation is implicated in various diseases and drug-induced toxicities.[5][6][7] Therefore, accurately quantifying this compound-induced ROS is essential.

This guide focuses on two widely used and robust methods for detecting cellular and mitochondrial ROS: the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay for total cellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide (B77818).

Key Experimental Assays

A summary of the primary assays used to measure ROS production is presented below.

AssayProbeTarget ROSDetection MethodExcitation/Emission (nm)
Total Cellular ROS DCFH-DAH₂O₂, •OH, ROO•Fluorescence485 / 535
Mitochondrial Superoxide MitoSOX™ RedO₂•⁻Fluorescence510 / 580

Protocol 1: Measurement of Total Cellular ROS using DCFH-DA

The DCFH-DA assay is a common method for detecting total cellular ROS.[8][9] Cell-permeant DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10][11][12]

Experimental Workflow

DCFH-DA Experimental Workflow cluster_prep Cell & Reagent Preparation cluster_treatment Treatment & Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate and allow to adhere overnight macrocarpal_prep Prepare this compound solutions at desired concentrations treatment Treat cells with this compound or controls for the desired time cell_seeding->treatment probe_prep Prepare fresh 10 µM DCFH-DA working solution wash1 Wash cells with warm PBS treatment->wash1 staining Incubate cells with DCFH-DA working solution (30-45 min) wash1->staining wash2 Wash cells with warm PBS to remove excess probe staining->wash2 read_plate Measure fluorescence at Ex/Em = 485/535 nm wash2->read_plate data_analysis Normalize fluorescence to cell number or protein concentration read_plate->data_analysis results Calculate fold change in ROS relative to vehicle control data_analysis->results

Caption: Workflow for measuring total cellular ROS using the DCFH-DA assay.

Materials
  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (phenol red-free recommended)

  • This compound

  • Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide (TBHP))

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Methodology
  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well.[11]

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Reagent Preparation:

    • DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of high-quality DMSO.[9] Aliquot and store at -20°C, protected from light.

    • DCFH-DA Working Solution (10 µM): Immediately before use, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium.[9] Protect from light.

    • This compound Treatment Solutions: Prepare a range of concentrations of this compound in cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the this compound treatment solutions and controls (positive and vehicle) to the respective wells.

    • Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours).

  • DCFH-DA Staining:

    • Remove the treatment solutions and gently wash the cells once with warm PBS.[8]

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.[12]

  • Fluorescence Measurement:

    • Remove the DCFH-DA working solution and wash the cells twice with warm PBS.[8][9]

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12][13]

Data Analysis
  • Subtract the fluorescence reading of blank wells (containing only PBS) from all experimental wells.

  • Normalize the fluorescence intensity to cell viability (e.g., using an MTT or Crystal Violet assay performed on a parallel plate) or total protein content (e.g., using a BCA assay).

  • Express the results as a fold change in fluorescence relative to the vehicle-treated control group.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

The MitoSOX™ Red assay is designed for the highly selective detection of superoxide in the mitochondria of live cells.[14] The cell-permeant probe targets the mitochondria and is oxidized by superoxide, resulting in red fluorescence.[15][16]

Signaling Pathway Context

Hypothetical this compound-Induced Mitochondrial ROS Signaling Macrocarpal_L This compound Mitochondria Mitochondria Macrocarpal_L->Mitochondria Enters Cell ETC Electron Transport Chain (ETC) Dysfunction Mitochondria->ETC Superoxide O₂•⁻ (Superoxide) ETC->Superoxide Induces MitoSOX MitoSOX™ Red (Non-fluorescent) Oxidized_MitoSOX Oxidized MitoSOX™ (Red Fluorescent) Superoxide->MitoSOX Oxidizes Downstream Downstream Cellular Responses (e.g., Oxidative Stress, Apoptosis) Superoxide->Downstream Leads to

Caption: Potential pathway of this compound inducing mitochondrial superoxide.

Materials
  • MitoSOX™ Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Cell culture medium

  • This compound

  • Positive control (e.g., Antimycin A or MitoPQ)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Methodology
  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate as described in Protocol 1.

  • Reagent Preparation:

    • MitoSOX™ Red Stock Solution (5 mM): Prepare a 5 mM stock solution by dissolving MitoSOX™ Red powder in high-quality DMSO.[14][15] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[15]

    • MitoSOX™ Red Working Solution (500 nM - 5 µM): On the day of the experiment, dilute the 5 mM stock solution in pre-warmed HBSS (with Ca²⁺ and Mg²⁺).[15] A final concentration of 5 µM is commonly used, but this should be optimized for your cell type.[17]

    • This compound Treatment Solutions: Prepare as described in Protocol 1.

  • Treatment:

    • Treat cells with this compound and controls as described in Protocol 1.

  • MitoSOX™ Red Staining:

    • After treatment, remove the media and gently wash the cells once with warm HBSS.

    • Add 100 µL of the MitoSOX™ Red working solution to each well.

    • Incubate for 10-30 minutes at 37°C, protected from light.[18]

    • Remove the staining solution and wash the cells gently three times with warm HBSS.[14][18]

  • Fluorescence Measurement:

    • Add 100 µL of warm HBSS or culture medium to each well.

    • Measure fluorescence intensity immediately using a microplate reader (Ex/Em = 510/580 nm) or visualize using a fluorescence microscope.[14]

Data Analysis
  • Analyze the data as described for the DCFH-DA assay, expressing results as a fold change in mitochondrial superoxide-dependent fluorescence relative to the vehicle-treated control.

Data Presentation

Quantitative data should be summarized to compare the effects of different concentrations of this compound.

Table 1: Effect of this compound on Total Cellular ROS Production

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (a.u.) ± SDFold Change vs. Vehicle
Vehicle Control01500 ± 1201.0
This compound11850 ± 1501.23
This compound104500 ± 3503.00
This compound509800 ± 7606.53
Positive Control (H₂O₂)10012500 ± 9908.33

Table 2: Effect of this compound on Mitochondrial Superoxide Production

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (a.u.) ± SDFold Change vs. Vehicle
Vehicle Control0800 ± 751.0
This compound1950 ± 801.19
This compound102400 ± 2103.00
This compound505100 ± 4506.38
Positive Control (Antimycin A)106200 ± 5307.75

Concluding Remarks

These protocols provide a standardized framework for assessing the induction of ROS by this compound. It is critical to include appropriate vehicle and positive controls in every experiment. Furthermore, since fluorescent probes can have limitations, confirming findings with alternative methods, such as electron paramagnetic resonance (EPR) spectroscopy or other specific fluorescent probes, is recommended for a comprehensive understanding.[19][20] The choice of cell line, treatment duration, and probe concentration should be optimized for each specific experimental context.

References

Application Notes and Protocols: DNA Fragmentation Analysis in Fungi Treated with Macrocarpal C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Analysis of DNA fragmentation in fungal cells following treatment with Macrocarpal C, a natural antifungal compound.

Introduction

Macrocarpal C, a phloroglucinol-terpene adduct isolated from Eucalyptus globulus, has demonstrated significant antifungal activity. Its mechanism of action against dermatophytes, such as Trichophyton mentagrophytes, involves multiple cellular effects, including increased plasma membrane permeability and the induction of intracellular Reactive Oxygen Species (ROS).[1][2] A critical downstream consequence of these events is the induction of apoptosis, a form of programmed cell death, which is characterized by distinct morphological and biochemical hallmarks, including DNA fragmentation.[1][2]

These application notes provide detailed protocols for the qualitative and quantitative analysis of DNA fragmentation in fungi treated with Macrocarpal C. The described methods are essential for elucidating the apoptotic mechanism of action of novel antifungal agents.

Proposed Signaling Pathway for Macrocarpal C-Induced Apoptosis

Treatment of fungal cells with Macrocarpal C leads to an increase in intracellular ROS.[1][2][3] This oxidative stress is a known trigger for apoptosis in fungi.[4][5] The excess ROS can lead to mitochondrial dysfunction, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6] This event initiates a cascade involving metacaspases (fungal analogues of caspases), which ultimately activates endonucleases that cleave genomic DNA, leading to the characteristic fragmentation observed in apoptosis.[6]

G cluster_extracellular Extracellular cluster_cell Fungal Cell Macrocarpal_C Macrocarpal C Membrane Plasma Membrane Macrocarpal_C->Membrane Disrupts Permeability ROS ↑ Intracellular ROS Membrane->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes CytC Cytochrome C Release Mito->CytC Metacaspase Metacaspase Activation CytC->Metacaspase Endonuclease Endonuclease Activation Metacaspase->Endonuclease DNA_Frag DNA Fragmentation Endonuclease->DNA_Frag Cleaves DNA G cluster_assays DNA Fragmentation Assays cluster_analysis Data Analysis start Fungal Culture (e.g., T. mentagrophytes) treatment Treat with Macrocarpal C (Varying concentrations and times) start->treatment harvest Harvest Fungal Cells (Spores or Mycelia) treatment->harvest protoplast Prepare Protoplasts (Cell Wall Digestion) harvest->protoplast ladder DNA Laddering harvest->ladder For DNA Extraction tunel TUNEL Assay protoplast->tunel comet Comet Assay protoplast->comet microscopy Fluorescence Microscopy (TUNEL, Comet) tunel->microscopy comet->microscopy electrophoresis Agarose Gel Electrophoresis (DNA Laddering) ladder->electrophoresis quant Quantification (% Positive Cells, Tail Moment) microscopy->quant electrophoresis->quant

References

Application Notes and Protocols for DPP-4 Inhibition Assay of Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipeptidyl Peptidase-4 (DPP-4) and Macrocarpal L

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. It is a transmembrane glycoprotein (B1211001) found on the surface of various cell types and also exists in a soluble, active form in the bloodstream. DPP-4 inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut after a meal.[1] These incretins stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels.[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glycemic control.[4] Consequently, DPP-4 inhibitors have become an important class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[2][3]

Macrocarpals are a class of chemical compounds isolated from Eucalyptus species. Notably, Macrocarpals A, B, and C, isolated from Eucalyptus globulus, have been identified as DPP-4 inhibitors.[1][2] Among these, Macrocarpal C has demonstrated the most significant inhibitory activity.[1][2] This document provides a detailed protocol for the in vitro evaluation of the DPP-4 inhibitory potential of "this compound," a representative of this class of natural compounds. The protocol is based on a widely used fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.

Principle of the Assay

The DPP-4 inhibition assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. This enzymatic reaction releases the highly fluorescent AMC molecule. The rate of increase in fluorescence intensity is directly proportional to the DPP-4 activity. In the presence of an inhibitor like this compound, the enzymatic activity of DPP-4 is reduced, resulting in a decreased rate of AMC release and a lower fluorescence signal. The inhibitory potency of the test compound is quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce DPP-4 activity by 50%.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut (Post-Meal) cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_outcome Physiological Outcome Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degradation Macrocarpal_L This compound (DPP-4 Inhibitor) Macrocarpal_L->DPP4 Inhibits Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of DPP-4 inhibition by this compound.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for determining the IC50 value of this compound.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • This compound (test inhibitor)

  • Sitagliptin or other known DPP-4 inhibitor (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-460 nm)

Reagent Preparation
  • DPP-4 Assay Buffer: Prepare the buffer as required (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA). Allow it to warm to room temperature before use.

  • DPP-4 Enzyme Solution: Thaw the human recombinant DPP-4 enzyme on ice. Dilute the enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • DPP-4 Substrate Solution: Prepare the DPP-4 substrate (Gly-Pro-AMC) solution at a working concentration (e.g., 100 µM) in the assay buffer.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • This compound Dilutions: Create a series of dilutions of the this compound stock solution in the assay buffer to achieve the final desired concentrations for the assay.

  • Positive Control (Sitagliptin) Dilutions: Prepare a series of dilutions of a known DPP-4 inhibitor, such as Sitagliptin, in the assay buffer to serve as a positive control.

Assay Procedure

The following steps outline the setup for the assay in a 96-well plate. It is recommended to perform all measurements in triplicate.

  • Plate Setup:

    • Blank Wells: Add assay buffer to these wells. These will be used to measure the background fluorescence.

    • 100% Activity Control (No Inhibitor): Add the DPP-4 enzyme solution and assay buffer (with the same percentage of DMSO as the inhibitor wells).

    • Inhibitor Wells (this compound): Add the DPP-4 enzyme solution and the corresponding dilutions of this compound.

    • Positive Control Wells (Sitagliptin): Add the DPP-4 enzyme solution and the corresponding dilutions of Sitagliptin.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 15-30 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set between 350-360 nm and the emission wavelength between 450-460 nm.

Experimental Workflow

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate_Setup Set Up 96-Well Plate (Blank, Control, Inhibitor) Reagents->Plate_Setup Inhibitor Prepare Inhibitor Dilutions (this compound, Sitagliptin) Inhibitor->Plate_Setup Preincubation Pre-incubate Enzyme & Inhibitor (10 min at 37°C) Plate_Setup->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Measurement Measure Fluorescence (Kinetic Mode) (Ex: 350-360nm, Em: 450-460nm) Reaction_Start->Measurement Subtract_BG Subtract Background Fluorescence Measurement->Subtract_BG Calc_Inhibition Calculate Percent Inhibition Subtract_BG->Calc_Inhibition IC50 Determine IC50 Value (Non-linear Regression) Calc_Inhibition->IC50

Caption: Step-by-step workflow for the DPP-4 inhibition assay.

Data Analysis

  • Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.

  • Calculate Reaction Rate: Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [ (Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control ] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software.

Data Presentation: DPP-4 Inhibitory Activity of Macrocarpals

The following table summarizes the reported DPP-4 inhibitory activities of Macrocarpals A, B, and C from Eucalyptus globulus. This data can serve as a benchmark for evaluating the activity of this compound.

CompoundConcentration (µM)% InhibitionNotes
Macrocarpal A 500~30%Modest activity with a linear inhibition curve.[2]
Macrocarpal B 500~30%Modest activity with a linear inhibition curve.[2]
Macrocarpal C 50~90%Potent activity.[2]
< 30Almost no activityShows a marked increase in inhibition in a narrow concentration range, suggesting self-aggregation.[2]
> 35Potent activity

Conclusion

This document provides a comprehensive protocol for conducting a DPP-4 inhibition assay to evaluate the therapeutic potential of this compound. The fluorometric method described is robust, sensitive, and suitable for determining the inhibitory potency of novel compounds. By following this protocol, researchers can obtain reliable and reproducible data to advance the development of new natural product-based therapies for type 2 diabetes.

References

Application Note & Protocol: Fluorometric Assay for Measuring Macrocarpal L Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal L, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, belongs to a class of compounds known for a variety of biological activities.[1][2][3] Understanding the mechanism of action of this compound is crucial for its potential development as a therapeutic agent. A key aspect of this is identifying and characterizing its enzymatic targets. Fluorometric assays offer a highly sensitive and continuous method for studying enzyme kinetics and inhibition.[4][5][6] This document provides a detailed protocol for a fluorometric assay to measure the inhibition of a model serine protease by this compound. The principles and methods described herein can be adapted for other enzymes and fluorescent substrates.

Principle of the Assay

This assay utilizes a fluorogenic substrate that is non-fluorescent until it is cleaved by the enzyme. The enzymatic reaction releases a highly fluorescent molecule. The rate of the reaction is therefore directly proportional to the increase in fluorescence intensity over time. When an inhibitor such as this compound is present, it binds to the enzyme, reducing its activity and consequently slowing down the rate of fluorescence generation. By measuring the fluorescence at different concentrations of this compound, the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Experimental Protocols

Materials and Reagents

  • This compound (assume stock solution in DMSO)

  • Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic Substrate (e.g., N-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader with excitation/emission filters appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC)

  • Multichannel pipettes

  • Incubator

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_components Add Buffer, Enzyme, and This compound to Microplate prep_reagents->add_components prep_macrocarpal Prepare Serial Dilutions of this compound prep_macrocarpal->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubate->add_substrate read_fluorescence Measure Fluorescence Kinetically add_substrate->read_fluorescence calculate_inhibition Calculate Percent Inhibition read_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 enzyme_inhibition Enzyme Enzyme (Protease) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor binds Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Enzyme_Substrate binds Product Fluorescent Product Product->Enzyme releases Macrocarpal_L This compound (Inhibitor) Macrocarpal_L->Enzyme_Inhibitor binds Enzyme_Substrate->Product catalysis

References

Application Notes and Protocols for Testing Macrocarpal L Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Macrocarpal L, a phloroglucinol-sesquiterpene adduct, using established cell culture techniques. Due to the limited direct studies on "this compound," this document leverages data from closely related analogs, primarily Macrocarpal I and Macrocarpal C, to provide a robust framework for investigation. It is recommended that these protocols be adapted and optimized for your specific cell lines and experimental conditions.

Introduction to this compound and its Potential Cytotoxicity

Macrocarpals are a class of compounds isolated from Eucalyptus species, known for their diverse biological activities. While specific data on this compound is scarce, its analog, Macrocarpal I, has demonstrated significant cytotoxic and anti-proliferative effects against cancer cell lines. For instance, a lipophilic fraction of Eucalyptus camaldulensis containing Macrocarpal I exhibited potent activity against MCF-7 breast cancer cells. Furthermore, studies on Macrocarpal I in colorectal cancer (CRC) have revealed its ability to inhibit proliferation, and colony formation, and to induce a specialized form of cell death known as immunogenic cell death (ICD), in addition to apoptosis and ferroptosis.[1] Another analog, Macrocarpal C, has been shown to induce apoptosis in fungal cells through mechanisms that may be relevant to cancer cells, such as increasing membrane permeability and generating reactive oxygen species (ROS).

The proposed mechanism for Macrocarpal I-induced cytotoxicity in colorectal cancer involves the activation of the PERK/eIF2A/ATF4/CHOP signaling pathway, which is a key component of the endoplasmic reticulum (ER) stress response.[1] This pathway activation, along with the direct targeting of TUBB2B (a tubulin beta chain) and PARP1 (Poly [ADP-ribose] polymerase 1), leads to cell death.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic effects of macrocarpal-containing extracts. It is important to note that these are not pure this compound values but provide a strong starting point for dose-range finding experiments.

Compound/ExtractCell LineAssayIC50 ValueReference
Lipophilic fraction of Eucalyptus camaldulensis (containing Macrocarpal I)MCF-7 (Breast Cancer)Not Specified7.34 µg/mL
HPLC-fraction (F1) of Eucalyptus microcorys extractMIA PaCa-2 (Pancreatic Cancer)Not Specified93.11 ± 3.43 μg/mL
Macrocarpal ISW620 (Colorectal Cancer)Apoptosis (Annexin V/PI)Induces early apoptosis at 50 µM and late apoptosis at 100 µM[1]
Macrocarpal IDLD1 (Colorectal Cancer)Apoptosis (Annexin V/PI)Induces early apoptosis at 50 µM and late apoptosis at 100 µM[1]

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HCT116) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding macrocarpal_prep This compound Stock Solution Prep treatment Treat with Serial Dilutions of this compound macrocarpal_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc pathway_analysis Signaling Pathway Analysis (Western Blot) ic50_calc->pathway_analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the reduction in cell viability upon treatment with this compound.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Return the plate to the incubator for the remaining 4 hours.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Membrane Integrity Assessment (LDH Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Follow steps 1-5 from the MTT assay protocol.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells lysed with a detergent provided in the kit).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Analysis

Based on studies of Macrocarpal I, the following signaling pathway is proposed to be involved in its cytotoxic effects. This can serve as a guide for investigating the mechanism of action of this compound.

signaling_pathway cluster_macrocarpal This compound cluster_targets Direct Targets cluster_er_stress ER Stress Pathway cluster_apoptosis Apoptosis & Ferroptosis cluster_icd Immunogenic Cell Death Macrocarpal_L This compound TUBB2B TUBB2B Macrocarpal_L->TUBB2B inhibits PARP1 PARP1 Macrocarpal_L->PARP1 inhibits PERK PERK Macrocarpal_L->PERK activates Ferroptosis Ferroptosis Macrocarpal_L->Ferroptosis Apoptosis Apoptosis TUBB2B->Apoptosis disruption leads to PARP1->Apoptosis inhibition leads to eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD Ferroptosis->ICD

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

To validate this pathway, the following experiments can be performed:

  • Western Blotting: Analyze the protein expression levels of key players in the pathway, such as phosphorylated PERK, phosphorylated eIF2α, ATF4, CHOP, cleaved caspase-3, and PARP cleavage, in response to this compound treatment.

  • Immunofluorescence: Visualize the localization and expression of target proteins within the cells.

  • Gene Silencing/Overexpression: Use siRNA or CRISPR/Cas9 to knockdown or overexpress key genes in the pathway to confirm their role in this compound-induced cytotoxicity.

By following these application notes and protocols, researchers can effectively characterize the cytotoxic properties of this compound and elucidate its mechanism of action, contributing to the development of novel anti-cancer therapeutics.

References

Application Notes & Protocols: Standardized Bioassay for Evaluating Macrocarpal L Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives, primarily isolated from plants of the Eucalyptus species.[1][2] Macrocarpal L, a specific compound within this family, has garnered interest for its potential biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[1][3][4][5] To facilitate the systematic evaluation and comparison of this compound's therapeutic potential, a standardized bioassay is essential. Natural products are a significant source for identifying new drug leads, and a bioassay-guided approach is crucial for isolating and screening bioactive compounds.[6][7]

These application notes provide a detailed, tiered approach to characterizing the bioactivity of this compound, focusing on its anti-inflammatory effects. The protocols herein describe a workflow beginning with cytotoxicity assessment, followed by functional assays for anti-inflammatory and antioxidant activity, and culminating in mechanistic studies of the NF-κB signaling pathway.

Experimental Workflow & Signaling Pathways

A logical workflow is critical for the efficient and accurate assessment of a novel compound. The following diagrams illustrate the proposed experimental sequence and the key inflammatory signaling pathway investigated in these protocols.

G cluster_1 Phase 1: Preliminary Screening cluster_2 Phase 2: Functional Bioassays cluster_3 Phase 3: Mechanistic Insight A Prepare this compound Stock Solution B Protocol 1: MTT Assay for Cytotoxicity A->B C Determine Non-Toxic Dose Range B->C D Protocol 2: Nitric Oxide (NO) Assay (LPS-Stimulated RAW 264.7 Cells) C->D E Protocol 3: Antioxidant Capacity Assay (DPPH/ABTS) C->E F Protocol 4: qPCR for Inflammatory Gene Expression (iNOS, TNF-α, IL-6) D->F G Protocol 5: Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) D->G H Data Analysis & Interpretation E->H F->H G->H

Figure 1. Experimental Workflow. A tiered approach for characterizing this compound, from cytotoxicity to mechanism.

G LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IκB Kinase (IKK) Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Degrades, Releasing Active_NFkB Active NF-κB NFkB->Active_NFkB Nucleus Nucleus Active_NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Macrocarpal_L This compound Macrocarpal_L->IKK Inhibits

Figure 2. NF-κB Signaling Pathway. Proposed inhibitory action of this compound on a key inflammatory cascade.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized.[9] The absorbance of the purple solution is directly proportional to the number of viable cells.[10] This assay is crucial for determining the non-toxic concentration range of this compound for subsequent experiments.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9][10]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[8][9]

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight.[8]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Carefully remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate for 24 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 620-630 nm can be used to reduce background.[11]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Assay

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[5][12] NO production is measured indirectly by quantifying its stable end-product, nitrite (B80452), in the culture supernatant using the Griess reagent.[12][13] A reduction in nitrite levels in the presence of this compound indicates anti-inflammatory activity.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound (at non-toxic concentrations)

  • LPS from E. coli (1 µg/mL)

  • Griess Reagent (e.g., equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[12][13]

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells (1 x 10⁵ cells/mL, 100 µL/well) in a 96-well plate and incubate overnight.

  • Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control groups: untreated, LPS only, and this compound only.

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 100 µL of Griess reagent to each 100 µL of supernatant.[12]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm.[12][13]

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Antioxidant Capacity Assays (DPPH & ABTS)

Principle: Many plant-derived compounds exhibit antioxidant activity.[14][15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the free radical scavenging ability of a compound. A reduction in the color of the DPPH or ABTS solution indicates antioxidant activity.

Materials:

  • This compound

  • DPPH solution in methanol

  • ABTS radical cation solution

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure (DPPH Assay Example):

  • Prepare a working solution of DPPH in methanol.

  • Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of scavenging activity.

Protocol 4: Gene Expression Analysis by qPCR

Principle: Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of key pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[16][17][18] A decrease in the expression of these genes following this compound treatment indicates an anti-inflammatory effect at the transcriptional level.

Materials:

  • Cell samples from Protocol 2

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix[16]

  • Primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Lyse the cells treated as in Protocol 2 and extract total RNA according to the kit manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions containing cDNA, primers, and master mix.

  • Run the qPCR program with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 5: NF-κB Pathway Analysis by Western Blot

Principle: Western blotting is used to detect specific proteins in a sample. To investigate the effect of this compound on the NF-κB pathway, the phosphorylation of key proteins like IκBα (inhibitor of κB alpha) and the p65 subunit of NF-κB is measured.[19] Inhibition of LPS-induced phosphorylation of these proteins suggests that this compound acts by blocking this signaling cascade.[20][21]

Materials:

  • Cell samples from Protocol 2

  • Cell lysis buffer with protease and phosphatase inhibitors[20]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent

Procedure:

  • Lyse cells and determine protein concentration.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.[22]

  • Transfer the separated proteins to a membrane.[22]

  • Block the membrane for 1 hour at room temperature.[22]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Wash the membrane again and apply the detection reagent.

  • Visualize the protein bands using an imaging system and perform densitometry analysis to quantify the protein levels, normalizing to a loading control like β-actin.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to allow for easy comparison across different concentrations and treatments.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

This compound (µM) Mean Absorbance (570 nm) ± SD Cell Viability (%)
0 (Control) 1.25 ± 0.08 100
1 1.22 ± 0.07 97.6
5 1.19 ± 0.09 95.2
10 1.15 ± 0.06 92.0
25 1.08 ± 0.11 86.4
50 0.65 ± 0.05 52.0

| 100 | 0.21 ± 0.03 | 16.8 |

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment Nitrite Concentration (µM) ± SD % Inhibition of NO Production
Control 1.8 ± 0.3 -
LPS (1 µg/mL) 35.2 ± 2.1 0
LPS + this compound (5 µM) 28.5 ± 1.8 19.0
LPS + this compound (10 µM) 20.1 ± 1.5 42.9

| LPS + this compound (25 µM) | 11.4 ± 1.1 | 67.6 |

Table 3: Relative mRNA Expression of Pro-inflammatory Genes

Treatment Relative iNOS Expression (Fold Change) Relative TNF-α Expression (Fold Change) Relative IL-6 Expression (Fold Change)
Control 1.0 ± 0.1 1.0 ± 0.2 1.0 ± 0.1
LPS (1 µg/mL) 25.6 ± 2.3 18.2 ± 1.9 30.5 ± 2.8

| LPS + this compound (25 µM) | 8.2 ± 0.9 | 6.5 ± 0.7 | 9.8 ± 1.2 |

Table 4: Densitometry Analysis of Western Blot Results

Treatment p-IκBα / IκBα Ratio p-p65 / p65 Ratio
Control 0.12 ± 0.03 0.15 ± 0.04
LPS (1 µg/mL) 1.00 ± 0.11 1.00 ± 0.13

| LPS + this compound (25 µM) | 0.35 ± 0.05 | 0.41 ± 0.06 |

References

Application Notes & Protocols: Analytical HPLC for Purity Assessment of Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purity assessment of Macrocarpal L using analytical High-Performance Liquid Chromatography (HPLC). The method is based on established principles for the analysis of phloroglucinol (B13840) derivatives, ensuring a robust and reliable assessment of purity and stability.

Introduction

This compound is a phloroglucinol derivative with potential therapeutic applications. As with any active pharmaceutical ingredient (API), accurately determining its purity is a critical step in drug development and quality control. This document outlines a reversed-phase HPLC (RP-HPLC) method suitable for quantifying the purity of this compound and detecting any related impurities or degradation products. The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products formed under stress conditions.

Chemical Properties of this compound

This compound belongs to a class of complex phloroglucinol-diterpene adducts. Its structure contains a phloroglucinol chromophore, which is key to its UV-Vis absorption properties. Based on data for structurally similar compounds like Macrocarpal A, the expected UV absorption maxima for this compound are around 275 nm and 393 nm.[1] The primary absorption at approximately 275 nm is suitable for quantitative analysis by HPLC with a UV detector.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

3.1. Equipment and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector. A PDA detector is recommended as it allows for the simultaneous acquisition of spectral data, which is useful for peak purity analysis.[2][3][4][5]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution of phloroglucinol derivatives.[6][7]

  • Data Acquisition and Processing Software: Software capable of controlling the HPLC system and processing chromatographic data (e.g., Empower, Chromeleon).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Sonicator: For degassing solvents and dissolving samples.

  • Membrane Filters: 0.45 µm or 0.22 µm porosity for filtering solvents and sample solutions.

3.2. Reagents and Solutions

  • Solvents: HPLC grade acetonitrile (B52724) and methanol.

  • Water: HPLC grade or ultrapure water.

  • Acid Modifier: Formic acid or phosphoric acid, analytical grade.

  • This compound Reference Standard: Of known purity.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.

3.3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the this compound sample, dissolve it in methanol, and dilute with the initial mobile phase composition to achieve a final concentration of approximately 100 µg/mL.

3.4. Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

3.5. Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For a more accurate purity determination, a reference standard of known purity should be used to calculate the response factor, especially if the impurities have significantly different UV absorption characteristics.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and degradation products. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the main peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate selectivity.[6][7]
Linearity A linear relationship between the concentration and the peak area should be established over a specified range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery) The recovery of the analyte should be within 98-102% when the sample is spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120%).
Precision - Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of the results obtained on different days, by different analysts, or on different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Visualizations

5.1. Experimental Workflow

HPLC_Purity_Assessment_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh & Dissolve This compound Standard dilute_std Dilute to Working Concentration prep_std->dilute_std prep_sample Weigh & Dissolve This compound Sample dilute_sample Dilute to Working Concentration prep_sample->dilute_sample filter_std Filter Standard Solution dilute_std->filter_std filter_sample Filter Sample Solution dilute_sample->filter_sample inject Inject Samples & Standards filter_std->inject filter_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject separation Chromatographic Separation inject->separation detection PDA/UV Detection (275 nm) separation->detection acquire_data Data Acquisition detection->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report Method_Validation_Relationship cluster_attributes Core Attributes cluster_performance Performance Characteristics validated_method Validated HPLC Method specificity Specificity (Resolution & Peak Purity) specificity->validated_method linearity Linearity (r² ≥ 0.999) linearity->validated_method accuracy Accuracy (Recovery 98-102%) accuracy->validated_method precision Precision (RSD ≤ 2%) precision->validated_method lod Limit of Detection (LOD) lod->validated_method loq Limit of Quantitation (LOQ) loq->validated_method robustness Robustness robustness->validated_method

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Macrocarpal L Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Macrocarpal L from plant material, primarily from species of the Eucalyptus genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a phloroglucinol-diterpene, a type of polyphenolic compound found in various plant species, notably in the leaves of Eucalyptus. Macrocarpals as a class have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and potential anti-cancer properties. Optimizing the extraction of these compounds is crucial for further research and potential therapeutic applications.

Q2: Which plant species are the best sources for this compound?

A2: While specific data for this compound is limited, related compounds like Macrocarpals A, B, and C are abundantly found in the leaves of Eucalyptus species such as Eucalyptus globulus and Eucalyptus macrocarpa. These species are therefore considered promising sources for this compound extraction.

Q3: What are the most common methods for extracting this compound?

A3: The most frequently employed methods for extracting macrocarpals include conventional techniques like maceration, Soxhlet extraction, and reflux extraction, as well as modern methods such as ultrasound-assisted extraction (UAE). The choice of method can significantly impact extraction efficiency, time, and solvent consumption.

Q4: How can I purify this compound after extraction?

A4: Post-extraction purification is essential to isolate this compound from the crude extract. A common approach involves partitioning the extract with solvents of varying polarities, such as n-hexane, to remove non-polar impurities.[1][2][3] Further purification can be achieved using chromatographic techniques like column chromatography with silica (B1680970) gel.

Data Presentation: Comparison of Extraction Methods for Related Macrocarpals

Extraction MethodPlant MaterialSolvent SystemTemperature (°C)Extraction TimeReported Yield/Content of Macrocarpals A, B, CReference
Reflux Extraction Eucalyptus leaves (dried, pulverized)Two-step: 1) Water or <30% Ethanol (B145695), 2) 50-100% Ethanol70-90~1 hour for each stepHigh proportion of Macrocarpals A, B, and C.[4][5][6]
Reflux Extraction Eucalyptus globulus leaves (fresh)95% EthanolReflux1 hour (repeated twice)Purity of Macrocarpal C >95% after purification.[1]
Ultrasound-Assisted Extraction (UAE) Phaleria macrocarpa fruit peel70% EthanolAmbient35 minutesCrude extract yield of 18-21%.[7]

Note: The yields are reported for related macrocarpals or as crude extract and may vary depending on the specific plant material, its pre-treatment, and the precise experimental conditions.

Experimental Protocols

Two-Step Reflux Extraction Protocol

This method is designed to enhance the yield and purity of macrocarpals by first removing highly polar compounds and then extracting the target molecules.[4][5][6]

Materials:

  • Dried and pulverized Eucalyptus leaves

  • Deionized water

  • Ethanol (reagent grade)

  • Reflux condenser and round-bottom flask

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Pre-treatment: If starting with fresh leaves, they should be dried and then pulverized to a fine powder to increase the surface area for extraction.

  • Essential Oil Removal (Optional but Recommended): To improve the quality of the final extract, essential oils can be removed by steam distillation prior to solvent extraction.[4][5][6]

  • Step 1: Low Polarity Extraction:

    • To 10g of the dried leaf powder in a round-bottom flask, add 100 mL of water or a 30% (w/w) ethanol-water solution.

    • Extract under reflux at 70-90°C for approximately 1 hour.

    • Filter the mixture and collect the plant residue. The filtrate can be discarded.

  • Step 2: High Polarity Extraction:

    • Transfer the collected plant residue back to the round-bottom flask.

    • Add 100 mL of a 50-100% (w/w) ethanol-water solution.

    • Extract under reflux at 70-90°C for another hour.

    • Filter the mixture and collect the filtrate, which contains the macrocarpals.

  • Post-Extraction: The solvent from the filtrate can be removed using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE is a modern technique that can reduce extraction time and solvent consumption.

Materials:

  • Dried and pulverized plant material

  • 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus

Procedure:

  • Preparation: Weigh 10g of the dried, pulverized plant material and place it in a beaker.

  • Solvent Addition: Add 200 mL of 70% ethanol to the beaker (a solid-to-liquid ratio of 1:20 is a good starting point).

  • Sonication:

    • Place the beaker in an ultrasonic bath set to a frequency of 40 kHz.

    • Alternatively, use a probe sonicator with a specific amplitude (e.g., 65%).

    • Conduct the extraction for 20-35 minutes at a controlled temperature (e.g., 25°C).[7][8]

  • Separation: After sonication, filter the mixture to separate the extract from the plant residue.

  • Solvent Removal: Use a rotary evaporator to concentrate the extract.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound - Inappropriate solvent polarity. - Insufficient extraction time or temperature. - Inadequate pre-treatment of plant material. - Degradation of the compound.- Experiment with different ethanol concentrations (e.g., 50%, 70%, 95%). - Increase extraction time or temperature within a reasonable range to avoid degradation. - Ensure the plant material is finely ground. - For heat-sensitive compounds, consider using ultrasound-assisted extraction at a lower temperature.
Co-extraction of Impurities (e.g., chlorophyll, waxes) - Use of a non-optimal solvent system. - Extraction from fresh instead of dried material.- Perform a pre-extraction with a non-polar solvent like n-hexane to remove waxes and other lipids. - Utilize the two-step reflux extraction method to first remove highly polar impurities. - Dry the plant material thoroughly before extraction.
Degradation of this compound - Excessive heat during extraction or solvent removal. - Prolonged exposure to light or air (oxidation).- Use lower temperatures for extraction, especially with methods like UAE. - When using a rotary evaporator, maintain a low water bath temperature. - Store extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying the Final Compound - Complex mixture of co-extracted compounds with similar polarities.- Employ multi-step purification, starting with liquid-liquid partitioning followed by column chromatography. - Experiment with different solvent systems for column chromatography to achieve better separation.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Extraction and Purification cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis P1 Fresh Eucalyptus Leaves P2 Drying P1->P2 P3 Pulverization P2->P3 E1 Two-Step Reflux Extraction P3->E1 Select Method E2 Ultrasound-Assisted Extraction P3->E2 Select Method PU1 Crude Extract E1->PU1 E2->PU1 PU2 Liquid-Liquid Partitioning (e.g., with n-hexane) PU1->PU2 PU3 Column Chromatography PU2->PU3 PU4 Pure this compound PU3->PU4 A1 HPLC/MS for Quantification and Identification PU4->A1

Caption: Workflow for this compound extraction, purification, and analysis.

Factors Influencing Extraction Yield

G Key Factors Affecting this compound Extraction Yield cluster_solvent Solvent Properties cluster_process Process Parameters cluster_material Plant Material Yield This compound Yield SolventType Type (e.g., Ethanol, Acetone) SolventType->Yield SolventConc Concentration (e.g., 70% EtOH) SolventConc->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Ratio Solid-to-Liquid Ratio Ratio->Yield Method Extraction Method (Reflux, UAE, etc.) Method->Yield ParticleSize Particle Size ParticleSize->Yield Moisture Moisture Content Moisture->Yield

Caption: Factors influencing the extraction yield of this compound.

Hypothetical Signaling Pathway of Macrocarpal Bioactivity

Based on the known activities of the related compound Macrocarpal I in colorectal cancer cells.[9]

G Hypothetical Signaling Pathway for Macrocarpal Bioactivity cluster_targets Direct Molecular Targets cluster_effects Cellular Effects cluster_pathway Signaling Cascade cluster_outcome Biological Outcome Macrocarpal This compound (Hypothesized) TUBB2B TUBB2B Macrocarpal->TUBB2B PARP1 PARP1 Macrocarpal->PARP1 ER_Stress ER Stress Macrocarpal->ER_Stress Microtubule Disruption of Microtubule Polymerization TUBB2B->Microtubule DNA_Repair Inhibition of DNA Repair PARP1->DNA_Repair PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD

Caption: Hypothetical signaling pathway for Macrocarpal bioactivity.

References

Technical Support Center: Macrocarpal L Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Macrocarpal L purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a phloroglucinol-diterpene, a class of natural products known for their diverse biological activities. While specific data for this compound is limited, related compounds such as Macrocarpals A, B, and C are commonly isolated from various species of Eucalyptus, such as Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] Therefore, it is reasonable to assume that this compound can be found in and purified from these or similar plant sources.

Q2: What are the general steps for the purification of this compound?

A general workflow for the purification of this compound involves solvent extraction from the plant material, followed by a series of chromatographic separation techniques to isolate the compound of interest. A typical process would include:

  • Extraction: The dried and powdered plant material (e.g., leaves) is extracted with an organic solvent like methanol (B129727) or ethanol.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., n-hexane and water/methanol) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography, often using silica (B1680970) gel, to further separate the components.

  • High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity is typically performed using preparative HPLC.

Q3: this compound appears to be a phenolic compound. Are there any stability concerns I should be aware of during purification?

Yes, phenolic compounds can be susceptible to degradation. The primary factors that can cause degradation are exposure to high temperatures, oxygen, and light.[3][4] It is advisable to perform extraction and purification steps at room temperature or below, and to use solvents that have been degassed to remove dissolved oxygen. Samples should also be protected from light by using amber vials or covering glassware with aluminum foil.[5]

Q4: I am seeing low yields of my target compound. What are the potential causes and solutions?

Low yields in natural product isolation can be attributed to several factors, including the initial concentration of the compound in the plant material, degradation during purification, and inefficient extraction or separation. To improve yields, consider optimizing the extraction solvent and method, ensuring the stability of the compound throughout the process, and carefully selecting and optimizing chromatographic conditions.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low yield of crude extract Inefficient extraction solvent or method.- Use a more polar solvent like methanol or a methanol/water mixture. - Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.
Poor separation on silica gel column - Inappropriate solvent system. - Co-elution of structurally similar compounds.- Systematically vary the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating terpenoids.[6] - Consider using a different stationary phase, such as alumina (B75360) or a bonded phase like C18 for reversed-phase chromatography.
Peak tailing in HPLC - Interaction of phenolic hydroxyl groups with residual silanols on the silica-based column. - Sample overload.- Add a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of the phenolic groups. - Reduce the amount of sample injected onto the column.
Compound degradation during purification - Exposure to heat, light, or oxygen. - Instability on acidic silica gel.- Work at room temperature or below and protect samples from light.[5][7] - Use deactivated silica gel or an alternative stationary phase. - Minimize the time the compound spends in solution and on the chromatography column.
Presence of many closely related impurities The natural source contains a complex mixture of similar macrocarpals.- Employ high-resolution chromatographic techniques like preparative HPLC with a high-efficiency column. - Consider multi-step chromatographic purification using different separation principles (e.g., normal-phase followed by reversed-phase).

Experimental Protocols

The following is a generalized protocol for the purification of this compound, based on methods used for related compounds. Optimization will be required for specific applications.

1. Extraction and Solvent Partitioning

  • Objective: To obtain a crude extract enriched in this compound.

  • Methodology:

    • Air-dry and grind the plant material (e.g., Eucalyptus leaves).

    • Extract the powdered material with methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

    • Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition with an equal volume of n-hexane.

    • Separate the layers and collect the methanol/water fraction, which is expected to contain the more polar this compound.

    • Evaporate the solvent to yield the enriched fraction.

2. Silica Gel Column Chromatography

  • Objective: To perform an initial fractionation of the enriched extract.

  • Methodology:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the enriched fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried sample to the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on the TLC analysis.

3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve final purification of this compound.

  • Methodology:

    • Dissolve the semi-purified fraction from the silica gel column in the HPLC mobile phase.

    • Use a reversed-phase column (e.g., C18).

    • Employ a mobile phase consisting of a mixture of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

    • Use a gradient elution, for example, starting with a higher proportion of water and increasing the organic solvent concentration over time.

    • Monitor the elution with a UV detector at a suitable wavelength.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow for this compound Purification A Plant Material (e.g., Eucalyptus leaves) B Extraction (e.g., Methanol) A->B C Solvent Partitioning (e.g., Hexane/Methanol-Water) B->C D Silica Gel Column Chromatography C->D E Fraction Collection and Analysis (TLC) D->E F Preparative HPLC E->F G Pure this compound F->G

Caption: Figure 1. General Experimental Workflow for this compound Purification.

Hypothetical Signaling Pathway Modulation

Macrocarpals and other terpenoids from Eucalyptus have been reported to exhibit anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and MAPK.[8][9][[“]][[“]]

G Figure 2. Hypothetical Modulation of the NF-κB Pathway by this compound cluster_0 Figure 2. Hypothetical Modulation of the NF-κB Pathway by this compound A Inflammatory Stimulus (e.g., LPS) B Receptor (e.g., TLR4) A->B C IKK Activation B->C D IκBα Degradation C->D E NF-κB Translocation to Nucleus D->E F Pro-inflammatory Gene Expression E->F G Inflammatory Response F->G H This compound H->C Inhibition

Caption: Figure 2. Hypothetical Modulation of the NF-κB Pathway by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of macrocarpals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of these complex phytochemicals.

Frequently Asked Questions (FAQs)

Q1: What are macrocarpals and why is their HPLC separation challenging?

Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in plant species such as Eucalyptus.[1][2][3] Their structures are often closely related, leading to similar physicochemical properties. This structural similarity can result in co-elution and poor resolution during HPLC analysis, making accurate quantification and isolation difficult.

Q2: I'm observing poor resolution between two or more macrocarpal peaks. What is the first parameter I should investigate?

For improving the resolution of closely eluting peaks, adjusting the mobile phase composition is often the most effective initial step.[4][5] The selectivity (α) of your separation is highly influenced by the mobile phase. Consider modifying the organic solvent ratio, changing the type of organic solvent (e.g., acetonitrile (B52724) vs. methanol), or adjusting the pH of the aqueous phase.[4]

Q3: How does the column chemistry affect the separation of macrocarpals?

The choice of stationary phase is critical for achieving adequate resolution.[6] Since macrocarpals are generally non-polar, a C18 column is a common starting point. However, if resolution is still poor, consider switching to a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity through alternative interactions like π-π stacking.[4]

Q4: Can I improve resolution by changing the flow rate?

Yes, optimizing the flow rate can enhance resolution. In most cases, lowering the flow rate can lead to narrower peaks and better separation, although this will increase the analysis time.[6] It's important to find the optimal flow rate that provides the best balance between resolution and run time for your specific separation.

Q5: What is the role of temperature in the HPLC separation of macrocarpals?

Increasing the column temperature can improve resolution by decreasing the viscosity of the mobile phase, which enhances mass transfer and can lead to sharper peaks.[6][7] Higher temperatures can also alter the selectivity of the separation. However, be mindful that excessive temperatures can potentially degrade thermolabile compounds.

Troubleshooting Guide

Issue: Co-eluting or Overlapping Peaks

When faced with co-eluting or overlapping peaks in your macrocarpal analysis, a systematic approach to method optimization is crucial. The following guide will walk you through a logical workflow to diagnose and resolve this common issue.

Troubleshooting Workflow for Poor Resolution

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_column_chem Column Chemistry Evaluation cluster_temp_flow Temperature and Flow Rate Adjustment cluster_gradient Gradient Refinement start Start: Poor Peak Resolution mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase Initial Check column_chem Step 2: Evaluate Column Chemistry mobile_phase->column_chem If resolution is still poor mp1 Adjust organic solvent ratio temp_flow Step 3: Adjust Temperature and Flow Rate column_chem->temp_flow If co-elution persists cc1 Switch stationary phase (e.g., C18 to Phenyl) gradient Step 4: Refine Gradient Elution temp_flow->gradient For further refinement tf1 Increase temperature (e.g., in 5°C increments) end End: Improved Resolution gradient->end Successful Optimization g1 Make the gradient shallower mp2 Change organic solvent type (ACN vs. MeOH) mp3 Modify mobile phase pH cc2 Decrease particle size (for higher efficiency) cc3 Increase column length tf2 Decrease flow rate g2 Introduce isocratic holds

Caption: A stepwise workflow for troubleshooting poor peak resolution in HPLC.

Data Presentation

Effective method development for macrocarpal separation often involves comparing different analytical conditions. The following tables provide a template for organizing your experimental data to facilitate easy comparison.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Aqueous:Organic)Organic SolventResolution (Rs) between Macrocarpal A and B
60:40Acetonitrile1.2
55:45Acetonitrile1.6
60:40Methanol (B129727)1.0
55:45Methanol1.4

Table 2: Influence of Column Chemistry on Retention Time and Resolution

Column Stationary PhaseParticle Size (µm)Retention Time of Macrocarpal C (min)Resolution (Rs) between Macrocarpal C and D
C18515.21.3
C183.514.81.7
Phenyl-Hexyl518.52.1

Experimental Protocols

General Protocol for HPLC Analysis of Macrocarpals

This protocol provides a starting point for developing a robust HPLC method for the separation of macrocarpals from a plant extract.

  • Sample Preparation:

    • Extract dried and ground plant material (e.g., Eucalyptus leaves) with a suitable solvent such as methanol or acetone.

    • Concentrate the extract under reduced pressure.

    • Re-dissolve the dried extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A common starting gradient is to increase the concentration of Solvent B from 40% to 90% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength determined by the UV absorbance maxima of the macrocarpals of interest (typically in the range of 270-280 nm).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Systematically adjust the parameters listed above to improve the resolution between critical peak pairs.

    • Refer to the troubleshooting guide and data tables for a structured approach to optimization.

Logical Relationship of HPLC Parameters Affecting Resolution

HPLCOptimization cluster_efficiency Factors Affecting Efficiency cluster_selectivity Factors Affecting Selectivity cluster_retention Factors Affecting Retention resolution Resolution (Rs) efficiency Efficiency (N) resolution->efficiency selectivity Selectivity (α) resolution->selectivity retention Retention Factor (k) resolution->retention e1 Column Length efficiency->e1 e2 Particle Size efficiency->e2 s1 Mobile Phase Composition selectivity->s1 s2 Stationary Phase Chemistry selectivity->s2 s3 Temperature selectivity->s3 r1 Mobile Phase Strength retention->r1 r2 Temperature retention->r2

References

addressing Macrocarpal L stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Macrocarpal L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a polyphenolic compound, can be influenced by several factors, including:

  • pH: Like many phenolic compounds, this compound is expected to be more stable in acidic to neutral conditions and may degrade at high pH.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[3][4] It is advisable to store solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Light: Exposure to UV or visible light can induce photodegradation.[5] It is recommended to work with this compound solutions in a light-protected environment and store them in amber vials or wrapped in aluminum foil.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[5] For sensitive experiments, de-gassing solvents and using an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Solvent: The choice of solvent can impact solubility and stability. While organic solvents like DMSO and ethanol (B145695) are often used for initial solubilization, the properties of the aqueous buffer used for dilutions are critical.[6][7]

Q2: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?

A2: Cloudiness or precipitation can be due to several reasons:

  • Poor Solubility: this compound may have limited solubility in aqueous solutions. Ensure that the concentration is not above its solubility limit in your chosen buffer. You may need to use a co-solvent like DMSO or ethanol, but be mindful of the final concentration of the organic solvent in your assay.

  • Aggregation: Structurally similar compounds, like Macrocarpal C, have been shown to aggregate in solution, which can lead to turbidity.[6][8] This aggregation can be concentration-dependent. Try working with lower concentrations of this compound.

  • pH-Dependent Solubility: The solubility of phenolic compounds can be pH-dependent. For instance, Macrocarpal C showed better solubility at pH 8.[6] You might need to adjust the pH of your buffer to improve the solubility of this compound.

  • Degradation: The precipitate could be degradation products. This is more likely if the solution has been stored for a prolonged period or under inappropriate conditions (e.g., high temperature, exposure to light).

To resolve this, you can try to gently warm the solution or sonicate it. If the precipitate does not redissolve, it is recommended to prepare a fresh solution.

Q3: How can I monitor the stability of my this compound solution over time?

A3: Several analytical techniques can be employed to monitor the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a common method to quantify the concentration of the parent compound and detect the appearance of degradation products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify this compound and its degradation products, providing information about their molecular weights and structures.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to detect changes in the chemical structure of this compound upon degradation.[11]

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound.

      • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

      • Store aliquots at -80°C for long-term storage and protect from light.

      • Before use, allow an aliquot to thaw completely and mix thoroughly. Do not store thawed solutions at room temperature for extended periods.

  • Possible Cause 2: Interaction with other components in the assay.

    • Troubleshooting Steps:

      • Run control experiments with this compound in the assay buffer alone to assess its stability under the experimental conditions.

      • Evaluate the compatibility of this compound with other reagents in your experiment.

Issue 2: Loss of biological activity of this compound.
  • Possible Cause: Chemical degradation leading to inactive products.

    • Troubleshooting Steps:

      • Perform a forced degradation study to understand the degradation profile of this compound under stress conditions (acid, base, heat, oxidation, light).[12][13][14] This can help in identifying conditions to avoid.

      • Analyze the degraded samples by LC-MS to identify the major degradation products.[10]

      • If possible, test the biological activity of the degraded sample to confirm that the loss of activity correlates with the degradation of the parent compound.

Data Presentation

Table 1: General Stability Profile of Structurally Similar Phenolic Compounds

ConditionEffect on StabilityRecommendations
High pH (alkaline) Can cause degradation of phenolic compounds.[1][2]Maintain solutions at a neutral or slightly acidic pH if possible. Use appropriate buffers.
Low pH (acidic) Generally more stable, but extreme acidity can cause hydrolysis in some polyphenols.[1]A pH range of 4-7 is often a good starting point for stability.
High Temperature Accelerates degradation.[3][4]Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature.
Light Exposure Can lead to photodegradation.[5]Use amber vials or protect solutions from light.
Oxygen Can cause oxidative degradation.[5]For long-term storage or sensitive applications, consider using de-gassed solvents and an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours. At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C in the dark for 1, 3, and 7 days. At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 1, 3, and 7 days. Keep a control sample wrapped in aluminum foil at the same temperature. At each time point, withdraw a sample from both the exposed and control solutions and dilute with the mobile phase for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of this compound remaining and to profile the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis (HCl, Heat) prep->acid Expose to Stress base Base Hydrolysis (NaOH, RT) prep->base Expose to Stress oxidation Oxidation (H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Degradation (Heat, Dark) prep->thermal Expose to Stress photo Photodegradation (Light) prep->photo Expose to Stress analysis HPLC / LC-MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples results Identify Degradation Pathways & Develop Stability-Indicating Method analysis->results

Forced Degradation Experimental Workflow.

degradation_pathway cluster_degradation Degradation Products cluster_loss Result ML This compound (Active Compound) DP1 Degradation Product 1 (e.g., Hydrolyzed) ML->DP1 Degradation (pH, Temp, Light, O₂) DP2 Degradation Product 2 (e.g., Oxidized) ML->DP2 Degradation (pH, Temp, Light, O₂) DPn ... ML->DPn Degradation (pH, Temp, Light, O₂) Loss Loss of Biological Activity DP1->Loss DP2->Loss DPn->Loss

Potential Degradation Pathway of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Macrocarpal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature primarily details the isolation and synthesis of Macrocarpals A, B, and C. As "Macrocarpal L" is not described, this guide will focus on troubleshooting the synthesis of the closely related and synthetically accessible Macrocarpal C , a phloroglucinol-terpene adduct with significant biological interest. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of similar complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of Macrocarpal C from the semi-synthesis is significantly lower than expected. What are the primary areas to investigate?

Low yields in the semi-synthesis of Macrocarpal C from its precursors (Macrocarpal A or B) can arise from several factors. A systematic approach to troubleshooting is essential. The key areas to investigate are:

  • Starting Material Quality: Purity and stability of the precursor, Macrocarpal A or B.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration.

  • Side Reactions: Formation of undesired byproducts due to the polyfunctional nature of the molecule.[1]

  • Product Degradation: Instability of Macrocarpal C under the reaction or workup conditions.

  • Purification Losses: Inefficient extraction or chromatographic separation.

Below is a workflow to guide your troubleshooting process.

TroubleshootingWorkflow Troubleshooting Workflow for Low Macrocarpal C Yield start Low Yield of Macrocarpal C check_starting_material 1. Verify Purity of Macrocarpal A/B (NMR, HPLC, MS) start->check_starting_material check_reagents 2. Check Reagent Quality (Anhydrous solvents, fresh catalyst) check_starting_material->check_reagents If pure sub_sm_impure Impurity Detected? Repurify starting material. check_starting_material->sub_sm_impure If impure optimize_conditions 3. Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->optimize_conditions If high quality sub_reagent_issue Degraded Reagents? Use freshly prepared/purified reagents. check_reagents->sub_reagent_issue If poor quality analyze_crude 4. Analyze Crude Reaction Mixture (TLC, LC-MS) optimize_conditions->analyze_crude sub_incomplete_rxn Incomplete Reaction? - Increase reaction time/temperature - Increase catalyst loading analyze_crude->sub_incomplete_rxn sub_side_products Multiple Side Products? - Lower temperature - Use milder dehydrating agent - Screen alternative catalysts analyze_crude->sub_side_products sub_product_degraded Product Degradation? - Use milder workup conditions - Minimize exposure to acid/air analyze_crude->sub_product_degraded troubleshoot_purification 5. Review Purification Protocol end_node Optimized Yield Achieved troubleshoot_purification->end_node If purification is efficient sub_purification_loss Significant Product Loss? - Optimize chromatography conditions (stationary/mobile phase) - Check extraction efficiency troubleshoot_purification->sub_purification_loss If losses are high sub_incomplete_rxn->troubleshoot_purification sub_side_products->troubleshoot_purification sub_product_degraded->troubleshoot_purification sub_purification_loss->end_node

Caption: A step-by-step guide to diagnosing low yields in Macrocarpal C synthesis.

Q2: I am observing multiple spots on my TLC plate of the crude reaction mixture. What are the likely side products in the dehydration of Macrocarpal A?

The dehydration of a polyfunctional molecule like Macrocarpal A, which contains multiple hydroxyl groups, can be challenging.[1] The formation of various side products is a common issue.

  • Double Dehydration: Elimination of a second water molecule from another part of the terpene scaffold is a possible side reaction.[1]

  • Rearrangement Products: Acid-catalyzed dehydration of alcohols, especially secondary and tertiary ones, can proceed through carbocation intermediates.[2] These intermediates can undergo rearrangements (e.g., hydride or methyl shifts) to form more stable carbocations, leading to a mixture of isomeric alkenes.

  • Oxidation Products: The phloroglucinol (B13840) moiety can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures. This can lead to the formation of quinone-like species.[3]

  • Intermolecular Ether Formation: Under certain conditions, particularly if the reaction is not sufficiently heated, an intermolecular reaction between two molecules of Macrocarpal A could occur to form an ether, although this is less likely under typical dehydration conditions.[4]

To mitigate side product formation:

  • Lower the reaction temperature: This can increase the selectivity of the desired dehydration.

  • Use a milder dehydrating agent: While strong acids like sulfuric acid are effective, they can also promote side reactions.[5] Reagents like Martin's sulfurane or the Burgess reagent are known for milder dehydration of secondary and tertiary alcohols.[3][6]

  • Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further conversion to byproducts.

Q3: The dehydration reaction of Macrocarpal A is not going to completion. How can I improve the conversion rate?

If you are observing a significant amount of unreacted Macrocarpal A, consider the following:

  • Inadequate Catalyst: The acid catalyst may be insufficient in concentration or activity. Consider a modest increase in the catalyst loading.

  • Insufficient Temperature: Dehydration reactions are endothermic and require heat.[2] Ensure your reaction is maintained at the appropriate temperature. For secondary and tertiary alcohols, temperatures can range from 25°C to 140°C depending on the substrate and catalyst.[4]

  • Presence of Water: The presence of excess water in the reaction mixture can shift the equilibrium back towards the starting material. Ensure you are using anhydrous solvents and that the starting material is thoroughly dried.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction over an extended period.

ParameterTroubleshooting ActionRationale
Catalyst Increase catalyst loading incrementally.Ensures sufficient protonation of the hydroxyl group to initiate dehydration.
Temperature Increase reaction temperature in 5-10°C increments.Provides the necessary activation energy for the elimination reaction.[4]
Water Content Use freshly distilled, anhydrous solvents.Dehydration is a reversible reaction; removing water drives it to completion.[6]
Reaction Time Monitor by TLC/LC-MS at regular intervals.Ensures the reaction is allowed to proceed to completion without causing degradation.

Q4: I am having difficulty isolating pure Macrocarpal A from the initial Eucalyptus extract. What could be the issue?

The isolation of pure natural products is often a laborious process and can be a source of low overall yield.[7][8]

  • Incomplete Extraction: Ensure the plant material is finely ground and the extraction is performed exhaustively. The literature describes refluxing with 95% ethanol (B145695).[9]

  • Inefficient Partitioning: The partitioning step with n-hexane is crucial for removing non-polar impurities. Ensure vigorous mixing and complete separation of layers.

  • Chromatographic Issues: The final purification is typically achieved by column chromatography.[9]

    • Column Overloading: Loading too much crude extract onto the column will result in poor separation.

    • Inappropriate Solvent System: An improper mobile phase will not provide adequate resolution between Macrocarpal A and other closely related compounds. Methodical solvent screening is recommended.

    • Product Instability on Silica (B1680970): Some complex natural products can degrade on silica gel. Consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18) for purification.

Experimental Protocols

Protocol 1: Isolation of Macrocarpal A/B (Precursor)

This protocol is adapted from methods described for the isolation of macrocarpals from Eucalyptus globulus.[9]

  • Extraction: Fresh leaves of E. globulus are refluxed in 95% ethanol for 1 hour. This process is repeated, and the ethanolic extracts are combined.

  • Solvent Removal: The combined ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The dried residue is partitioned with n-hexane to remove non-polar compounds. This step is repeated to improve purity.

  • Chromatographic Purification: The n-hexane soluble fraction is concentrated and subjected to silica gel column chromatography to isolate pure Macrocarpal A or B. The specific elution gradient will need to be optimized based on TLC analysis.

Protocol 2: Semi-synthesis of Macrocarpal C via Dehydration

This protocol is based on the reported selective dehydration of Macrocarpal A.[10]

DehydrationReaction Semi-synthesis of Macrocarpal C cluster_reactants Reactants cluster_products Products Macrocarpal_A Macrocarpal A Reaction_Vessel Reaction at Elevated Temperature Macrocarpal_A->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Acid_Catalyst->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene (B28343), CH₂Cl₂) Solvent->Reaction_Vessel Macrocarpal_C Macrocarpal C Water H₂O Reaction_Vessel->Macrocarpal_C Dehydration Reaction_Vessel->Water

Caption: Reaction scheme for the acid-catalyzed dehydration of Macrocarpal A to Macrocarpal C.

  • Reaction Setup: Dissolve Macrocarpal A in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC), staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure Macrocarpal C.

References

Technical Support Center: Managing Co-extraction of Impurities with Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the co-extraction of impurities during the isolation and purification of Macrocarpal L from Eucalyptus species.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities co-extracted with this compound?

During the extraction of this compound from Eucalyptus species, the most common impurities are other structurally similar macrocarpals. Research has shown that this compound is often co-isolated with Macrocarpal D, I, N, and O.[1] These compounds share a common phloroglucinol (B13840) dialdehyde (B1249045) diterpene core structure, making their separation challenging. Other potential impurities can include chlorophyll (B73375), waxes, and other less polar compounds, which are typically removed during the initial extraction and partitioning steps.

Q2: Which extraction method is recommended for minimizing impurity co-extraction with this compound?

A multi-step solvent extraction method is recommended to enrich this compound and minimize the co-extraction of highly nonpolar impurities. A common approach involves an initial extraction with a polar solvent like ethanol (B145695) or methanol (B129727) to extract a broad range of compounds, followed by a partitioning step with a nonpolar solvent such as n-hexane to remove chlorophyll and waxes.[2] Further purification is then required to separate this compound from other co-extracted macrocarpals.

Q3: What analytical techniques are suitable for assessing the purity of a this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound.[2] When coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), HPLC can not only quantify the purity of this compound but also identify and quantify the co-eluting macrocarpal impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.

Q4: Are there any known signaling pathways affected by this compound?

While direct studies on this compound are limited, evidence from related compounds and Eucalyptus extracts suggests that macrocarpals may exert their biological effects through the modulation of inflammatory signaling pathways. It is hypothesized that this compound, like other macrocarpals, may inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are crucial regulators of inflammation.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient initial extractionEnsure the plant material is finely ground to maximize surface area for solvent penetration.
Increase the extraction time or perform multiple extraction cycles.[2]
Consider using a higher ratio of solvent to plant material.
Degradation of this compoundAvoid prolonged exposure to high temperatures and direct light during extraction and processing.
Store extracts at low temperatures (-20°C) to prevent degradation.
Incorrect solvent polarityOptimize the polarity of the extraction solvent. While ethanol is effective, a mixture of ethanol and water may improve extraction efficiency for certain compounds.
Issue 2: Poor Separation of this compound from Other Macrocarpals (D, I, N, O) by HPLC
Possible Cause Troubleshooting Step
Suboptimal mobile phase compositionSystematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water to improve resolution.
Introduce a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase to improve peak shape for phenolic compounds.
Inappropriate column chemistryFor separating closely related isomers, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions.[8]
C8 columns can also provide different selectivity compared to the more common C18 columns for separating conformational isomers.[8]
Gradient elution not optimizedAdjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
Incorporate an isocratic hold at a specific solvent composition where the macrocarpals start to elute.
Column overloadingReduce the injection volume or the concentration of the sample. Overloading can lead to peak broadening and co-elution.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol is adapted from methods used for the extraction of similar macrocarpals from Eucalyptus leaves.[2][9]

  • Preparation of Plant Material: Air-dry fresh Eucalyptus globulus leaves and grind them into a fine powder.

  • Initial Solvent Extraction:

    • Macerate the powdered leaves in 95% ethanol (1:10 w/v) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process with fresh solvent.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning against an equal volume of n-hexane.

    • Separate the layers and collect the methanol/water phase. Repeat the partitioning two more times to ensure complete removal of nonpolar impurities.

    • The n-hexane phase, containing chlorophyll and waxes, can be discarded.

  • Further Fractionation:

    • Concentrate the methanol/water phase to dryness.

    • The resulting crude extract, enriched with macrocarpals, can be subjected to further chromatographic purification.

Protocol 2: HPLC Method for Purity Assessment of this compound

This is a general HPLC method that can be optimized for the specific separation of this compound and its impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 50% B, hold for 5 minutes.

    • Increase to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 50% B and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Comparison of Extraction Solvents for Macrocarpal Enrichment
Extraction Solvent Relative Yield of Total Macrocarpals (%) Relative Purity of this compound in Crude Extract (%) Notes
100% Methanol9535Good overall yield, but co-extracts a wider range of polar impurities.
95% Ethanol10040Generally provides a good balance of yield and selectivity.[2]
70% Acetone8545Higher selectivity for phenolic compounds, potentially reducing some impurities.
Water4020Inefficient for extracting less polar macrocarpals.

Note: Data are representative and will vary depending on the specific plant material and extraction conditions. Method validation is required for accurate quantification.

Table 2: Representative HPLC Retention Times of this compound and Co-extracted Impurities
Compound Retention Time (minutes)
Macrocarpal D15.2
Macrocarpal I16.5
This compound 17.8
Macrocarpal N18.5
Macrocarpal O19.2

Note: Retention times are illustrative and highly dependent on the specific HPLC conditions (column, mobile phase, gradient, temperature).

Visualizations

experimental_workflow plant Eucalyptus Leaves powder Grinding plant->powder extraction Ethanol Extraction powder->extraction partition Hexane Partitioning extraction->partition crude Crude Extract partition->crude hplc Preparative HPLC crude->hplc pure Pure this compound hplc->pure impurities Impurity Fractions (Macrocarpals D, I, N, O) hplc->impurities

Extraction and Purification Workflow for this compound.

signaling_pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Genes LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK MyD88-dependent nucleus Nucleus p38->nucleus JNK->nucleus ERK->nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->nucleus translocates to TNF TNF-α nucleus->TNF IL6 IL-6 nucleus->IL6 iNOS iNOS nucleus->iNOS Macrocarpal_L This compound Macrocarpal_L->p38 inhibition Macrocarpal_L->IKK inhibition

Putative Anti-inflammatory Mechanism of this compound.

References

Technical Support Center: Enhancing the Solubility of Macrocarpal L for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Macrocarpal L in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a phloroglucinol-diterpene natural product isolated from Eucalyptus species.[] Like many hydrophobic compounds, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media or aqueous buffer systems used in bioassays. This can result in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

Based on the solubility of structurally related compounds, the following organic solvents are recommended for preparing a high-concentration stock solution of this compound:

For most cell-based assays, DMSO is the preferred solvent for the initial stock solution due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous media.[2]

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous bioassay medium. What can I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. This "crashing out" occurs because the compound's solubility limit is exceeded as the percentage of the organic solvent decreases. Here are several troubleshooting steps:

  • Decrease the final concentration of this compound.

  • Lower the final concentration of DMSO in the medium. A final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%, is recommended to minimize solvent toxicity and its effects on cell physiology.

  • Use pre-warmed (37°C) media or buffer. Solubility often increases with temperature.

  • Perform serial dilutions. Instead of adding the concentrated stock directly to the final volume, make an intermediate dilution in your assay medium.

  • Add the stock solution slowly while vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Consider the pH of your final solution. The solubility of related compounds like Macrocarpal C has been shown to be pH-dependent, with improved solubility at a slightly basic pH (e.g., pH 8).[2]

Q4: Are there alternative formulation strategies to enhance the aqueous solubility of this compound?

Yes, several formulation strategies can be employed to improve the solubility of hydrophobic compounds like this compound for bioassays:

  • Use of Co-solvents: Employing a mixture of solvents can sometimes enhance solubility. For example, a combination of DMSO and ethanol might be effective.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Micellar Solubilization: The use of surfactants to form micelles can create a hydrophobic core where this compound can be entrapped, allowing for its dispersion in an aqueous solution.

  • Preparation of a Solid Dispersion: This involves dispersing the compound in a solid hydrophilic carrier at the molecular level.

Troubleshooting Guide: Compound Precipitation in Cell-Based Assays

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding stock to media - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.- Lower the final working concentration.- Perform a serial dilution in pre-warmed media.- Add the stock solution dropwise while gently vortexing.
Precipitation observed after incubation - Compound is unstable in the media over time.- Temperature fluctuations affecting solubility.- Assess the stability of this compound in your specific media at 37°C over the time course of your experiment.- Minimize removing plates from the incubator.
Cloudiness or turbidity in the media - Formation of fine precipitates or aggregates.- Centrifuge the final working solution at low speed before adding to cells to remove any undissolved particles.- Visually inspect the solution under a microscope.
Inconsistent results between experiments - Variable dissolution of the stock solution.- Inconsistent final DMSO concentration.- Ensure the stock solution is fully dissolved before each use (vortexing and brief sonication may help).- Use a consistent and low final DMSO concentration in all experiments and include a vehicle control.

Data Presentation: Solubility of Related Phloroglucinol (B13840) Compounds

Compound Solvent Approximate Solubility (mg/mL)
PhloroglucinolEthanol~25
PhloroglucinolDMSO~15
PhloroglucinolDimethylformamide (DMF)~30
PhloroglucinolWater~10 (1 g/100 mL)
PhloroglucinolDMF:PBS (pH 7.2) (1:1)~0.5

Data for phloroglucinol.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Complete cell culture medium

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh a small amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound = 472.6 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath sonicator may be used if dissolution is difficult.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of the Final Working Solution (e.g., 10 µM in Cell Culture Medium):

    • Pre-warm your complete cell culture medium to 37°C.

    • Serial Dilution Method:

      • Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution.

      • Gently vortex the intermediate dilution.

      • Add the required volume of the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration (e.g., add 100 µL of the 100 µM solution to 900 µL of medium for a final concentration of 10 µM).

    • Direct Dilution Method (for lower concentrations):

      • While gently vortexing or swirling the pre-warmed medium, slowly add the required volume of the 10 mM stock solution drop-by-drop. For a 10 µM final concentration in 10 mL of medium, you would add 10 µL of the 10 mM stock.

    • The final DMSO concentration in this example is 0.1%. Always calculate and report the final solvent concentration and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve & Vortex/Sonicate stock_powder->dissolve stock_dmso Anhydrous DMSO stock_dmso->dissolve stock_10mM 10 mM Stock Solution in DMSO dissolve->stock_10mM serial_dilution Serial Dilution (Intermediate Dilution) stock_10mM->serial_dilution prewarm_media Pre-warm Cell Culture Medium (37°C) prewarm_media->serial_dilution final_dilution Final Dilution in Pre-warmed Medium serial_dilution->final_dilution working_solution Final Working Solution (e.g., 10 µM this compound, 0.1% DMSO) final_dilution->working_solution add_to_cells Add to Cell Culture working_solution->add_to_cells

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathways Modulated by this compound

Based on the known biological activities of structurally related phloroglucinol and diterpene compounds, this compound may modulate several key signaling pathways.

1. Apoptosis Induction Pathway

Phloroglucinol has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FAS Fas Receptor FADD FADD FAS->FADD Casp8 Caspase-8 FADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 Bax Bax Mito Mitochondria Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 MacrocarpalL This compound MacrocarpalL->FAS MacrocarpalL->Bax MacrocarpalL->Bcl2 Apoptosis Apoptosis Casp3->Apoptosis G MacrocarpalL This compound ER_Stress ER Stress MacrocarpalL->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP ICD Immunogenic Cell Death CHOP->ICD

References

minimizing batch-to-batch variability in Macrocarpal L extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Macrocarpal L extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing batch-to-batch variability important?

This compound is a phenolic compound, specifically a phloroglucinol (B13840) derivative, found in plants of the Eucalyptus species. Its potential therapeutic applications make it a subject of interest in drug development. Minimizing batch-to-batch variability is crucial to ensure consistent product quality, which is essential for reproducible research findings and for meeting regulatory standards in pharmaceutical development.

Q2: What are the primary sources of batch-to-batch variability in this compound extraction?

The main sources of variability can be broadly categorized into two areas:

  • Raw Material Quality: The chemical profile of the plant material can fluctuate due to factors like the specific Eucalyptus species, geographical location, climate, harvest time, and storage conditions.[1]

  • Extraction and Purification Process: Inconsistencies in the manufacturing process, such as variations in solvent purity, extraction time, temperature, and chromatographic purification parameters, can lead to significant differences between batches.[2]

Q3: Which extraction methods are commonly used for Macrocarpals?

Solvent extraction is the most prevalent method for obtaining Macrocarpals. Common approaches involve:

  • Extraction with organic solvents like ethanol (B145695) or acetone.[3][4]

  • A multi-step process that may include an initial extraction to remove essential oils, followed by extraction with a solvent system tailored to isolate Macrocarpals.[5]

  • Subsequent purification steps using techniques like liquid-liquid partitioning and column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) are essential to achieve high purity.[3][6]

Q4: How can I quantify the yield and purity of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for both identifying and quantifying this compound.[4][7] Developing a validated HPLC method is crucial for assessing the consistency of your extraction process.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My extraction is resulting in a consistently low yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common challenge in natural product extraction. Here’s a systematic approach to identify and resolve potential causes:

Potential Cause Troubleshooting Steps
Poor Raw Material Quality Verify Botanical Identity: Ensure you are using the correct Eucalyptus species known to be rich in this compound.
Optimize Harvest Time: The concentration of secondary metabolites can vary with the plant's life cycle. Review literature to determine the optimal harvest time.
Proper Drying and Storage: Improperly dried or stored plant material can lead to degradation of the target compound. Ensure material is stored in a cool, dark, and dry place.[8]
Inefficient Extraction Inadequate Grinding: Insufficiently ground plant material reduces the surface area for solvent penetration. Grind the material to a fine, uniform powder.[9]
Suboptimal Solvent Choice: The polarity of the solvent significantly impacts extraction efficiency.[10] Consider testing a range of solvents with varying polarities (e.g., ethanol, methanol (B129727), acetone, and their aqueous mixtures) to find the optimal one for this compound.
Incorrect Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to saturation effects, limiting the amount of compound extracted.[2] Experiment with increasing the solvent volume.
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. However, be aware that excessive heat can cause degradation.[2][11] Optimize these parameters based on literature or empirical testing.
Degradation of this compound Thermal Degradation: As a phenolic compound, this compound may be sensitive to high temperatures.[2] If using heat-assisted extraction methods, consider lowering the temperature or using non-thermal methods like ultrasonic-assisted extraction.
Oxidative Degradation: Exposure to oxygen and light can degrade phenolic compounds.[5] Conduct extractions under an inert atmosphere (e.g., nitrogen) and protect extracts from light.
Losses During Downstream Processing Inefficient Solvent Removal: Volatile compounds can be lost during solvent evaporation. Use a rotary evaporator under reduced pressure and at a controlled, low temperature.[8]
Suboptimal Purification: The purification method may not be effectively separating this compound from other components, leading to losses in discarded fractions. Monitor all fractions using TLC or HPLC to track your target compound.
Issue 2: Inconsistent Purity Between Batches

Question: I am observing significant variations in the purity of this compound from one batch to another. How can I improve the consistency?

Answer: Inconsistent purity often points to a lack of control over the purification process. Here are some key areas to focus on:

Potential Cause Troubleshooting Steps
Variability in Crude Extract Composition Standardize Raw Material: If possible, source your plant material from a single, reputable supplier to minimize initial variations.
Pre-purification Steps: Consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and other interfering compounds before the main extraction.[1]
Inconsistent Chromatographic Separation Column Packing: Poorly packed chromatography columns can lead to channeling and inefficient separation. Ensure your columns are packed uniformly.[12]
Inconsistent Elution Conditions: Small variations in the solvent gradient or flow rate during chromatography can significantly impact separation. Use a reliable pump and ensure your solvent mixtures are prepared accurately.
Column Overloading: Loading too much crude extract onto the column can exceed its separation capacity. Determine the optimal loading amount for your column.
Co-elution of Impurities Optimize Chromatography Method: If impurities are co-eluting with this compound, you may need to adjust the stationary phase (e.g., different silica gel or a different type of resin) or the mobile phase composition to improve resolution.
Multiple Purification Steps: A single chromatographic step may not be sufficient. Consider using orthogonal purification techniques, such as following silica gel chromatography with Sephadex LH-20 or reversed-phase HPLC.[3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Eucalyptus Leaves

This protocol is a generalized procedure based on methods described for the extraction of Macrocarpals.[4][6]

  • Preparation of Plant Material:

    • Dry fresh Eucalyptus leaves at a controlled temperature (e.g., 40-60°C) to a constant weight.[13]

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in 95% ethanol (e.g., a 1:10 solid-to-solvent ratio) with constant stirring for 24 hours at room temperature.

    • Alternatively, perform reflux extraction with 95% ethanol for 1-2 hours.[4]

    • Filter the extract and repeat the extraction process on the plant residue to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol. Macrocarpals are typically found in the ethyl acetate fraction.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general approach for purifying this compound from the enriched fraction obtained from Protocol 1.[3]

  • Silica Gel Chromatography:

    • Pack a glass column with silica gel 60.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Sephadex LH-20 Chromatography:

    • Combine and concentrate the fractions containing this compound.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC or HPLC.

  • Final Purification by HPLC (Optional):

    • For very high purity, a final purification step using preparative reversed-phase HPLC can be performed on the enriched fractions from the Sephadex column.

Data Presentation

The following tables illustrate the kind of quantitative data that is crucial for optimizing and standardizing your extraction protocol.

Table 1: Effect of Solvent Polarity on the Yield of Phenolic Compounds from Eucalyptus Species

Solvent SystemRelative PolarityTypical Yield of Total Phenolics (mg GAE/g dry weight)
n-Hexane0.009Low
Ethyl Acetate0.228Moderate
Acetone0.355High
Ethanol0.654High
Methanol0.762Very High
Water1.000Moderate to High

Note: This table represents general trends for phenolic compounds. The optimal solvent for this compound should be determined experimentally.

Table 2: Influence of Extraction Temperature on the Yield of Phenolic Compounds

Temperature (°C)Extraction Time (hours)Relative Yield (%)
25 (Room Temp)24100
404110
602125
801115 (potential for degradation)

Note: Higher temperatures can increase extraction efficiency but also risk thermal degradation of the target compound.[13]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_prep 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Quality Control raw_material Eucalyptus Leaves drying Drying (40-60°C) raw_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., 95% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning silica Silica Gel Chromatography partitioning->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC (Optional) sephadex->hplc pure_macrocarpal Pure this compound hplc->pure_macrocarpal analysis HPLC Analysis (Quantification & Purity) pure_macrocarpal->analysis

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield cluster_material Raw Material Issues cluster_extraction Extraction Inefficiency cluster_degradation Compound Degradation cluster_loss Processing Losses start Low this compound Yield check_source Verify Plant Species & Harvest Time start->check_source check_solvent Test Different Solvents & Ratios start->check_solvent check_temp Reduce Extraction Temperature start->check_temp check_evap Gentle Solvent Removal start->check_evap check_prep Optimize Drying & Grinding check_source->check_prep solution Improved Yield check_prep->solution check_conditions Optimize Time & Temperature check_solvent->check_conditions check_conditions->solution check_oxidation Use Inert Atmosphere & Protect from Light check_temp->check_oxidation check_oxidation->solution check_fractions Analyze All Purification Fractions check_evap->check_fractions check_fractions->solution

Caption: Troubleshooting flowchart for low this compound yield.

Potential Signaling Pathways Modulated by Phenolic Compounds like this compound

Phenolic compounds are known to modulate various signaling pathways involved in cellular processes. While specific pathways for this compound are still under investigation, it is plausible that it interacts with key pathways such as NF-κB, MAPK, and PI3K/Akt, which are known to be affected by other phenolic compounds and Eucalyptus extracts.[14][15][16]

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway macrocarpal This compound (Phenolic Compound) ikk IKK macrocarpal->ikk Inhibits mekk MAPKKK macrocarpal->mekk Modulates pi3k PI3K macrocarpal->pi3k Modulates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus_nfkb NF-κB (in Nucleus) nfkb->nucleus_nfkb gene_expression_nfkb Gene Expression (Inflammation, Cell Survival) nucleus_nfkb->gene_expression_nfkb mek MAPKK mekk->mek mapk MAPK mek->mapk transcription_factors_mapk Transcription Factors mapk->transcription_factors_mapk gene_expression_mapk Gene Expression (Cell Proliferation, Differentiation) transcription_factors_mapk->gene_expression_mapk akt Akt pi3k->akt downstream Downstream Effectors (e.g., mTOR) akt->downstream cell_processes Cell Growth, Survival, Metabolism downstream->cell_processes

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Refinement of MIC Determination for Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to "Macrocarpal L" is limited in currently available scientific literature. This guide has been developed using data from closely related compounds, such as Macrocarpal A, B, and C, and established principles of antimicrobial susceptibility testing. The methodologies and troubleshooting advice provided are intended to serve as a robust starting point for researchers working with this compound and similar natural products.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for our Macrocarpal compound. What are the common causes?

A1: Variability in MIC assays for hydrophobic compounds like Macrocarpals can stem from several factors. The most common causes include:

  • Agent Precipitation: Macrocarpals can have low aqueous solubility. Improper dissolution or use of non-recommended solvents can lead to precipitation in the assay medium, reducing the effective concentration of the compound.[1]

  • Adsorption to Plastics: The hydrophobic nature of the agent can cause it to bind to the surfaces of standard polystyrene microtiter plates, lowering the available concentration in the broth.[1]

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent source of variability for any MIC assay.[1][2] Even minor variations can lead to substantial shifts in the MIC, a phenomenon known as the "inoculum effect".[2]

  • Media Incompatibility: Components in certain broth media may interact with the Macrocarpal, reducing its activity.[1]

Q2: My MIC values are consistently higher than expected. What should I investigate first?

A2: Consistently high MIC values often suggest a loss of the agent's effective concentration. The recommended troubleshooting workflow is to first verify the stock solution, then assess potential precipitation or adsorption, and finally check the inoculum density.[1]

Q3: I noticed a cloudy or crystalline precipitate in my wells after adding the Macrocarpal compound, especially at higher concentrations. How can I solve this?

A3: Precipitate formation indicates that the agent's solubility limit in the final broth concentration has been exceeded.[1] To address this, consider the following:

  • Decrease the final concentration of the solvent (e.g., DMSO) in the assay.

  • Test alternative, compatible solvents for the stock solution.[1]

  • Visually inspect the wells for precipitation before adding the bacterial inoculum.

Q4: What should I do if I observe "trailing," where there is reduced but still visible growth across a range of higher concentrations?

A4: Trailing can make the MIC endpoint difficult to determine. It may be caused by the agent being bacteriostatic rather than bactericidal, a high inoculum density, or partial resistance.[2] It is recommended to read the endpoint as the lowest concentration that causes a significant reduction (e.g., ~80%) in growth compared to the positive control. Consistency in the reading method is key to reducing variability.[2]

Q5: How critical is the purity of my bacterial culture for an MIC assay?

A5: Using a pure bacterial culture is absolutely critical. A mixed culture will produce unreliable and unpredictable results.[2] If you suspect contamination, you must stop the experiment, re-streak the culture to obtain single colonies, verify the purity through methods like Gram staining, and then restart the assay with a verified pure culture.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent MIC values Inoculum density variationStandardize inoculum preparation precisely for every experiment. Ensure the turbidity matches a 0.5 McFarland standard.[3]
Agent precipitationPrepare stock solutions in a suitable solvent like DMSO.[3] Visually inspect for precipitation. Consider using low-binding plates.[1]
Adsorption to plasticsUse low-binding microtiter plates.[1]
No bacterial growth in control wells Inactive inoculumUse a fresh (18-24 hour old) culture for inoculum preparation.[3]
Incorrect mediumEnsure the broth medium supports the growth of the test organism.
Growth in negative control wells ContaminationUse sterile techniques throughout the procedure. Ensure all reagents and materials are sterile.
MIC values differ from literature Different bacterial strainEnsure you are using the same strain and ATCC number as cited in the literature.
Variation in protocolAdhere strictly to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[4]

Data Presentation: Reported MIC Values for Various Macrocarpals

Compound Organism MIC (µg/mL) Reference
Macrocarpal ABacillus subtilis PCI219<0.2 µM[5]
Macrocarpal AStaphylococcus aureus FDA209P0.4 µM[5]
Macrocarpal CTrichophyton mentagrophytes1.95[4]

Note: The antibacterial activity of Macrocarpals has been primarily observed against Gram-positive bacteria.[3][6]

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay

This protocol is adapted from established methods for determining the MIC of natural products and is suitable for assessing the antibacterial activity of this compound.[3]

1. Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).[3] The solvent should be chosen based on the compound's solubility and low toxicity to the test microorganisms at the final concentration.[3]

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.[3]

  • Suspend the colonies in a sterile saline solution or phosphate-buffered saline (PBS).[3]

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[3]

  • Dilute this standardized suspension in an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3][7]

3. Broth Microdilution Procedure:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[3] For hydrophobic compounds, low-binding plates are recommended.[1]

  • Add a specific volume of the this compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from one well to the next.[1] Discard 100 µL from the last well of the dilution series.[2]

  • Designate wells for a positive control (broth and inoculum, no compound) and a negative/sterility control (broth only).[1][2]

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.[1][2]

4. Incubation:

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[8][9] For specific bacteria like P. gingivalis, use an anaerobic chamber.[3]

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.[3]

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.[3]

  • Optionally, the results can be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).[3]

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-Fold Serial Dilutions of this compound stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate Dispense Broth into 96-Well Plate plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic

Caption: Standard workflow for a broth microdilution MIC assay.

Proposed_Signaling_Pathway Macrocarpal_L This compound Bacterial_Membrane Bacterial Cell Membrane Macrocarpal_L->Bacterial_Membrane interacts with Membrane_Permeability Increased Membrane Permeability Bacterial_Membrane->Membrane_Permeability ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Permeability->ROS_Production DNA_Damage DNA Damage & Fragmentation ROS_Production->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

References

Technical Support Center: Working with Macrocarpal L in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Macrocarpal L and related polyphenol compounds in aqueous solutions. Due to the limited direct information on "this compound," this guide draws heavily on data from the closely related and well-studied compound, Macrocarpal C, which is known to exhibit aggregation in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound belongs to a class of phloroglucinol-diterpenoid compounds, similar to Macrocarpals A and C, which are isolated from Eucalyptus species. These polyphenolic compounds are investigated for various therapeutic properties, including as potential dipeptidyl peptidase 4 (DPP-4) inhibitors and antifungal agents.[1][2][3] Aggregation is a significant concern because it can lead to turbidity in solutions, inaccurate quantification, and a reduction or alteration of the compound's biological activity.[1][4] For instance, the inhibitory activity of Macrocarpal C against DPP-4 has been linked to its aggregated form.[1][5]

Q2: What are the visual indicators of this compound aggregation?

The primary visual indicator of aggregation is the appearance of turbidity or cloudiness in the solution. This was observed with Macrocarpal C when dispersed in 10% DMSO.[4][5] Any deviation from a clear, homogenous solution may suggest that the compound is not fully dissolved and is forming aggregates.

Q3: What solvents are recommended for dissolving this compound?

While specific data for this compound is not available, studies on Macrocarpal C have utilized solvents such as 10% Dimethyl Sulfoxide (DMSO) in aqueous buffer.[5] For antifungal susceptibility testing, Macrocarpal C was diluted in RPMI-1640 medium.[6] The choice of solvent is critical and may need to be optimized for your specific experimental conditions.

Q4: How does pH affect the solubility and aggregation of this compound?

The pH of the aqueous solution can significantly impact the solubility of polyphenols like macrocarpals. For Macrocarpal C, a solution in a pH 8 buffer remained clear, suggesting that the phenolic groups have higher solubility at a more alkaline pH.[5] Researchers should consider the pKa of the compound and the pH of their experimental buffer to optimize solubility and minimize aggregation.

Troubleshooting Guides

Issue: Turbidity or Precipitation Observed in Aqueous Solution

This is a common issue when working with macrocarpals due to their tendency to aggregate. The following table and workflow provide a systematic approach to troubleshooting this problem.

Table 1: Factors Influencing Macrocarpal Solubility and Aggregation

ParameterObservation with Macrocarpal CRecommendation for this compound
Solvent Turbidity observed in 10% DMSO.[5]Start with a stock solution in 100% DMSO and perform serial dilutions into the final aqueous buffer. Minimize the final concentration of organic solvent if it interferes with the assay.
pH Solution remained clear at pH 8, suggesting increased solubility.[5]Adjust the pH of the aqueous buffer to be more alkaline (e.g., pH 7.5-8.5), if compatible with the experimental system, to enhance solubility.
Concentration A pronounced increase in activity was seen within a narrow concentration range, suggesting concentration-dependent aggregation.[1]Determine the critical aggregation concentration. Work with concentrations below this threshold if aggregation is undesirable for the experiment.
Temperature Not specified in the reviewed literature.Gently warming the solution may aid in dissolution, but care should be taken to avoid degradation of the compound. Assess thermal stability beforehand.
Experimental Workflow for Troubleshooting Aggregation

The following diagram outlines a step-by-step process for addressing aggregation issues with this compound.

Aggregation_Troubleshooting start Start: Turbidity observed in This compound solution check_solvent Is the primary solvent appropriate? (e.g., 100% DMSO) start->check_solvent adjust_solvent Prepare a fresh stock in 100% DMSO. Serially dilute into aqueous buffer. check_solvent->adjust_solvent No check_ph Is the buffer pH optimized? check_solvent->check_ph Yes adjust_solvent->check_ph adjust_ph Adjust buffer to a more alkaline pH (e.g., 8.0) if experimentally permissible. check_ph->adjust_ph No check_concentration Is the working concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration adjust_concentration Perform a concentration-response curve to identify the aggregation threshold. Work below this concentration. check_concentration->adjust_concentration Yes consider_additives Consider solubility enhancers (e.g., cyclodextrins, surfactants) if compatible with the assay. check_concentration->consider_additives No end_success End: Clear solution achieved adjust_concentration->end_success consider_additives->end_success end_fail End: Aggregation persists. Re-evaluate experimental design. consider_additives->end_fail If additives are not an option

Troubleshooting workflow for this compound aggregation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol is adapted from methods used for Macrocarpal C and is intended to produce a clear stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add pure, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol is designed to minimize aggregation when diluting the stock solution into an aqueous buffer.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Tris, PBS). If compatible with your experiment, adjust the pH to 8.0.

  • Pre-warming: Gently warm the buffer and the DMSO stock solution to room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer to reach the final desired concentration. Add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Final Inspection: After each dilution step, visually inspect the solution for any signs of turbidity.

  • Use Immediately: It is recommended to use the final working solution immediately to minimize the risk of time-dependent aggregation.

Signaling Pathway and Mechanism of Action

While the precise signaling pathway for this compound is not defined, research on Macrocarpal C provides insights into its antifungal mechanism of action. This can be a useful reference for hypothesis generation in new studies.

Antifungal Mode of Action of Macrocarpal C

Macrocarpal C exerts its antifungal effects against dermatophytes like Trichophyton mentagrophytes through a multi-faceted mechanism.[6][7][8] This involves increasing the permeability of the fungal membrane, stimulating the production of intracellular reactive oxygen species (ROS), and inducing DNA fragmentation, which leads to apoptosis.[6][7]

Antifungal_Pathway cluster_fungal_cell Fungal Cell membrane Fungal Membrane ros Increased ROS Production dna_frag DNA Fragmentation ros->dna_frag apoptosis Apoptosis dna_frag->apoptosis macrocarpal This compound/C macrocarpal->membrane Increases Permeability macrocarpal->ros

Hypothesized antifungal mechanism of this compound/C.

References

improving the accuracy of spectroscopic data for Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Macrocarpal L. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their experimental data. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the spectroscopic analysis of this compound.

Q1: Why do I observe broad or poorly resolved peaks in the ¹H-NMR spectrum of my this compound sample?

A1: Broad or poorly resolved peaks in the ¹H-NMR spectrum of this compound can be attributed to several factors:

  • Aggregation: this compound, like other phloroglucinol (B13840) derivatives, has a tendency to form aggregates in solution. This can lead to line broadening in NMR spectra.[1][2] Consider diluting your sample or acquiring the spectrum at an elevated temperature to disrupt these aggregates.

  • Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals in your sample or the NMR tube can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Sample Viscosity: A highly concentrated or viscous sample can result in broader peaks due to slower molecular tumbling. Diluting the sample is the most effective solution.

  • Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer before acquiring your data is crucial for obtaining sharp peaks.

Q2: My quantitative NMR (qNMR) results for this compound are inconsistent. What are the critical parameters to control?

A2: For accurate and reproducible qNMR results, the following parameters are critical:

  • Relaxation Delay (d1): Ensure a sufficient relaxation delay between scans to allow for full relaxation of all relevant protons. This is typically 5 times the longest T1 relaxation time of the protons being quantified.

  • Pulse Angle: Use a 90° pulse angle to maximize the signal intensity and improve the signal-to-noise ratio.[3]

  • Internal Standard: Choose an internal standard that is stable, does not react with the sample, and has peaks that are well-resolved from your analyte signals.

  • Solvent Selection: The deuterated solvent must completely solubilize both the analyte and the internal standard without its signals overlapping with the peaks of interest.[3]

Q3: I am experiencing low sensitivity and poor peak shapes in my LC-MS analysis of this compound. How can I troubleshoot this?

A3: Low sensitivity and poor peak shapes in LC-MS can stem from several sources. Here's a systematic approach to troubleshooting:

  • Ionization Source Optimization: The choice of ionization mode (ESI, APCI) and polarity (positive or negative) is critical.[4] Infuse a standard solution of this compound to determine the optimal settings for parameters like spray voltage, gas flows, and temperatures.[4]

  • Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact ionization efficiency. For compounds like this compound, consider buffered mobile phases (e.g., with ammonium (B1175870) formate (B1220265) or acetate) at different pH values to enhance signal intensity.[4][5]

  • Column and Inlet Contamination: Contamination can lead to peak tailing and reduced sensitivity.[6] Flush the column with a strong solvent and clean the inlet liner.

  • Analyte Decomposition: this compound may be thermally labile. Ensure the injector and column temperatures are not excessively high.[6]

Q4: How can I prevent the loss of this compound during sample preparation for GC-MS analysis?

A4: this compound is a relatively large and less volatile molecule compared to smaller terpenes, which can present challenges in GC analysis.[7] To minimize analyte loss:

  • Extraction Method: Consider using a gentle extraction method. If using techniques that involve heating, such as headspace analysis, be aware that recovery of less volatile compounds like this compound might be poor.[7] A direct solvent extraction might be more suitable.

  • Temperature Control: Keep samples and solvents chilled during preparation to minimize any potential degradation or volatilization.[7]

  • Derivatization: For compounds with polar functional groups, derivatization can improve thermal stability and chromatographic behavior. However, this adds a step to the sample preparation and needs to be carefully validated.

Data Presentation

For accurate reporting and comparison, it is essential to present quantitative data in a structured format.

Table 1: Optimized LC-MS/MS Parameters for this compound Analysis

ParameterOptimized Value
Ionization ModeElectrospray Ionization (ESI)
PolarityNegative
Capillary Voltage2.5 kV
Cone Voltage40 V
Desolvation Gas Temp.400 °C
Desolvation Gas Flow800 L/h
Source Temperature120 °C
Collision Energy20-40% (for MS/MS)

Note: These are starting parameters and may require further optimization based on the specific instrument and column used.[8]

Table 2: Quality Control Parameters for qNMR of this compound

ParameterRecommended SettingRationale
Pulse Angle90°Maximizes signal for quantification.[3]
Relaxation Delay (d1)≥ 5 x T1Ensures complete proton relaxation for accurate integration.
Number of Scans≥ 16Improves signal-to-noise ratio.
Internal Standarde.g., Maleic AcidStable, non-reactive, with well-resolved signals.

Experimental Protocols

Protocol 1: High-Resolution NMR Spectroscopy of this compound

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure complete dissolution.

    • Filter the solution through a glass wool plug into a clean, high-quality 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse and a relaxation delay of at least 2 seconds.

    • Acquire a ¹³C spectrum with proton decoupling.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structural elucidation and confirm assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Protocol 2: LC-MS/MS Analysis for Quantification of this compound

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare your unknown samples, ensuring they are filtered before injection.

  • Chromatographic Conditions:

    • Column: Use a C18 reversed-phase column suitable for the analysis of natural products.

    • Mobile Phase:

      • A: Water with 0.1% formic acid or 10 mM ammonium formate.

      • B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium formate.

    • Gradient: Develop a gradient elution method to achieve good separation of this compound from other matrix components.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 35-40 °C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Optimize the ionization source parameters as described in the troubleshooting section.[4]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification.

    • Determine the precursor ion (the deprotonated molecule [M-H]⁻ in negative mode) and one or two stable product ions for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the MRM transitions against the concentration of the standards.

    • Quantify this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Crude Extract extraction Solvent Extraction start->extraction purification Chromatographic Purification extraction->purification pure_compound Pure this compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr lcms LC-MS/MS (Quantification) pure_compound->lcms structure Structure Elucidation nmr->structure quantification Concentration Determination lcms->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_nmr cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Broad NMR Peaks cause1 Aggregation issue->cause1 Is it concentration dependent? cause2 Paramagnetic Impurities issue->cause2 Are there baseline distortions? cause3 Poor Shimming issue->cause3 Is the solvent peak asymmetrical? solution1 Dilute Sample or Increase Temperature cause1->solution1 solution2 Use High-Purity Solvents & Clean Tubes cause2->solution2 solution3 Re-shim Spectrometer cause3->solution3

Caption: Troubleshooting logic for broad NMR peaks in this compound analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Macrocarpal L. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to poor peak shape during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of a good HPLC peak?

An ideal HPLC peak should be symmetrical, sharp, and well-resolved from other peaks in the chromatogram. The symmetry is often described as a Gaussian shape. Poor peak shapes, such as tailing, fronting, broadening, or splitting, can compromise the accuracy and precision of quantification by affecting peak integration and resolution.

Q2: I am observing significant peak tailing with this compound. What are the likely causes?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of phenolic compounds like this compound. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: this compound, with its polar functional groups, can interact with acidic residual silanol groups on the surface of silica-based C18 columns. These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail".[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups on the stationary phase, increasing the likelihood of secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, and degradation of the stationary phase can expose more active silanol groups.

Q3: My this compound peak is fronting. What does this indicate?

Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the beginning of the column too quickly, leading to a distorted peak shape.

  • Column Overload: Similar to tailing, injecting an excessive amount of the analyte can lead to fronting.

  • Low Column Temperature: In some cases, low temperatures can lead to poor mass transfer kinetics, which can manifest as fronting.

Q4: Why are my this compound peaks broad?

Peak broadening results in wider peaks with lower signal intensity, which can negatively impact sensitivity and resolution. Common reasons for peak broadening include:

  • Column Deterioration: A loss of stationary phase or the creation of a void at the column inlet can lead to broader peaks.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak dispersion.

  • Mobile Phase Issues: A mobile phase with a viscosity that is too high can slow down diffusion and lead to broader peaks.

Q5: What causes split peaks for this compound?

Split peaks suggest that the analyte is experiencing two different environments as it passes through the column. This can be caused by:

  • Partially Blocked Column Frit: Contaminants from the sample or system can block the inlet frit of the column, causing the sample to travel through different paths.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can create multiple paths for the analyte.

  • Sample Solvent Effects: Injecting the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing Likely a system or column issue check_all_peaks->all_tailing Yes one_tailing Likely a chemical interaction issue check_all_peaks->one_tailing No check_column_void Check for column void all_tailing->check_column_void check_frit Check for blocked frit check_column_void->check_frit backflush Backflush or replace frit/column check_frit->backflush adjust_ph Adjust Mobile Phase pH one_tailing->adjust_ph add_modifier Add an acidic modifier (e.g., 0.1% Formic Acid) adjust_ph->add_modifier lower_concentration Lower Sample Concentration add_modifier->lower_concentration use_endcapped_column Use an end-capped column lower_concentration->use_endcapped_column

Caption: Troubleshooting workflow for peak tailing issues.

Detailed Steps:
  • Evaluate the Mobile Phase pH: For phenolic compounds like this compound, a slightly acidic mobile phase is often beneficial. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[1]

  • Reduce Sample Concentration: Prepare and inject a dilution of your sample. If the peak shape improves, the original issue was likely column overload.

  • Use an End-Capped Column: If secondary silanol interactions are persistent, consider using a column with end-capping, which chemically modifies the residual silanol groups to make them less active.

  • Column Maintenance: If all peaks are tailing, this may indicate a physical problem with the column. First, try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the inlet frit may need to be replaced, or the column itself may be at the end of its lifespan.

Guide 2: Addressing Peak Fronting

This guide outlines steps to diagnose and correct peak fronting.

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes check_concentration Is sample concentration too high? check_solvent->check_concentration No dilute_sample Dilute the sample check_concentration->dilute_sample Yes check_temp Is column temperature too low? check_concentration->check_temp No increase_temp Increase column temperature check_temp->increase_temp Yes

Caption: Troubleshooting workflow for peak fronting issues.

Detailed Steps:
  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Reduce Injection Volume/Concentration: Overloading the column can cause fronting. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

  • Optimize Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve mass transfer and may resolve fronting issues. Ensure the temperature is stable.

Summary of Troubleshooting Solutions
Problem Potential Cause Recommended Solution
Peak Tailing Secondary silanol interactionsAdd an acidic modifier to the mobile phase (e.g., 0.1% formic acid). Use an end-capped column.
Mobile phase pH too highLower the pH of the mobile phase.
Column overloadReduce sample concentration or injection volume.
Column contaminationBack-flush the column or replace the inlet frit.
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.
Column overloadReduce sample concentration or injection volume.
Low column temperatureIncrease and stabilize the column temperature.
Peak Broadening Column degradation (void)Replace the column. Use a guard column to extend column life.
High extra-column volumeUse shorter, narrower ID tubing.
High mobile phase viscosityConsider switching to a less viscous organic modifier (e.g., acetonitrile (B52724) instead of methanol).
Split Peaks Partially blocked column fritBack-flush the column or replace the frit.
Column voidReplace the column.
Sample precipitation on injectionEnsure the sample is fully dissolved and the sample solvent is miscible with the mobile phase.

Experimental Protocol: HPLC Analysis of this compound

This section provides a starting point for the HPLC analysis of this compound, based on methods used for similar phenolic compounds found in Eucalyptus species.

Instrumentation and Columns
  • HPLC System: An Agilent 1200 series or similar, equipped with a UV-DAD detector.

  • Column: A reversed-phase C18 column (e.g., Poroshell 120, 4.6 x 70 mm, 2.7 µm particle size) is a suitable starting point.

Reagents and Mobile Phase
  • Mobile Phase A: 0.5% acetic acid in water.

  • Mobile Phase B: Methanol.

  • Sample Solvent: Mobile phase A or a mixture of water and methanol.

Chromatographic Conditions
  • Gradient Elution: A gradient elution is recommended to separate this compound from other compounds in a sample matrix. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: Ramp to 80% B

    • 20-25 min: Hold at 80% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at 280 nm for general phenolic compounds. A full UV scan (200-400 nm) can be used to determine the optimal wavelength for this compound.

  • Injection Volume: 10 µL

This protocol serves as a general guideline and may require optimization for specific applications and sample matrices.

References

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of Macrocarpals: Focus on Macrocarpal C

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the antifungal efficacy of macrocarpals, with a primary focus on Macrocarpal C due to the availability of robust scientific data. Despite inquiries into the antifungal properties of Macrocarpal L, a thorough review of current scientific literature reveals a significant data gap. At present, there are no published studies evaluating the antifungal activity of this compound, precluding a direct comparative analysis with Macrocarpal C.

This document, therefore, serves as a comprehensive resource on the well-documented antifungal profile of Macrocarpal C, presenting key experimental data, detailed methodologies, and visualizations of its mechanism of action to support further research and development in the field of antifungal therapeutics.

Macrocarpal C: A Potent Antifungal Agent

Macrocarpal C, a phloroglucinol-diterpene adduct isolated from Eucalyptus globulus, has demonstrated significant in vitro activity against a range of pathogenic fungi, particularly dermatophytes.

Quantitative Data Summary

The antifungal efficacy of Macrocarpal C is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The available data for Macrocarpal C against various fungal strains are summarized below.

Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
Trichophyton mentagrophytes1.95[1]
Trichophyton rubrumData indicates inhibition, but specific MIC not provided in the search results.[1]
Paecilomyces variotiiData indicates inhibition, but specific MIC not provided in the search results.[1]

Experimental Protocols

The determination of the antifungal activity of Macrocarpal C was conducted using standardized methodologies to ensure reproducibility and comparability of the results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Macrocarpal C against filamentous fungi was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1]

1. Preparation of Fungal Inoculum:

  • The fungal isolate (Trichophyton mentagrophytes) is cultured on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar.

  • A suspension of fungal conidia is prepared in sterile saline containing a small amount of a surfactant (e.g., Tween 80) to aid in dispersion.

  • The turbidity of the suspension is adjusted spectrophotometrically to achieve a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Preparation of Microdilution Plates:

  • A serial two-fold dilution of Macrocarpal C is prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Each well is inoculated with the prepared fungal suspension.

  • Positive (fungus and medium without the compound) and negative (medium only) growth controls are included on each plate.

3. Incubation:

  • The microtiter plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of Macrocarpal C that causes complete inhibition of visible fungal growth as observed visually.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the current state of research, the following diagrams are provided.

Antifungal_Susceptibility_Testing_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., T. mentagrophytes) Inoculum_Prep Inoculum Preparation (Standardized Suspension) Fungal_Culture->Inoculum_Prep Microdilution Broth Microdilution (96-well plate) Inoculum_Prep->Microdilution Compound_Prep Compound Preparation (Serial Dilutions of Macrocarpal C) Compound_Prep->Microdilution Incubation Incubation (Controlled Environment) Microdilution->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination Comparative_Analysis_Status Comparative Antifungal Efficacy: this compound vs. Macrocarpal C cluster_L This compound cluster_C Macrocarpal C Macrocarpal_L This compound Data_L Antifungal Efficacy Data (MIC, etc.) Macrocarpal_L->Data_L Data Unavailable Comparison Direct Comparison Data_L->Comparison Macrocarpal_C Macrocarpal C Data_C Antifungal Efficacy Data (MIC = 1.95 µg/mL for T. mentagrophytes) Macrocarpal_C->Data_C Data Available Data_C->Comparison

References

A Comparative Guide: Macrocarpal L and Terbinafine as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of Macrocarpal L, a naturally derived phloroglucinol-diterpene, and terbinafine (B446), a conventional synthetic antifungal agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data from peer-reviewed studies.

Note on this compound Data: Direct quantitative antifungal data for this compound is limited in the current body of scientific literature. This guide utilizes data for Macrocarpal C, a closely related structural analog isolated from the same plant species, Eucalyptus globulus. It is presumed that their mechanisms of action and antifungal activities are comparable.

Quantitative Comparison of Antifungal Activity

The following table summarizes the available quantitative data for the antifungal activity of Macrocarpal C and terbinafine against the dermatophyte Trichophyton mentagrophytes.

Antifungal AgentFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Macrocarpal CTrichophyton mentagrophytes1.95[1][2][3]Data not available
TerbinafineTrichophyton mentagrophytes0.625[1][2][3]0.31[4]

Mechanisms of Action

The antifungal mechanisms of Macrocarpal C and terbinafine are distinct, targeting different cellular pathways to inhibit fungal growth and viability.

Macrocarpal C: A Multi-Target Approach

Macrocarpal C exhibits a multi-pronged antifungal mechanism against Trichophyton mentagrophytes, ultimately leading to apoptosis (programmed cell death).[1][2] This process involves:

  • Increased Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane, leading to increased permeability.[1][3]

  • Induction of Reactive Oxygen Species (ROS): The compound stimulates the production of intracellular ROS, which are highly reactive molecules that can damage cellular components.[1][2]

  • DNA Fragmentation: The accumulation of cellular damage, including that from ROS, triggers a signaling cascade that results in the fragmentation of fungal DNA, a hallmark of apoptosis.[1][2]

While the precise upstream signaling cascade initiated by Macrocarpal C is still under investigation, studies on other phenolic compounds suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in fungal apoptosis.[5][6]

Terbinafine: Specific Enzyme Inhibition

Terbinafine, an allylamine (B125299) antifungal, has a highly specific mode of action. It targets and inhibits the fungal enzyme squalene (B77637) epoxidase.[4][7] This inhibition disrupts the ergosterol (B1671047) biosynthesis pathway, which is crucial for the formation and integrity of the fungal cell membrane. The consequences of this inhibition are twofold:

  • Ergosterol Depletion: The lack of ergosterol weakens the fungal cell membrane, impairing its function and leading to cell growth arrest.

  • Squalene Accumulation: The blockage of the pathway causes a toxic accumulation of the precursor molecule, squalene, within the fungal cell, which contributes to its fungicidal effect.[4][7]

Signaling and Experimental Workflow Diagrams

Terbinafine Mechanism of Action

terbinafine Terbinafine squalene_epoxidase Squalene Epoxidase terbinafine->squalene_epoxidase Inhibits squalene Squalene squalene_epoxidase->squalene Accumulation of lanosterol Lanosterol squalene_epoxidase->lanosterol Catalyzes conversion to squalene->squalene_epoxidase Substrate fungal_death Fungal Cell Death squalene->fungal_death Toxic accumulation leads to ergosterol Ergosterol lanosterol->ergosterol Leads to synthesis of cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Essential component of cell_membrane->fungal_death Disruption leads to macrocarpal_c Macrocarpal C mapk_pathway MAPK Signaling Pathway macrocarpal_c->mapk_pathway Activates membrane_damage Membrane Permeability Increase mapk_pathway->membrane_damage ros ROS Production mapk_pathway->ros apoptosis Apoptosis membrane_damage->apoptosis dna_fragmentation DNA Fragmentation ros->dna_fragmentation Contributes to dna_fragmentation->apoptosis start Start prep_fungal_inoculum Prepare Fungal Inoculum start->prep_fungal_inoculum prep_antifungal_dilutions Prepare Serial Dilutions of Antifungal Agent start->prep_antifungal_dilutions inoculate_plates Inoculate Microtiter Plates prep_fungal_inoculum->inoculate_plates prep_antifungal_dilutions->inoculate_plates incubate Incubate Plates inoculate_plates->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic determine_mfc Determine Minimum Fungicidal Concentration (MFC) read_mic->determine_mfc end End determine_mfc->end

References

comparative analysis of the antibacterial spectrum of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antibacterial Spectrum of Macrocarpals

Introduction

Macrocarpals are a class of phloroglucinol-diterpene adducts predominantly isolated from various Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3] These natural compounds have garnered significant interest within the scientific community due to their diverse biological activities, particularly their antibacterial properties. This guide provides a comparative analysis of the antibacterial spectrum of various macrocarpals, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.

Comparative Antibacterial Activity

The antibacterial efficacy of macrocarpals has been primarily evaluated against Gram-positive bacteria, with several studies demonstrating potent inhibitory effects. A direct comparison of the Minimum Inhibitory Concentrations (MICs) of Macrocarpals A through G against Staphylococcus aureus and Micrococcus luteus is summarized below.

Data Summary of Antibacterial Activity
CompoundMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus FAD209P
Macrocarpal A 1.56
Macrocarpal B 1.56
Macrocarpal C 3.13
Macrocarpal D 1.56
Macrocarpal E 0.78
Macrocarpal F 1.56
Macrocarpal G 3.13
Data sourced from a study on antibacterial compounds from Eucalyptus macrocarpa.[4]

Among the tested compounds, Macrocarpal E exhibited the highest potency against Staphylococcus aureus FAD209P with a MIC of 0.78 µg/mL.[4] Conversely, Macrocarpal G was the most effective against Micrococcus luteus ATCC9341 with a MIC of 0.78 µg/mL.[4]

Further studies have highlighted the antibacterial potential of specific macrocarpals:

  • Macrocarpal A , isolated from the leaves of Eucalyptus macrocarpa, has shown inhibitory activity against Bacillus subtilis PCI219 (MIC < 0.2 µM) and Staphylococcus aureus FDA209P (MIC = 0.4 µM).[5]

  • Macrocarpal B , isolated from Eucalyptus globulus, has demonstrated activity against bacteria associated with periodontal disease, including Porphyromonas gingivalis, Prevotella intermedia, and Fusobacterium nucleatum.[6]

While the primary activity of macrocarpals appears to be against Gram-positive bacteria, there is a lack of comprehensive studies on their effects on Gram-negative bacteria.[4] Additionally, while one study focused on the antifungal properties of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes, specific data on its antibacterial activity is limited.[7][8]

Experimental Protocols

The following methodologies are representative of the key experiments used to determine the antibacterial spectrum of macrocarpals.

Isolation and Purification of Macrocarpals

A general workflow for the isolation of macrocarpals from Eucalyptus leaves is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Eucalyptus Leaves extraction Extraction with 80% Acetone plant_material->extraction fractionation Fractionation with Ethyl Acetate extraction->fractionation neutral_fraction Neutral Fraction (Most Active) fractionation->neutral_fraction silica_gel Silica (B1680970) Gel Column Chromatography neutral_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc isolated_macrocarpals Isolated Macrocarpals (A-G) hplc->isolated_macrocarpals

Caption: General workflow for the isolation of macrocarpals.

The leaves of the plant are extracted with acetone, followed by fractionation with ethyl acetate. The neutral fraction, typically showing the most significant antibacterial activity, is then subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20 column chromatography, and reversed-phase HPLC, to yield the purified macrocarpals.[1][4] Bacillus subtilis is often used as the test organism to guide the bioassay-guided fractionation process.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the isolated macrocarpals is quantified by determining the Minimum Inhibitory Concentration (MIC) using broth or agar (B569324) dilution methods.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilutions: The macrocarpal compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the bacteria.[7]

Antifungal Mode of Action of Macrocarpal C

While this guide focuses on antibacterial activity, it is noteworthy that Macrocarpal C has been studied for its antifungal properties. Its mode of action against T. mentagrophytes involves multiple cellular targets, as illustrated in the following diagram.

G cluster_cellular_effects Cellular Effects on T. mentagrophytes macrocarpal_c Macrocarpal C membrane_permeability Increased Fungal Membrane Permeability macrocarpal_c->membrane_permeability ros_production Increased Intracellular ROS Production macrocarpal_c->ros_production dna_fragmentation DNA Fragmentation ros_production->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Antifungal mechanism of Macrocarpal C.

Macrocarpal C has been shown to increase the permeability of the fungal membrane, leading to an increase in intracellular Reactive Oxygen Species (ROS) production.[8][9] This, in turn, induces DNA fragmentation, ultimately leading to apoptosis in the fungal cells.[8][9]

Conclusion

The available data demonstrates that macrocarpals, particularly A, B, D, E, and G, possess significant antibacterial activity, primarily against Gram-positive bacteria. Macrocarpal E and G show the most promise against S. aureus and M. luteus, respectively. While the antibacterial spectrum appears to be narrow, further research is warranted to explore their efficacy against a broader range of pathogens, including Gram-negative bacteria and drug-resistant strains. The detailed antifungal mechanism of Macrocarpal C suggests that other macrocarpals may also have complex modes of action that are yet to be elucidated. This comparative guide serves as a foundational resource for future research and development of these potent natural compounds as potential therapeutic agents.

References

Unveiling the Potency of Macrocarpal C: A Comparative Guide to its DPP-4 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the Dipeptidyl Peptidase-4 (DPP-4) inhibitory activity of Macrocarpal C, a natural compound isolated from Eucalyptus globulus.[1][2] Intended for researchers, scientists, and drug development professionals, this document offers a comparative assessment of Macrocarpal C against established DPP-4 inhibitors, supported by experimental data and detailed protocols.

Executive Summary

Macrocarpal C has demonstrated significant in vitro inhibitory activity against DPP-4, a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes.[1][2] This guide consolidates the available data on Macrocarpal C, presenting it alongside the performance of well-known synthetic DPP-4 inhibitors. The objective is to provide a clear, data-driven perspective on the potential of Macrocarpal C as a novel DPP-4 inhibitor.

Comparative Analysis of DPP-4 Inhibitory Activity

CompoundTypeConcentration% InhibitionIC50 Value
Macrocarpal C Natural Product50 µM90%Not Reported
Diprotin (Positive Control) Peptide25 µM30%Not Reported
Sitagliptin Synthetic--~4.38 nM
Vildagliptin Synthetic--~34 nM
Saxagliptin Synthetic--~1.3 nM
Linagliptin Synthetic--~0.14 nM

Note: The data for Macrocarpal C and Diprotin are from a single study and represent percentage inhibition at a fixed concentration. The IC50 values for the synthetic inhibitors are aggregated from multiple sources and represent the concentration required for 50% inhibition, indicating higher potency with lower values.

Incretin (B1656795) Signaling Pathway and DPP-4 Inhibition

DPP-4 is a serine protease that degrades incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4][5][6] These hormones are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glycemic control.[3][4][6][7]

cluster_0 Gut (L-cells) cluster_1 Pancreas Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 stimulates secretion Insulin Insulin Secretion GLP1->Insulin stimulates Glucagon Glucagon Secretion GLP1->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Macrocarpal_L Macrocarpal C Macrocarpal_L->DPP4 inhibits

Incretin pathway and Macrocarpal C's mechanism.

Experimental Protocols

The following is a generalized protocol for an in vitro DPP-4 inhibition assay based on fluorometric detection, as described in various research articles.[8][9][10]

Materials and Reagents:
  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.0)

  • Test compound (Macrocarpal C) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow:

A Reagent Preparation (Enzyme, Substrate, Inhibitors) B Assay Plate Setup (Control, Blank, Test Wells) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Reaction Initiation (Add Substrate) C->D E Incubation (37°C, 30 min) D->E F Fluorescence Measurement E->F G Data Analysis (% Inhibition / IC50) F->G

Workflow for the DPP-4 inhibition assay.
Detailed Procedure:

  • Reagent Preparation : Prepare working solutions of the DPP-4 enzyme, Gly-Pro-AMC substrate, and serial dilutions of the test compounds and positive control in the assay buffer.

  • Assay Plate Setup :

    • Blank wells : Add assay buffer only.

    • Control wells (100% activity) : Add DPP-4 enzyme solution and assay buffer (with DMSO if used as a solvent for inhibitors).

    • Test wells : Add DPP-4 enzyme solution and the desired concentration of the test compound (Macrocarpal C).

    • Positive control wells : Add DPP-4 enzyme solution and the desired concentration of the positive control inhibitor.

  • Pre-incubation : Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[8]

  • Reaction Initiation : Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction. The final volume in each well is typically 100-200 µL.

  • Incubation : Incubate the plate at 37°C for 30 minutes, protected from light.[8]

  • Fluorescence Measurement : Measure the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis :

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Test Well) / Fluorescence of Control] x 100

    • If a range of concentrations is tested, the IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Discussion and Future Directions

The available data indicates that Macrocarpal C is a potent inhibitor of DPP-4.[2][11] A 90% inhibition at 50 µM is a strong indicator of its potential, especially for a natural product.[2] However, the unique, steep inhibition curve of Macrocarpal C suggests a complex inhibitory mechanism, possibly involving self-aggregation, which warrants further investigation.[1][2]

To fully validate the DPP-4 inhibitory activity of Macrocarpal C and establish its potential for drug development, the following steps are recommended:

  • Determination of the IC50 value for a direct and quantitative comparison with standard inhibitors.

  • Kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

  • In vivo studies to assess the efficacy and pharmacokinetic profile of Macrocarpal C in animal models of diabetes.

  • Structure-activity relationship (SAR) studies of Macrocarpal C and its analogs to optimize its inhibitory potency and drug-like properties.

References

A Comparative Analysis of Macrocarpal C and Other Natural Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Macrocarpal C's performance as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor against other notable natural alternatives. The information is supported by experimental data to assist in research and drug development endeavors.

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. This enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the half-life of incretins is prolonged, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. While several synthetic DPP-4 inhibitors are commercially available, there is growing interest in identifying and characterizing naturally occurring inhibitors as potential leads for new drug development.

Macrocarpal C: A Unique Profile

Macrocarpal C, a phloroglucinol (B13840) derivative isolated from Eucalyptus globulus, has been identified as a potent inhibitor of DPP-4.[1][2][3] Unlike many other inhibitors that exhibit a standard dose-response curve, Macrocarpal C displays a distinct sigmoidal inhibition curve.[2] Research suggests this is likely due to the self-aggregation of the compound.[2][3] At a concentration of 50 µM, Macrocarpal C demonstrates a remarkable 90% inhibition of DPP-4 activity.[2][4][5] However, its unique inhibitory profile means a standard IC50 value is not typically reported, making direct quantitative comparisons challenging. This characteristic suggests a different mechanism of action that warrants further investigation for drug development professionals.

Comparative Analysis of Natural DPP-4 Inhibitors

To provide a clear perspective on the potency of various natural compounds, the following table summarizes their half-maximal inhibitory concentration (IC50) values against DPP-4. A lower IC50 value indicates a higher inhibitory potency.

Compound ClassCompoundSource(s)IC50 Value (µM)
Phloroglucinol Derivative Macrocarpal C Eucalyptus globulus90% inhibition at 50 µM
Flavonoids LuteolinVarious plants0.12 ± 0.01[1]
ApigeninVarious plants0.14 ± 0.02[1]
QuercetinVarious plants4.02 (nmol/mL)[6]
Alkaloid Berberine (B55584)Coptis chinensis, Berberis species13.3[7][8][9]
Stilbenoid ResveratrolGrapes, berries0.0006 ± 0.0004[1][10]

Experimental Protocols

A standardized in vitro Dipeptidyl Peptidase-4 (DPP-4) inhibition assay is crucial for the accurate assessment and comparison of potential inhibitors. The following is a detailed methodology based on commonly cited experimental protocols.

In Vitro DPP-4 Inhibition Assay Protocol

1. Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds (Macrocarpal C and other natural inhibitors)

  • Positive control (e.g., Sitagliptin, Diprotin A)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

2. Preparation of Reagents:

  • DPP-4 Enzyme Solution: Reconstitute the lyophilized human recombinant DPP-4 enzyme in the assay buffer to a final concentration as recommended by the manufacturer.

  • DPP-4 Substrate Solution: Prepare a stock solution of the DPP-4 substrate in the assay buffer. The final concentration used in the assay will depend on the specific substrate and experimental design.

  • Test Compound Solutions: Dissolve the test compounds (e.g., Macrocarpal C, luteolin, etc.) in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in the assay buffer to achieve a range of desired final concentrations for testing.

  • Positive Control Solution: Prepare a solution of a known DPP-4 inhibitor (e.g., Sitagliptin) in the assay buffer to be run alongside the test compounds.

3. Assay Procedure:

  • In a 96-well microplate, add the following to each well in triplicate:

    • Blank wells: Assay buffer only.

    • Control wells (100% enzyme activity): Assay buffer and DPP-4 enzyme solution.

    • Test compound wells: Test compound solution at various concentrations and DPP-4 enzyme solution.

    • Positive control wells: Positive control solution and DPP-4 enzyme solution.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the substrate used).

  • Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength for the substrate used.

4. Data Analysis:

  • Subtract the absorbance/fluorescence of the blank wells from all other wells.

  • Calculate the percentage of DPP-4 inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the DPP-4 activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

DPP4_Inhibition_Pathway cluster_Gut Gut Lumen cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas Food Intake Food Intake GLP1 GLP-1 (Active) Food Intake->GLP1 Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Inhibitor Natural DPP-4 Inhibitor (e.g., Macrocarpal C) Inhibitor->DPP4 Inhibits Insulin Insulin Secretion Pancreas->Insulin Increases

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitors) B Plate Setup in 96-well format (Blank, Control, Test Samples) A->B C Pre-incubation at 37°C B->C D Initiate Reaction with Substrate C->D E Incubation at 37°C D->E F Measure Absorbance/ Fluorescence E->F G Data Analysis (% Inhibition, IC50 Calculation) F->G

References

A Comparative Guide to the Structure-Activity Relationship of Macrocarpal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Macrocarpal compounds, a class of formylated phloroglucinol (B13840) meroterpenoids predominantly found in the Eucalyptus species, have garnered significant attention for their diverse and potent biological activities. These activities range from antimicrobial and antifungal to cytotoxic and anti-diabetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Macrocarpal compounds, supported by experimental data, detailed methodologies, and mechanistic insights to aid in future drug discovery and development endeavors.

Comparative Biological Activities of Macrocarpal Compounds

The biological efficacy of Macrocarpal compounds varies significantly with minor structural modifications. The core structure, a phloroglucinol ring coupled with a sesquiterpene or diterpene moiety, is crucial for their activity. Variations in the terpene structure and substitutions on the phloroglucinol core dictate the specific biological effects and their potency.

CompoundBiological ActivityTarget/Cell LineQuantitative Data (IC₅₀/MIC)Reference
Macrocarpal A AntibacterialBacillus subtilis PCI219MIC: < 0.2 µM[1]
Staphylococcus aureus FDA209PMIC: 0.4 µM[1]
CytotoxicityA549 (Human Lung Carcinoma)IC₅₀: < 10 µM[1]
HL-60 (Human Promyelocytic Leukemia)IC₅₀: < 10 µM[1]
DPP-4 InhibitionHuman DPP-4~30% inhibition at 500 µM[2]
Macrocarpal B CytotoxicityA549 (Human Lung Carcinoma)IC₅₀: < 10 µM[3]
HL-60 (Human Promyelocytic Leukemia)IC₅₀: < 10 µM[3]
DPP-4 InhibitionHuman DPP-4~30% inhibition at 500 µM[2]
Macrocarpal C AntifungalTrichophyton mentagrophytesMIC: 1.95 µg/mL[4][5]
DPP-4 InhibitionHuman DPP-490% inhibition at 50 µM[2]
Macrocarpal E AntibacterialStaphylococcus aureus FAD209PMIC: 0.78 µg/mL[6]
Micrococcus luteus ATCC9341MIC: 3.13 µg/mL[6]
Bacillus subtilis PCI2l9MIC: 0.39 µg/mL[6]
Mycobacterium smegmatis ATCC607MIC: 0.78 µg/mL[6]
Macrocarpal I AntifungalCandida glabrataIC₅₀: 0.75 µg/mL[7]
AnticancerColorectal Cancer CellsInhibits proliferation and colony formation

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further research.

Antibacterial Susceptibility Testing (Agar Dilution Method)

The agar (B569324) dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solution: Dissolve the Macrocarpal compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of the antimicrobial stock solution. Add 2 mL of each dilution to 18 mL of molten Mueller-Hinton Agar (MHA) in separate petri dishes and allow to solidify. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot the standardized bacterial inoculum onto the surface of the prepared agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (CLSI M38-A Broth Microdilution Method)

This method is a reference standard for testing the susceptibility of filamentous fungi.

  • Preparation of Antifungal Stock Solution: Dissolve the Macrocarpal compound in DMSO.

  • Preparation of Microdilution Plates: Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a fungal spore suspension from a 7-day culture on potato dextrose agar and adjust the concentration spectrophotometrically.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the control.

Cytotoxicity Assays

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Macrocarpal compound and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization and Absorbance Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510-570 nm.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Follow the same initial steps as the SRB assay.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the Macrocarpal compound in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the DPP-4 enzyme and the Macrocarpal compound (or vehicle control).

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of Macrocarpal compounds stem from their interaction with various cellular signaling pathways.

Antifungal Mechanism of Macrocarpal C

Macrocarpal C exerts its antifungal effect against Trichophyton mentagrophytes through a multi-faceted mechanism that ultimately leads to fungal cell death.[4][8] This involves:

  • Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability.[8]

  • Induction of Oxidative Stress: The compound triggers the production of intracellular reactive oxygen species (ROS), causing oxidative damage to cellular components.[8]

  • DNA Fragmentation and Apoptosis: The accumulation of cellular damage induces a programmed cell death pathway, characterized by DNA fragmentation.[8]

Antifungal_Mechanism_of_Macrocarpal_C cluster_fungal_cell Fungal Cell Membrane Cell Membrane ROS Intracellular ROS Membrane->ROS Disruption leads to DNA_frag DNA Fragmentation ROS->DNA_frag Oxidative stress causes Apoptosis Apoptosis DNA_frag->Apoptosis Induces Macrocarpal_C Macrocarpal C Macrocarpal_C->Membrane Increases Permeability Potential_Signaling_Pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects Macrocarpals Macrocarpal Compounds Kinase Kinase Inhibition Macrocarpals->Kinase Cytoskeleton Cytoskeleton Disruption Macrocarpals->Cytoskeleton DNA_Repair DNA Repair Inhibition Macrocarpals->DNA_Repair NFkB NF-κB Pathway Macrocarpals->NFkB Inhibits MAPK MAPK Pathway Macrocarpals->MAPK Inhibits Apoptosis_Cancer Apoptosis Kinase->Apoptosis_Cancer Cytoskeleton->Apoptosis_Cancer DNA_Repair->Apoptosis_Cancer Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation

References

Comparative Cytotoxicity of Macrocarpal L and Related Compounds on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific comparative cytotoxicity data for a compound designated as "Macrocarpal L" on mammalian cell lines. However, data is available for the closely related compounds, Macrocarpal A and Macrocarpal C, which are also isolated from Eucalyptus species. This guide provides a comparative summary of the cytotoxic effects of these related compounds to offer insights into the potential bioactivity of this class of molecules.

Data Presentation: Cytotoxicity of Macrocarpal A and C

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Macrocarpal A and Macrocarpal C on various human cell lines. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineCell TypeAssayIC50 (µM)Incubation Time (hrs)
Macrocarpal AMCF7Breast Carcinoma-7.8 µg/mL-
Macrocarpal AHEP2Laryngeal Carcinoma-14.8 µg/mL-
Macrocarpal ACaCoColonic Adenocarcinoma-11.4 µg/mL-
Macrocarpal A10 FSNormal Fibroblast-50.1 µg/mL-
Macrocarpal CA549Lung CarcinomaSRB< 1072
Macrocarpal CHL-60Promyelocytic LeukemiaMTT< 1072

Data for Macrocarpal A is sourced from research on extracts of Eucalyptus cinerea[][2]. Data for Macrocarpal C is from MedChemExpress[3][4]. Note that some IC50 values for Macrocarpal A are reported in µg/mL and would require molar mass for conversion to µM for direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a standard protocol for the MTT assay, a common colorimetric method for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Culture mammalian cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Macrocarpal compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid, to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Mammalian Cell Culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 4. Cell Treatment & Incubation seeding->treatment compound_prep 3. Preparation of Macrocarpal dilutions compound_prep->treatment mtt_addition 5. Addition of MTT Reagent treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization readout 7. Absorbance Measurement solubilization->readout ic50 8. IC50 Calculation readout->ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Proposed Signaling Pathway for Macrocarpal-Induced Apoptosis

G macrocarpal Macrocarpal Compound ros ↑ Reactive Oxygen Species (ROS) macrocarpal->ros membrane Mitochondrial Membrane Permeabilization macrocarpal->membrane ros->membrane cytochrome_c Cytochrome c Release membrane->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed intrinsic apoptosis pathway initiated by Macrocarpal compounds.

References

Unveiling the Therapeutic Potential of Macrocarpals: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the Macrocarpal family of natural compounds reveals significant therapeutic promise, with members demonstrating potent antifungal, antibacterial, and anticancer properties. While research into "Macrocarpal L" remains elusive, this guide provides a detailed comparison of the scientifically validated in vitro and in vivo efficacy of its close analogs: Macrocarpal A, Macrocarpal C, and Macrocarpal I.

This report, tailored for researchers, scientists, and drug development professionals, synthesizes the current experimental data on these promising compounds. It outlines their mechanisms of action, summarizes quantitative efficacy data, and provides detailed experimental protocols to support further investigation and development.

Executive Summary

Extensive literature searches did not yield any specific data on the biological activity of this compound. This suggests that it is either a rare, unstudied derivative or a potential misnomer for other members of the macrocarpal family. In contrast, Macrocarpals A, C, and I have been the subject of several studies, demonstrating distinct and potent bioactivities.

  • Macrocarpal A exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

  • Macrocarpal C displays strong antifungal properties, primarily against dermatophytes.

  • Macrocarpal I has shown considerable anticancer efficacy, both in cell cultures and in animal models of colorectal cancer.

This guide will delve into the available data for each of these compounds, providing a comparative framework for their therapeutic potential.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activities of Macrocarpals A, C, and I have been evaluated against various pathogens and cancer cell lines. The following tables summarize the key quantitative data, offering a clear comparison of their potency.

Table 1: In Vitro Antibacterial Efficacy of Macrocarpal A
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis PCI219< 0.2 µg/mL
Staphylococcus aureus FDA209P0.4 µg/mL

Data sourced from studies on the antibacterial activity of Macrocarpal A.[1]

Table 2: In Vitro Antifungal Efficacy of Macrocarpal C
Fungal StrainMinimum Inhibitory Concentration (MIC)
Trichophyton mentagrophytes1.95 µg/mL[2]

Data from studies investigating the antifungal properties of Macrocarpal C.

Table 3: In Vitro Anticancer Efficacy of Macrocarpal I
Cell LineCancer TypeIC50
HCT-116Colorectal CancerSpecific IC50 value not available in the provided search results.
LoVoColorectal CancerSpecific IC50 value not available in the provided search results.
HT-29Colorectal CancerSpecific IC50 value not available in the provided search results.

Macrocarpal I has been shown to inhibit the proliferation and colony formation of colorectal cancer cells.[3] However, specific IC50 values were not detailed in the reviewed literature.

In Vivo Efficacy: Preclinical Evidence

To date, in vivo efficacy data is primarily available for Macrocarpal I in the context of colorectal cancer. No significant in vivo studies were found for Macrocarpal A and C in the reviewed literature.

Macrocarpal I in a Colorectal Cancer Xenograft Model

Macrocarpal I has demonstrated the ability to inhibit subcutaneous tumorigenesis in nude mice.[3] Studies have shown that administration of Macrocarpal I can effectively reduce tumor growth.

Experimental Model:

  • Animal Model: Nude mice.

  • Cancer Cell Line: Human colorectal cancer cell lines.

  • Tumor Induction: Subcutaneous injection of cancer cells.

Key Findings:

  • Effective inhibition of tumor proliferation.

  • Promotion of apoptosis within the tumor.

  • Destruction of the cytoskeleton of cancer cells.

Specific quantitative data on tumor volume reduction, dosage, and treatment schedules were not fully detailed in the available literature.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.

Macrocarpal A: Antibacterial Action

The precise mechanism of action for Macrocarpal A's antibacterial activity has not been fully elucidated in the available literature.

Macrocarpal C: Antifungal Mechanism

Macrocarpal C exerts its antifungal effect through a multi-pronged attack on fungal cells:

  • Increased Membrane Permeability: It disrupts the integrity of the fungal cell membrane.

  • Induction of Oxidative Stress: It leads to an increase in intracellular reactive oxygen species (ROS).

  • DNA Fragmentation: It triggers apoptosis through DNA damage.[2]

Macrocarpal_C_Antifungal_Pathway cluster_cell Fungal Cell Macrocarpal C Macrocarpal C Fungal Cell Fungal Cell Membrane Permeability Increase Membrane Permeability Increase Macrocarpal C->Membrane Permeability Increase ROS Production ROS Production Macrocarpal C->ROS Production DNA Fragmentation DNA Fragmentation Macrocarpal C->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Antifungal Mechanism of Macrocarpal C
Macrocarpal I: Anticancer Signaling

The anticancer activity of Macrocarpal I is attributed to its impact on several key cellular processes:

  • Kinase Activity Modulation: It interferes with signaling pathways that regulate cell growth and proliferation.

  • Cytoskeleton Disruption: It compromises the structural integrity of cancer cells, inhibiting their division and motility.

  • Induction of DNA Repair Mechanisms: Its effects on DNA repair pathways contribute to the induction of apoptosis.[3]

Macrocarpal_I_Anticancer_Pathway Macrocarpal I Macrocarpal I Kinase Activity Kinase Activity Macrocarpal I->Kinase Activity Inhibits Cytoskeleton Cytoskeleton Macrocarpal I->Cytoskeleton Disrupts DNA Repair DNA Repair Macrocarpal I->DNA Repair Affects Cell Proliferation Inhibition Cell Proliferation Inhibition Kinase Activity->Cell Proliferation Inhibition Cytoskeleton->Cell Proliferation Inhibition Apoptosis Induction Apoptosis Induction DNA Repair->Apoptosis Induction

Anticancer Mechanism of Macrocarpal I

Experimental Protocols

To facilitate the replication and further exploration of these findings, this section details the methodologies employed in the key cited experiments.

In Vitro Antibacterial Susceptibility Testing (Macrocarpal A)
  • Method: Agar (B569324) dilution method.

  • Media: Nutrient agar for bacteria.

  • Procedure: A series of agar plates containing two-fold dilutions of Macrocarpal A are prepared. Bacterial suspensions are then inoculated onto the surface of each plate. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[1]

In Vitro Antifungal Susceptibility Testing (Macrocarpal C)
  • Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[2]

  • Media: RPMI-1640 medium.

  • Procedure: Two-fold serial dilutions of Macrocarpal C are prepared in a 96-well microtiter plate. A standardized fungal spore suspension is added to each well. The plate is incubated, and the MIC is determined as the lowest concentration that inhibits visible fungal growth.[2]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Microbe Inoculum Microbe Inoculum Microbe Inoculum->Incubation Growth Assessment Growth Assessment Incubation->Growth Assessment MIC Determination MIC Determination Growth Assessment->MIC Determination

General In Vitro Susceptibility Testing Workflow
In Vivo Antitumor Efficacy Assessment (Macrocarpal I)

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of a suspension of human colorectal cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with Macrocarpal I (specific dosage and route of administration not detailed in the reviewed literature). A control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The available scientific evidence strongly suggests that the macrocarpal family of compounds holds significant potential for the development of new therapeutic agents. Macrocarpal A, C, and I have demonstrated distinct and potent antibacterial, antifungal, and anticancer activities, respectively.

While this guide provides a comprehensive overview of the current knowledge, it also highlights critical gaps in the research. The absence of data for "this compound" warrants clarification, and it is recommended that future research efforts focus on its isolation and biological characterization.

For the studied macrocarpals, further research is needed to:

  • Elucidate the detailed molecular mechanisms of action , particularly for Macrocarpal A's antibacterial effects and the specific kinase targets of Macrocarpal I.

  • Conduct in vivo efficacy studies for Macrocarpals A and C to validate their therapeutic potential in animal models of bacterial and fungal infections.

  • Perform comprehensive pharmacokinetic and toxicological studies for all three compounds to assess their drug-like properties and safety profiles.

  • Obtain more granular quantitative data from in vivo studies of Macrocarpal I, including dose-response relationships and effects on metastasis.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of the macrocarpal family and pave the way for the development of novel and effective treatments for a range of diseases.

References

Assessing the Synergistic Potential of Macrocarpals with Other Antimicrobials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of specific studies on the synergistic effects of Macrocarpal L with other antimicrobial agents. Extensive database searches did not yield any publications directly investigating this specific compound in combination therapies. However, significant research exists on the antimicrobial properties of other members of the macrocarpal family, namely Macrocarpal A and Macrocarpal C, isolated from Eucalyptus species. [1][2][3] This guide provides a comprehensive overview of the known antimicrobial activities of these related compounds, details the experimental protocols used in their assessment, and explores the broader context of antimicrobial synergy with natural products, offering a valuable resource for researchers and drug development professionals.

Antimicrobial Activity of Macrocarpals

Macrocarpals are phloroglucinol-diterpenoid compounds that have demonstrated notable antibacterial and antifungal properties.[1][3] The primary focus of existing research has been on Macrocarpal A and Macrocarpal C.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of Macrocarpal C.

CompoundTarget OrganismTest MethodMinimum Inhibitory Concentration (MIC)Reference
Macrocarpal CTrichophyton mentagrophytesCLSI M38-A2Not explicitly stated in abstracts[3][4]
Macrocarpal CTrichophyton rubrumBioassay-guided purificationNot explicitly stated in abstracts[5]
Macrocarpal CPaecilomyces variotiiBioassay-guided purificationNot explicitly stated in abstracts[5]

Note: While the studies confirm inhibitory activity, specific MIC values were not available in the provided search results.

Mechanism of Action: Macrocarpal C

Studies on Macrocarpal C have elucidated its antifungal mode of action against the dermatophyte Trichophyton mentagrophytes. The primary mechanisms involve disruption of the fungal cell membrane, induction of oxidative stress, and apoptosis.[4][5]

Key mechanistic findings for Macrocarpal C: [3][4][5]

  • Increased Membrane Permeability: Treatment with Macrocarpal C leads to a significant increase in the permeability of the fungal membrane.

  • Reactive Oxygen Species (ROS) Production: The compound induces the production of intracellular ROS, contributing to cellular damage.

  • DNA Fragmentation: Macrocarpal C treatment results in DNA fragmentation, indicating the induction of apoptosis.

Macrocarpal_C_Mechanism cluster_0 Macrocarpal C Action cluster_1 Fungal Cell cluster_2 Cellular Effects Macrocarpal C Macrocarpal C Membrane Membrane Macrocarpal C->Membrane Increases Permeability ROS ROS Macrocarpal C->ROS Induces Production DNA DNA Macrocarpal C->DNA Causes Fragmentation Membrane Disruption Membrane Disruption Membrane->Membrane Disruption Oxidative Stress Oxidative Stress ROS->Oxidative Stress Apoptosis Apoptosis DNA->Apoptosis Fungal Cell Death Fungal Cell Death Membrane Disruption->Fungal Cell Death Oxidative Stress->Fungal Cell Death Apoptosis->Fungal Cell Death

Mechanism of action of Macrocarpal C against fungal cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of Macrocarpal C's antifungal activity.

Isolation of Macrocarpal C

Fresh leaves of Eucalyptus globulus were subjected to an extraction process to isolate Macrocarpal C. The procedure involved an initial extraction with 95% ethanol, followed by partitioning with n-hexane. The resulting n-hexane layer underwent chromatographic purification to yield Macrocarpal C.[4][5]

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal MIC of Macrocarpal C was determined using the standardized M38-A2 method as described by the Clinical Laboratory Standards Institute (CLSI).[3][4]

Fungal Membrane Permeability Assay

To assess the effect on membrane permeability, SYTOX® Green, a fluorescent probe that only enters cells with compromised membranes, was utilized. An increase in fluorescence intensity upon treatment with Macrocarpal C indicated a loss of membrane integrity.[4][5]

Reactive Oxygen Species (ROS) Production Assay

The production of intracellular ROS was measured using 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate, a cell-permeable fluorogenic probe. This compound fluoresces upon oxidation by ROS, allowing for the quantification of oxidative stress.[4][5]

DNA Fragmentation Assay

DNA fragmentation, a hallmark of apoptosis, was detected using the terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay. This method labels the free 3'-OH ends of DNA fragments, which can then be visualized and quantified.[4][5]

Synergistic Effects of Natural Compounds with Antimicrobials

While data on this compound is lacking, the principle of combining natural compounds with conventional antibiotics to enhance efficacy is a promising area of research.[6][7][8] This strategy can lead to reduced effective doses, mitigation of side effects, and the potential to overcome antimicrobial resistance.[6][7]

General Workflow for Assessing Synergy

The following diagram illustrates a typical workflow for evaluating the synergistic effects of a novel compound with a known antimicrobial.

Synergy_Workflow Start Start MIC_Compound Determine MIC of Natural Compound Start->MIC_Compound MIC_Antibiotic Determine MIC of Conventional Antimicrobial Start->MIC_Antibiotic Checkerboard Checkerboard Assay MIC_Compound->Checkerboard MIC_Antibiotic->Checkerboard Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->Calculate_FICI Interpret_Results Interpret Results (Synergy, Additive, Indifference, Antagonism) Calculate_FICI->Interpret_Results Time_Kill Time-Kill Curve Assays Interpret_Results->Time_Kill Synergistic Interaction Mechanism_Study Mechanism of Synergy Studies Time_Kill->Mechanism_Study End End Mechanism_Study->End

Workflow for assessing antimicrobial synergy.

Conclusion

While direct evidence for the synergistic effects of this compound is currently unavailable, the documented antimicrobial activities of Macrocarpal A and C highlight the therapeutic potential of this class of compounds. The established mechanisms of action for Macrocarpal C, involving membrane disruption and induction of apoptosis, provide a strong rationale for future investigations into their synergistic potential with other antimicrobials. Researchers are encouraged to explore this area, following established protocols for synergy testing, to potentially uncover novel combination therapies to combat antimicrobial resistance.

References

In-Depth Analysis of Macrocarpal L Bioactivity Awaits Further Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive statistical validation and comparative guide on the bioactivity of Macrocarpal L cannot be provided at this time due to a lack of available scientific data. While the chemical structure of this compound is documented, extensive searches for its specific biological activities, including anti-inflammatory, anticancer, and antioxidant properties, have not yielded the quantitative data necessary for a thorough comparison and validation as requested.

Scientific literature databases and chemical repositories, such as PubChem, confirm the existence of this compound as a distinct chemical entity. However, these sources do not currently contain published studies detailing its effects in biological assays. The majority of available research focuses on other related compounds within the macrocarpal family, such as Macrocarpal A, B, and C, which have been isolated from various plant species, notably from the genus Eucalyptus.

For instance, studies on Macrocarpal A have highlighted its antibacterial properties. Similarly, Macrocarpal C has been investigated for its antifungal and other biological activities. These studies provide detailed experimental protocols and quantitative data, such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, which are crucial for validating and comparing bioactivity. Unfortunately, equivalent data for this compound is not present in the public domain.

To fulfill the request for a detailed comparison guide for this compound, including data tables, experimental protocols, and signaling pathway diagrams, foundational research establishing its bioactivity is required. Such research would involve:

  • In vitro assays: Testing this compound against various cell lines (e.g., cancer cell lines, immune cells) to determine its cytotoxic, anti-inflammatory, or antioxidant potential.

  • Quantitative analysis: Determining key performance indicators such as IC50 or EC50 values to quantify its potency.

  • Mechanism of action studies: Investigating the molecular pathways through which this compound exerts its effects.

Without this primary data, any attempt to create a comparative guide would be speculative and would not meet the rigorous standards of scientific and research-focused content.

We will continue to monitor the scientific literature for any emerging studies on this compound and will provide an updated and detailed analysis as soon as sufficient data becomes available. Researchers and drug development professionals interested in this compound are encouraged to initiate studies to explore its potential therapeutic benefits.

A Comparative Guide to the Stability of Macrocarpal L and Other Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the chemical stability of Macrocarpal L with other related macrocarpals. Due to a lack of direct comparative stability data in the public domain, this document outlines a comprehensive experimental approach based on established methodologies for natural product stability testing. It further presents a template for data presentation and visualizes relevant biological pathways and experimental workflows.

Macrocarpals are a class of phloroglucinol-diterpene derivatives isolated from Eucalyptus species, exhibiting a range of biological activities, including antibacterial and enzyme-inhibitory effects.[1] Understanding the relative stability of these structurally similar compounds is crucial for their development as potential therapeutic agents. Differences in their terpene moieties and phloroglucinol (B13840) substitutions can significantly influence their susceptibility to degradation.

Proposed Comparative Stability Analysis

A forced degradation study is recommended to identify the intrinsic stability of this compound and other macrocarpals and to elucidate their degradation pathways.[2][3] This involves subjecting the compounds to a range of stress conditions more severe than accelerated stability testing.[3][4]

Table 1: Hypothetical Comparative Stability Data for Macrocarpals

The following table illustrates how quantitative data from a comparative stability study could be presented. The values are hypothetical and serve as a template for reporting experimental findings.

MacrocarpalStructureDegradation under Acidic Hydrolysis (%) (24h)Degradation under Basic Hydrolysis (%) (24h)Degradation under Oxidative Stress (%) (24h)Degradation under Photolytic Stress (%) (24h)Degradation under Thermal Stress (%) (7 days)
This compound [Structure of L]12.525.818.35.18.7
Macrocarpal A [Structure of A]10.222.115.64.87.9
Macrocarpal B [Structure of B]11.524.317.15.08.2
Macrocarpal C [Structure of C]13.128.920.56.29.5
Macrocarpal G [Structure of G]9.820.514.24.57.1

Note: Degradation is quantified as the percentage decrease in the concentration of the parent compound.

Detailed Experimental Protocols

The following protocols are proposed for a comprehensive comparative stability study of macrocarpals.

Forced Degradation Studies

Forced degradation studies should be conducted on solutions of each macrocarpal (e.g., in methanol (B129727) or a suitable buffer) at a concentration of 1 mg/mL.[3]

  • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours. The phloroglucinol moiety is known to be susceptible to alkaline conditions.[5]

  • Oxidative Stress: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. Phloroglucinol derivatives are prone to oxidation.[5]

  • Photolytic Stress: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Stress: Heat the solid compound at 60°C for 7 days.

Analytical Method for Stability Assessment

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV absorption maxima of the macrocarpals.

    • Temperature: 25°C.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Physical Stability Assessment

Some macrocarpals, like Macrocarpal C, have shown a tendency to aggregate in solution, which constitutes a form of physical instability.[6][7][8]

  • Turbidity Measurement: Monitor the turbidity of macrocarpal solutions over time using a nephelometer.

  • Visual Inspection: Visually inspect solutions for any precipitation or color change.

Mandatory Visualizations

Signaling Pathway

Some macrocarpals have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[6][7][8] The following diagram illustrates the simplified signaling pathway affected by DPP-4 inhibition.

DPP4_Inhibition_Pathway cluster_0 Incretin Hormones cluster_1 Pancreatic Islets GLP1 GLP-1 Insulin Insulin Secretion GLP1->Insulin Stimulates Glucagon Glucagon Secretion GLP1->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GIP GIP GIP->DPP4 Degradation Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Macrocarpals Macrocarpals (e.g., Macrocarpal C) Macrocarpals->DPP4 Inhibition

Caption: Simplified pathway of DPP-4 inhibition by macrocarpals.

Experimental Workflow

The following diagram outlines the proposed workflow for the comparative stability testing of macrocarpals.

Stability_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare solutions of This compound and others (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Photo Photolytic Stress Prep->Photo Thermal Thermal Stress (60°C, solid) Prep->Thermal HPLC HPLC Analysis (Quantify remaining parent compound) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Calculate % Degradation and Compare Stability HPLC->Data

Caption: Experimental workflow for comparative stability analysis.

References

Comparative Guide to Quantitative Analytical Methods for Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of Macrocarpal L: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products.

Introduction to Macrocarpal Analysis

Macrocarpals are a class of phloroglucinol-terpene adducts found in various species of the Eucalyptus genus.[1] These compounds, including Macrocarpals A, B, and C, have garnered interest for their potential biological activities, such as antibacterial and enzyme inhibitory effects.[2][3][4] Accurate and precise quantification of specific macrocarpals, such as this compound, is crucial for quality control, pharmacokinetic studies, and understanding their therapeutic potential. The development and validation of robust analytical methods are therefore essential.[5][6]

This guide compares two widely used analytical methods, HPLC-UV and HPLC-MS/MS, for the quantitative determination of this compound. While specific validation data for "this compound" is not extensively available in public literature, this guide presents a comparison based on typical performance characteristics for the analysis of similar phenolic compounds.

Data Presentation: Method Performance Comparison

The following tables summarize the typical quantitative performance parameters for the analysis of this compound using HPLC-UV and HPLC-MS/MS. These values are representative and may vary based on specific instrumentation and experimental conditions.

Table 1: Comparison of Validation Parameters for HPLC-UV and HPLC-MS/MS Methods

Validation ParameterHPLC-UVHPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 0.5 - 1000.001 - 10
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~150 ng/mL~0.2 ng/mL
Limit of Quantification (LOQ) ~500 ng/mL~1.0 ng/mL
Specificity ModerateHigh
Matrix Effect PossibleSignificant

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and sample matrices.

Sample Preparation from Eucalyptus Leaves
  • Drying and Grinding: Collect fresh Eucalyptus leaves and dry them at 40°C for 48 hours. Grind the dried leaves into a fine powder.

  • Extraction: Macerate 1 gram of the powdered leaves with 20 mL of methanol (B129727) at room temperature for 24 hours.

  • Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter. Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Sample Solution: Redissolve a known amount of the crude extract in the mobile phase to a final concentration suitable for the analytical range.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve of a this compound reference standard.

HPLC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution. For related macrocarpals, a characteristic fragment ion at m/z 207 is often observed.[1]

  • Quantification: Based on the peak area of the specific MRM transition, compared against a calibration curve prepared with a reference standard.

Method Validation Workflow

The validation of a quantitative analytical method ensures its reliability for the intended purpose.[5][7][8] The general workflow for method validation is depicted below.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis dev_start Define Analytical Requirements dev_opt Optimize Chromatographic & MS Conditions dev_start->dev_opt dev_prep Develop Sample Preparation dev_opt->dev_prep spec Specificity / Selectivity dev_prep->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob routine Sample Analysis & Quality Control rob->routine

Caption: Workflow for analytical method validation.

Quantitative Analysis Workflow

The general process for the quantitative analysis of this compound from a plant matrix is outlined in the diagram below.

G sample Plant Material (Eucalyptus Leaves) extraction Solvent Extraction sample->extraction filtration Filtration & Concentration extraction->filtration hplc HPLC-UV or HPLC-MS/MS Analysis filtration->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (Calibration Curve) data->quant report Result Reporting (Concentration of this compound) quant->report

Caption: General workflow for quantitative analysis.

Conclusion

Both HPLC-UV and HPLC-MS/MS are suitable for the quantitative analysis of this compound, with the choice of method depending on the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control where analyte concentrations are relatively high and the sample matrix is not overly complex.

  • HPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification, analysis in complex biological matrices (e.g., plasma), and for regulatory submissions requiring high selectivity.

The validation data and protocols presented in this guide provide a foundation for developing and implementing a reliable quantitative analytical method for this compound. It is imperative that any method be fully validated in the laboratory where it is to be used to ensure its performance meets the required standards.

References

Safety Operating Guide

Navigating the Disposal of Macrocarpal L: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice involves treating all chemical waste with caution. Unless a substance is explicitly confirmed to be non-hazardous, it should be managed as hazardous waste.[1][2] Improper disposal can lead to environmental contamination, harm to wildlife, and potential health hazards.[3] Therefore, adherence to established guidelines for hazardous waste management is paramount.

Step-by-Step Disposal Protocol for Macrocarpal L

Given the absence of specific data for this compound, the following procedural steps, based on general laboratory chemical waste guidelines, should be followed.

1. Waste Identification and Characterization:

  • Treat all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), as hazardous chemical waste.[1][2]

  • Consult the Safety Data Sheet (SDS) for this compound, if available from the supplier, for any specific hazard information that may inform disposal requirements.

2. Segregation and Storage:

  • Collect this compound waste in a designated, properly labeled, and sealed container.[4][5] The container must be compatible with the chemical to prevent leaks or reactions.[4]

  • Do not mix this compound waste with other incompatible chemical waste streams.[5][6] For instance, keep organic solvents separate from aqueous solutions and avoid mixing with strong acids, bases, or oxidizing agents unless their compatibility is known.[7]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be clearly marked, and the container should be kept in secondary containment to mitigate spills.[5][8]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3][5]

  • Indicate the approximate concentration and quantity of the waste.

  • Note any other components mixed with the this compound waste.

  • Record the date when waste accumulation began.[7]

4. Professional Disposal:

  • Never dispose of this compound down the sink or in the regular trash.[5][9] Evaporation of chemical waste is also prohibited.[1][2]

  • Engage a certified hazardous waste disposal company for the collection and final disposal of this compound waste.[4]

  • Follow all institutional, local, state, and national regulations for hazardous waste disposal.[10] Your institution's Environmental Health and Safety (EHS) department is a key resource for guidance on approved disposal procedures and vendors.[3][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Macrocarpal_L_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Collection & Storage cluster_2 Disposal Procedure A This compound waste generated (pure, solution, or contaminated material) B Treat as Hazardous Chemical Waste A->B C Select a compatible, leak-proof container B->C D Label container clearly: 'Hazardous Waste', 'this compound', contents, and date C->D E Store in designated Satellite Accumulation Area with secondary containment D->E F Segregate from incompatible waste streams E->F G Consult Institutional EHS for specific guidance and approved vendors F->G H Arrange for pickup by a certified hazardous waste disposal service G->H I Maintain all disposal records and documentation H->I

References

Essential Safety and Disposal Plan for Handling Macrocarpal L

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Macrocarpal L.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection GlovesNitrile or neoprene, chemical-resistantPrevents skin contact and absorption.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shieldsProtects eyes from splashes and airborne particles.
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Fume HoodIn a well-ventilated areaRecommended when handling the solid compound to avoid inhalation of airborne particles.

Handling and Storage

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust if handling a solid form.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Accidental Exposure and Spills

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, or absorb liquids with an inert material (e.g., sand, vermiculite).

  • Place the spilled material and cleanup materials into a sealed container for proper disposal.

  • Clean the spill area with a suitable solvent or detergent and water.

Disposal Plan

Dispose of this compound and any contaminated materials as chemical waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Collect waste in a properly labeled, sealed, and chemical-resistant container.

  • Arrange for pickup by a licensed hazardous waste disposal service.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Handle this compound C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose of as Chemical Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationship of Safety Measures

G cluster_hazard Potential Hazard cluster_controls Control Measures cluster_outcome Desired Outcome Hazard This compound (Unknown Toxicity) PPE Personal Protective Equipment Hazard->PPE EngControls Engineering Controls (Fume Hood) Hazard->EngControls AdminControls Administrative Controls (SOPs, Training) Hazard->AdminControls Safety Researcher Safety PPE->Safety EngControls->Safety AdminControls->Safety

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.